Tetrafluorosuccinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3-tetrafluorobutanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F4N2O2/c5-3(6,1(9)11)4(7,8)2(10)12/h(H2,9,11)(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWRUVWOYAPWLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(=O)N)(F)F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40958738 | |
| Record name | 2,2,3,3-Tetrafluorobutanediimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40958738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
377-37-7 | |
| Record name | 2,2,3,3-Tetrafluorobutanediamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=377-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 377-37-7 | |
| Source | DTP/NCI | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,3,3-Tetrafluorobutanediimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40958738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrafluorosuccinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
In-Depth Technical Guide: Synthesis and Characterization of Tetrafluorosuccinamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,2,3,3-Tetrafluorosuccinamide. The information is curated for professionals in the fields of chemical research and drug development, offering detailed experimental protocols, tabulated quantitative data, and visual representations of the synthesis and characterization workflows.
Introduction
Tetrafluorosuccinamide, with the IUPAC name 2,2,3,3-tetrafluorobutanediamide, is a fluorinated organic compound of interest in medicinal chemistry and materials science. The presence of fluorine atoms can significantly alter the physicochemical properties of organic molecules, including their metabolic stability, lipophilicity, and binding affinity to biological targets. This guide details a reliable method for the synthesis of this compound and the analytical techniques used for its thorough characterization.
Synthesis of this compound
The primary route for the synthesis of this compound involves the ammonolysis of a suitable precursor, typically an ester of tetrafluorosuccinic acid. The following protocol is based on established chemical principles for amide formation from esters.
Experimental Protocol: Ammonolysis of Diethyl Tetrafluorosuccinate
Materials:
-
Diethyl tetrafluorosuccinate
-
Anhydrous ammonia
-
Anhydrous ethanol
-
Round-bottom flask
-
Gas inlet tube
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus (Büchner funnel)
-
Recrystallization solvent (e.g., ethanol or water)
Procedure:
-
A solution of diethyl tetrafluorosuccinate in anhydrous ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.
-
The flask is cooled in an ice bath to 0-5 °C.
-
Anhydrous ammonia gas is bubbled through the stirred solution at a slow and steady rate. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
The reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the consumption of the starting ester.
-
Upon completion of the reaction, the excess ammonia is removed by purging the solution with an inert gas (e.g., nitrogen or argon) or by allowing the solution to warm to room temperature in a well-ventilated fume hood.
-
The crude this compound, which precipitates from the reaction mixture, is collected by filtration using a Büchner funnel.
-
The collected solid is washed with a small amount of cold ethanol to remove any unreacted starting material and soluble impurities.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol or water, to yield pure this compound as a crystalline solid.
-
The purified product is dried under vacuum to remove any residual solvent.
Logical Workflow for Synthesis:
Characterization of this compound
A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following analytical techniques are employed for this purpose.
Physical Properties
The basic physical properties of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | 2,2,3,3-tetrafluorobutanediamide |
| CAS Number | 377-37-7 |
| Molecular Formula | C₄H₄F₄N₂O₂ |
| Molecular Weight | 188.08 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally |
| Solubility | To be determined experimentally |
Spectroscopic Data
Spectroscopic analysis provides detailed information about the molecular structure of this compound.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are crucial.
Experimental Protocol for NMR Spectroscopy:
-
A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, is added.
-
The NMR spectra are recorded on a high-resolution NMR spectrometer.
-
The chemical shifts (δ) are reported in parts per million (ppm) relative to the reference standard.
Expected NMR Spectral Data:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~7.0 - 8.0 | Broad Singlet | -NH₂ |
| ¹³C | ~160 - 170 | Singlet | C=O (Amide) |
| ~110 - 130 (t) | Triplet | -CF₂- | |
| ¹⁹F | To be determined | Singlet | -CF₂- |
Note: The exact chemical shifts may vary depending on the solvent and spectrometer frequency.
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol for IR Spectroscopy:
-
A small amount of the solid this compound is mixed with potassium bromide (KBr) and pressed into a pellet.
-
Alternatively, the IR spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
The spectrum is recorded over the range of 4000-400 cm⁻¹.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretch (Amide) |
| 1680 - 1630 | Strong | C=O stretch (Amide I band) |
| 1650 - 1580 | Medium | N-H bend (Amide II band) |
| 1300 - 1100 | Strong | C-F stretch |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Experimental Protocol for Mass Spectrometry:
-
A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.
-
The mass spectrum is recorded in positive or negative ion mode.
Expected Mass Spectrometry Data:
| m/z (Mass-to-Charge Ratio) | Assignment |
| 189.0281 | [M+H]⁺ (Calculated for C₄H₅F₄N₂O₂⁺) |
| 187.0125 | [M-H]⁻ (Calculated for C₄H₃F₄N₂O₂⁻) |
| Fragment ions | To be determined from the experimental spectrum |
Logical Flow for Characterization:
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The provided experimental protocols and expected analytical data serve as a valuable resource for researchers and scientists engaged in the fields of fluorine chemistry, medicinal chemistry, and materials science. Adherence to these methodologies will enable the reliable preparation and unambiguous identification of this important fluorinated compound. Further experimental work is required to determine the precise values for melting point, solubility, and the fragmentation patterns in mass spectrometry.
Tetrafluorosuccinamide: A Technical Guide to its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the publicly available information on Tetrafluorosuccinamide. Extensive searches for detailed experimental protocols, specific spectral data, and biological activity studies have yielded limited results. The information presented herein is based on established chemical principles and data for analogous compounds.
Core Physical and Chemical Properties
This compound, with the IUPAC name 2,2,3,3-tetrafluorobutanediamide, is a fluorinated organic compound. The presence of four fluorine atoms on the succinamide backbone is expected to significantly influence its chemical and physical properties, such as electronegativity, thermal stability, and metabolic resistance, making it a compound of interest in medicinal chemistry and materials science.
A summary of its known and estimated physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C4H4F4N2O2 | PubChem[1] |
| Molecular Weight | 188.08 g/mol | PubChem[1] |
| CAS Number | 377-37-7 | ChemicalBook[2] |
| Melting Point | 259 °C | ChemicalBook[2] |
| Boiling Point (estimated) | 58°C (rough estimate) | ChemicalBook[2] |
| Density (estimated) | 1.5254 | ChemicalBook[2] |
| pKa (predicted) | 12.75 ± 0.50 | ChemicalBook[2] |
| IUPAC Name | 2,2,3,3-tetrafluorobutanediamide | PubChem[1] |
| Synonyms | 2,2,3,3-Tetrafluorosuccinamide, Perfluorosuccinamide | PubChem[1] |
Synthesis and Characterization: A Proposed Workflow
Hypothetical Experimental Protocol:
A potential synthetic route could involve the amidation of tetrafluorosuccinic acid or one of its derivatives (e.g., diester, diacyl chloride). For instance, reacting tetrafluorosuccinyl chloride with an excess of ammonia would be a direct method. The reaction would likely be carried out in an inert solvent at low temperatures to control the exothermic reaction.
-
Reaction Work-up: The reaction mixture would then be subjected to a standard aqueous work-up to remove unreacted starting materials and byproducts. This could involve quenching the reaction with water or a mild base, followed by extraction with a suitable organic solvent.
-
Purification: The crude product would then be purified. Given its expected crystalline nature, recrystallization from an appropriate solvent system would be a primary method. Alternatively, column chromatography on silica gel could be employed.
-
Characterization: The identity and purity of the final product would be confirmed using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Purity would be further assessed by High-Performance Liquid Chromatography (HPLC) or elemental analysis.
Spectral Properties (Predicted)
Specific spectral data for this compound are not available in the public domain. However, based on its structure, the following spectral characteristics can be anticipated:
3.1. 1H NMR Spectroscopy
The 1H NMR spectrum is expected to be relatively simple. Due to the symmetry of the molecule, the four protons of the two amide groups are chemically equivalent. Therefore, a single, broad singlet is anticipated for the -NH2 protons. The chemical shift of this peak would be highly dependent on the solvent and concentration due to hydrogen bonding.
3.2. 13C NMR Spectroscopy
The 13C NMR spectrum is also expected to be simple. Two distinct signals are predicted:
-
One signal for the two equivalent carbonyl carbons (-C=O). The chemical shift is expected in the range of 160-180 ppm.
-
One signal for the two equivalent tetrafluoro-substituted carbons (-CF2-). This signal will exhibit coupling with the attached fluorine atoms, likely appearing as a triplet due to coupling to two equivalent fluorine atoms. The chemical shift would be significantly downfield due to the electron-withdrawing effect of the fluorine atoms.
3.3. FTIR Spectroscopy
The Infrared (IR) spectrum will provide key information about the functional groups present. Characteristic absorption bands are expected for:
-
N-H stretching: Two bands in the region of 3400-3200 cm-1, corresponding to the symmetric and asymmetric stretching vibrations of the primary amide (-NH2) group.
-
C=O stretching (Amide I band): A strong absorption band around 1680-1630 cm-1.
-
N-H bending (Amide II band): An absorption band around 1650-1580 cm-1.
-
C-F stretching: Strong absorption bands in the region of 1200-1000 cm-1, characteristic of carbon-fluorine bonds.
3.4. Mass Spectrometry
Mass spectrometry would be used to confirm the molecular weight of the compound. The molecular ion peak ([M]+) would be expected at m/z = 188.02, corresponding to the molecular weight of C4H4F4N2O2. Fragmentation patterns would likely involve the loss of amide groups and fluorine atoms.
Biological Activity and Signaling Pathways: An Unexplored Frontier
There is currently no publicly available information regarding the biological activity or potential signaling pathway involvement of this compound. The high fluorine content may confer properties such as increased metabolic stability and altered binding affinities, which are desirable in drug candidates.
Given its structure as a succinamide derivative, it could be investigated for a range of biological activities, including but not limited to, anticonvulsant, antimicrobial, or anticancer effects, as these are areas where other succinimide and amide-containing compounds have shown promise.
A general workflow for the initial biological evaluation of a novel compound like this compound is outlined below.
This workflow would begin with broad in vitro screening to identify any potential biological activity. If a "hit" is identified, further studies would be conducted to elucidate the mechanism of action, including the identification of specific molecular targets and affected signaling pathways. Promising candidates would then proceed to in vivo studies in animal models to assess efficacy and safety.
Conclusion
This compound is a sparsely studied fluorinated compound with potential for applications in various scientific fields. While its basic physical properties are documented, a significant gap exists in the literature concerning its synthesis, detailed spectral characterization, and biological activity. The information and proposed workflows in this guide are intended to provide a foundational understanding for researchers interested in exploring the properties and potential applications of this molecule. Further experimental investigation is necessary to fully elucidate the chemical and biological profile of this compound.
References
In-Depth Technical Guide: Tetrafluorosuccinamide (CAS 377-37-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrafluorosuccinamide (CAS 377-37-7), with the IUPAC name 2,2,3,3-tetrafluorobutanediamide, is a fluorinated organic compound.[1] The presence of four fluorine atoms on the succinamide backbone significantly influences its physicochemical properties, such as electronegativity, and potentially its biological activity. This document provides a comprehensive overview of the known properties, predicted spectroscopic data, and a plausible experimental protocol for the synthesis of this compound. Due to the limited availability of published experimental data for this specific compound, some sections of this guide are based on established principles of organic chemistry and spectroscopy.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are a combination of experimentally derived and computationally predicted data.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2,2,3,3-tetrafluorobutanediamide | PubChem[1] |
| CAS Number | 377-37-7 | PubChem[1] |
| Molecular Formula | C₄H₄F₄N₂O₂ | PubChem[1] |
| Molecular Weight | 188.08 g/mol | PubChem |
| Melting Point | 259 °C | ChemicalBook |
| Boiling Point | 58°C (Rough Estimate) | ChemicalBook |
| XLogP3-AA | -0.6 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 6 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
Experimental Protocols
Plausible Synthesis of this compound
Reaction Scheme:
(CH₃OOC)CF₂CF₂(COOCH₃) + 2 NH₃ → H₂N(CO)CF₂CF₂(CO)NH₂ + 2 CH₃OH
Proposed Experimental Protocol:
-
Reaction Setup: In a high-pressure reaction vessel, dissolve diethyl tetrafluorosuccinate (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Ammonolysis: Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution for several hours, or add a concentrated solution of ammonia in methanol. Seal the vessel and allow it to warm to room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the disappearance of the starting ester.
-
Work-up: Upon completion, vent the excess ammonia in a fume hood. The solvent is then removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Caption: Proposed synthesis workflow for this compound.
Spectroscopic Data (Predicted)
Direct experimental spectra for this compound are not widely published. However, based on its structure, we can predict the key features of its NMR, IR, and mass spectra.
NMR Spectroscopy
Table 2: Predicted NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling |
| ¹H NMR | ~7.0 - 8.0 | Broad singlet | - |
| ¹³C NMR | ~160 - 170 | Triplet | ¹Jcf |
| ~110 - 120 | Multiplet | ¹Jcf, ²Jcf | |
| ¹⁹F NMR | ~ -110 to -120 | Singlet | - |
-
¹H NMR: The four protons of the two amide groups are expected to appear as a broad singlet in the downfield region, typical for amide protons. The exact chemical shift would be dependent on the solvent and concentration.
-
¹³C NMR: Two distinct carbon signals are expected. The carbonyl carbons (C=O) would appear significantly downfield. Due to coupling with the adjacent fluorine atoms, this signal would likely be a triplet. The two fluorinated carbons (-CF₂-) would appear further upfield and would show complex splitting due to one-bond and two-bond C-F coupling.
-
¹⁹F NMR: The four fluorine atoms are chemically equivalent and are not expected to couple with any other nuclei in the molecule, resulting in a single sharp singlet.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the vibrational frequencies of its functional groups.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3400-3200 | N-H | Stretching (Amide) |
| 1700-1650 | C=O | Stretching (Amide I) |
| 1650-1600 | N-H | Bending (Amide II) |
| 1300-1100 | C-F | Stretching |
The presence of strong absorption bands for the N-H and C=O stretching of the amide groups, along with a strong C-F stretching band, would be the key diagnostic features.
Mass Spectrometry
In an electron ionization mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) at m/z 188. The fragmentation pattern would likely involve the loss of amide groups, fluorine atoms, and cleavage of the C-C bond.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Possible Fragment |
| 188 | [M]⁺ |
| 170 | [M - NH₂]⁺ |
| 144 | [M - CONH₂]⁺ |
| 100 | [C₂F₄]⁺ |
| 69 | [CF₃]⁺ |
| 44 | [CONH₂]⁺ |
Biological Activity and Signaling Pathways
There is currently no specific information in the public domain regarding the biological activity or the signaling pathways affected by this compound. However, the introduction of fluorine atoms into organic molecules is a common strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability.
Fluorinated analogs of biologically active molecules often exhibit altered or improved pharmacological profiles. It is plausible that this compound could be investigated for a range of biological activities, including as an enzyme inhibitor or a modulator of protein-protein interactions. The succinimide and amide moieties are present in many pharmaceutically active compounds.
Given the structural features, one could hypothesize its potential interaction with pathways involved in cellular metabolism or signaling cascades where protein-amide interactions are crucial. However, without experimental data, any discussion of its role in specific signaling pathways remains speculative.
Caption: Hypothetical signaling pathway modulation by a bioactive molecule.
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing serious eye irritation.[1] Standard laboratory safety precautions, including the use of eye protection and gloves, should be observed when handling this compound.
Conclusion
This compound (CAS 377-37-7) is a fluorinated derivative of succinamide. While detailed experimental data on its synthesis, spectroscopy, and biological activity are limited, this guide provides a comprehensive overview based on available information and established chemical principles. The predicted spectral data and the proposed synthetic route offer a valuable starting point for researchers interested in this compound. Further experimental investigation is required to fully characterize its properties and to explore its potential applications in drug development and other scientific fields.
References
Perfluorosuccinamide: A Technical Guide to Potential Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluorosuccinamide, also known as tetrafluorosuccinamide, is a fully fluorinated derivative of succinamide. While specific research on the direct applications of perfluorosuccinamide is currently limited, its unique chemical structure—a C4 backbone with amide functionalities and a high degree of fluorination—suggests significant potential across various scientific domains. The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry and materials science to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] This technical guide will provide an in-depth overview of the known properties of perfluorosuccinamide and explore its potential applications in research, drawing parallels from the broader field of fluorinated compounds.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of perfluorosuccinamide is fundamental to exploring its potential applications. The following table summarizes key data for this compound, the common synonym for perfluorosuccinamide.
| Property | Value |
| Molecular Formula | C4H4F4N2O2 |
| Molecular Weight | 188.08 g/mol |
| IUPAC Name | 2,2,3,3-tetrafluorobutanediamide |
| CAS Number | 377-37-7 |
| SMILES | C(=O)(C(C(C(=O)N)(F)F)(F)F)N |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 3 |
Data sourced from PubChem CID 342469.
Potential Research Applications
The unique combination of a fluorinated core and reactive amide groups in perfluorosuccinamide opens up a range of hypothetical yet plausible research avenues.
As a Fluorinated Building Block in Organic Synthesis
The carbon-fluorine bond is one of the strongest in organic chemistry, imparting significant thermal and chemical stability to molecules.[2] Perfluorosuccinamide can serve as a robust, fluorinated C4 building block for the synthesis of more complex molecules. The amide functionalities provide reactive handles for a variety of chemical transformations.
Hypothetical Synthetic Pathway
Caption: Potential synthetic routes utilizing perfluorosuccinamide as a precursor.
In Medicinal Chemistry and Drug Discovery
The introduction of fluorine into drug candidates can significantly enhance their pharmacokinetic and pharmacodynamic properties.[1][4][5] Perfluorosuccinamide could be explored as a scaffold or fragment in the design of novel therapeutics.
-
Enzyme Inhibition: The strong electron-withdrawing nature of the perfluorinated backbone could influence the acidity of the N-H protons of the amide groups, potentially enabling them to act as hydrogen bond donors in enzyme active sites. Fluorinated compounds have a history of being effective enzyme inhibitors.[6][7] The succinamide core itself is a known motif in various enzyme inhibitors.
Hypothetical Enzyme Inhibition Workflow
Caption: A proposed workflow for identifying enzyme inhibitory activity of perfluorosuccinamide derivatives.
-
Modulation of Physicochemical Properties: Incorporation of the perfluorosuccinamide moiety into a larger molecule could increase its metabolic stability and lipophilicity, potentially improving its bioavailability and half-life.[2][8]
In Materials Science
The high fluorine content of perfluorosuccinamide suggests its potential use in the development of novel fluorinated materials. Per- and polyfluoroalkyl substances (PFAS) are known for their unique surface properties, including being both hydrophobic and oleophobic.[9]
-
Polymer Synthesis: As illustrated in the synthetic pathway diagram, perfluorosuccinamide could be a monomer for the synthesis of specialty polymers with high thermal stability and low surface energy.
-
Surface Coatings: Derivatives of perfluorosuccinamide could be investigated for creating water- and oil-repellent surface coatings.
Suggested Experimental Protocols
Due to the lack of specific published research on perfluorosuccinamide, the following protocols are adapted from general methodologies for similar compounds and should be optimized for specific experimental goals.
Protocol 1: Synthesis of N,N'-Disubstituted Perfluorosuccinamide Derivatives
Objective: To explore the reactivity of the amide groups and generate a library of derivatives for biological screening.
Materials:
-
Perfluorosuccinamide
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine)
-
Acylating or Alkylating agent (e.g., Acetyl chloride, Benzyl bromide)
-
Standard glassware for organic synthesis
-
Purification supplies (e.g., Silica gel for column chromatography)
Procedure:
-
Dissolve perfluorosuccinamide (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (2.2 equivalents) and stir the mixture at room temperature for 10 minutes.
-
Slowly add the acylating or alkylating agent (2.1 equivalents) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.
Protocol 2: In Vitro Enzyme Inhibition Assay (Hypothetical Target: a Serine Protease)
Objective: To screen perfluorosuccinamide and its derivatives for inhibitory activity against a model enzyme.
Materials:
-
Purified serine protease (e.g., Trypsin, Chymotrypsin)
-
Fluorogenic peptide substrate for the chosen protease
-
Assay buffer (e.g., Tris-HCl with CaCl₂)
-
Perfluorosuccinamide and its synthesized derivatives dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare a serial dilution of the test compounds (perfluorosuccinamide and its derivatives) in the assay buffer.
-
In a 96-well microplate, add the enzyme solution to each well.
-
Add the diluted test compounds to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using the microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
Calculate the percentage of enzyme inhibition for each compound concentration relative to a control (enzyme and substrate without inhibitor).
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Hypothetical Signaling Pathway Involvement
While no specific signaling pathways involving perfluorosuccinamide have been identified, many small molecule drugs exert their effects by modulating key cellular signaling pathways. Given the structural similarities of some drug molecules to endogenous signaling molecules, it is conceivable that derivatives of perfluorosuccinamide could be designed to interact with components of pathways implicated in diseases such as cancer or inflammation. For instance, many kinase inhibitors feature a central scaffold with appended functionalities that interact with the ATP-binding pocket.
Hypothetical Kinase Inhibition Signaling Pathway
Caption: Hypothetical inhibition of a kinase cascade by a perfluorosuccinamide derivative.
Conclusion
Perfluorosuccinamide represents a largely unexplored molecule with considerable potential for a variety of research applications. Its fluorinated backbone and reactive amide groups make it an attractive candidate for use as a synthetic building block, a scaffold in medicinal chemistry, and a component in advanced materials. While direct experimental data is currently lacking, the principles established from the broader field of fluorine chemistry provide a strong rationale for investigating this compound. The hypothetical applications and protocols outlined in this guide are intended to serve as a starting point for researchers interested in unlocking the potential of perfluorosuccinamide and its derivatives. Further research is warranted to validate these potential applications and to fully characterize the biological and material properties of this intriguing fluorinated molecule.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. An overview of the uses of per- and polyfluoroalkyl substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Fluorinated Diamides: Synthesis, Biological Activity, and Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry and agrochemical design. Fluorinated compounds often exhibit enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles compared to their non-fluorinated counterparts.[1] Among the various classes of fluorinated molecules, fluorinated diamides have emerged as a particularly promising group, demonstrating a wide range of biological activities. This in-depth technical guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships of fluorinated diamides, with a focus on their application as insecticides targeting the ryanodine receptor.
Synthesis of Fluorinated Diamides
The synthesis of fluorinated diamides typically involves the coupling of a fluorinated carboxylic acid or its derivative with an appropriate amine. A common strategy for the synthesis of insecticidal anthranilic diamides involves the reaction of a substituted anthranilic acid with a fluorinated aniline derivative.
General Synthetic Protocol for Fluorinated Anthranilic Diamides
A representative synthetic route to novel fluorinated aniline anthranilic diamides is outlined below.[2] This multi-step process begins with the synthesis of a key intermediate, a substituted benzoxazinone, which is then coupled with a fluorinated aniline.
Step 1: Synthesis of the Substituted Benzoxazinone Intermediate
-
A solution of a substituted 2-aminobenzoic acid (1 equivalent) in an appropriate solvent (e.g., toluene) is treated with a substituted benzoyl chloride (1.2 equivalents) and a base such as pyridine (1.5 equivalents).
-
The reaction mixture is stirred at room temperature for a specified time (e.g., 2-4 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The resulting solid is collected by filtration, washed with a suitable solvent (e.g., petroleum ether), and dried to afford the intermediate amide.
-
The amide is then cyclized to the corresponding benzoxazinone by refluxing with acetic anhydride for a period of 2-3 hours.
-
After cooling, the precipitated solid is filtered, washed with a cold solvent mixture (e.g., petroleum ether/ethyl acetate), and dried to yield the benzoxazinone intermediate.
Step 2: Synthesis of the Final Fluorinated Diamide
-
The substituted benzoxazinone intermediate (1 equivalent) and a fluorinated aniline derivative (1 equivalent) are dissolved in a suitable solvent (e.g., tetrahydrofuran, THF).
-
A base, such as triethylamine (2 equivalents), is added to the mixture.
-
The reaction is stirred at room temperature or heated to reflux for a period of 4-12 hours, with progress monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to yield the final fluorinated diamide product.
Characterization of the synthesized compounds is typically performed using techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm their structure and purity.[2][3]
Biological Activity and Mechanism of Action
A significant application of fluorinated diamides is in the field of insecticides.[4][5] These compounds, particularly the anthranilic diamides, are potent activators of insect ryanodine receptors (RyRs).[2][6] RyRs are large ion channels located on the sarcoplasmic and endoplasmic reticulum membranes that control the release of intracellular calcium (Ca²⁺), a critical process for muscle contraction.[7][6]
The selective activation of insect RyRs by fluorinated diamides leads to an uncontrolled release of Ca²⁺ from internal stores into the cytoplasm of muscle cells. This sustained elevation of intracellular Ca²⁺ results in continuous muscle contraction, paralysis, and ultimately, the death of the insect.[7] The high selectivity of these compounds for insect RyRs over their mammalian counterparts contributes to their favorable safety profile for non-target organisms.[7][8]
dot
Caption: Mechanism of action of fluorinated diamide insecticides.
Quantitative Structure-Activity Relationship (QSAR)
The insecticidal potency of fluorinated diamides is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have provided valuable insights into the key molecular features required for high activity.
Influence of Fluorine Substitution
The position and number of fluorine atoms on the aromatic rings significantly impact the biological activity. For instance, in a series of novel fluorinated aniline anthranilic diamides, compounds with specific fluorine substitution patterns on the aniline moiety exhibited potent insecticidal activity against various lepidopteran pests.[2][5] The presence of a fluoroaniline group can be crucial for high potency.[2]
Impact of Other Substituents
Besides fluorine, other substituents on the diamide scaffold also play a critical role in determining insecticidal efficacy. For example, modifications to the pyrazole ring in anthranilic diamides have been shown to influence their activity against the ryanodine receptor.[9] The nature of the substituents on the anthraniloyl portion and the pyrazole ring can affect the binding affinity of the molecule to the receptor.
The following tables summarize the quantitative insecticidal activity data for a selection of fluorinated diamides against different insect species.
Table 1: Insecticidal Activity of Fluorinated Anthranilic Diamides against Mythimna separata (Oriental Armyworm) [2][5]
| Compound | Concentration (mg L⁻¹) | Mortality (%) | LC₅₀ (mg L⁻¹) |
| IIl | 0.1 | 26.7 | 0.08 |
| IIac | 0.1 | 26.7 | - |
| Chlorantraniliprole | 0.1 | 30.0 | 0.11 |
Table 2: Insecticidal Activity of Fluorinated Anthranilic Diamides against Plutella xylostella (Diamondback Moth) [2][5]
| Compound | LC₅₀ (mg L⁻¹) | Relative Potency vs. Chlorantraniliprole |
| IIl | 0.04 | 8.0x |
| IIy | 0.18 | 1.8x |
| IIz | 0.07 | 4.7x |
| Chlorantraniliprole | 0.32 | 1.0x |
Table 3: Insecticidal Activity of Fluorinated Anthranilic Diamides against Spodoptera frugiperda (Fall Armyworm) [2][5]
| Compound | LC₅₀ (mg L⁻¹) |
| IIk | 0.56 |
| IIaa | 0.46 |
| Chlorantraniliprole | 0.31 |
Experimental Protocols
Insect Bioassays
The insecticidal activity of fluorinated diamides is typically evaluated through diet-incorporation bioassays.
-
Preparation of Test Solutions: The synthesized compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions. A series of dilutions are then made to obtain the desired test concentrations.
-
Diet Preparation: An artificial diet is prepared and, while still molten, the test solutions are added and mixed thoroughly. The final concentration of the solvent in the diet should be kept low (e.g., <0.5%) to avoid any toxic effects. A control diet containing only the solvent is also prepared.
-
Insect Treatment: Larvae of the target insect species (e.g., third-instar larvae) are placed on the treated diet in individual wells of a multi-well plate or in Petri dishes.
-
Incubation: The treated insects are maintained under controlled environmental conditions (e.g., 25 ± 1 °C, 75 ± 5% relative humidity, and a 16:8 h light:dark photoperiod).
-
Mortality Assessment: Mortality is recorded at specific time points (e.g., 48 or 72 hours) after treatment. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
-
Data Analysis: The corrected mortality is calculated using Abbott's formula. The lethal concentration 50 (LC₅₀) values are determined by probit analysis of the concentration-mortality data.
Calcium Imaging Experiments
To confirm the activation of ryanodine receptors, intracellular calcium imaging can be performed using insect cell lines or primary neuron cultures.
-
Cell Culture: An insect cell line expressing the ryanodine receptor (e.g., Sf9 cells) is cultured under appropriate conditions.
-
Calcium Indicator Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified period (e.g., 30-60 minutes) at room temperature in the dark.
-
Compound Application: After washing to remove the excess dye, the cells are treated with the fluorinated diamide compounds at various concentrations.
-
Fluorescence Measurement: The change in intracellular calcium concentration is monitored by measuring the fluorescence intensity over time using a fluorescence microplate reader or a confocal microscope. An increase in fluorescence indicates a rise in intracellular calcium levels.
-
Data Analysis: The dose-response curves are generated to determine the half-maximal effective concentration (EC₅₀) for receptor activation.
dot
Caption: General experimental workflow for synthesis and bioassay.
Conclusion
Fluorinated diamides represent a significant class of biologically active molecules with important applications in agriculture. Their potent and selective activation of insect ryanodine receptors makes them highly effective insecticides. The continued exploration of the synthesis and structure-activity relationships of fluorinated diamides holds great promise for the development of new and improved crop protection agents. Furthermore, the principles of fluorine incorporation demonstrated in this class of compounds can provide valuable guidance for the design of novel pharmaceuticals and other bioactive molecules.
References
- 1. Synthesis and quantitative structure–activity relationship (QSAR) studies of novel rosin-based diamide insecticides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of insecticidal fluorinated anthranilic diamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structural basis for diamide modulation of ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cryo-EM structures of ryanodine receptors and diamide insecticides reveal the mechanisms of selectivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Fluoride regulates the differentiation and atrophy through FGF21/ERK signaling pathway in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Stability and Reactivity of Tetrafluorosuccinamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the stability and reactivity of tetrafluorosuccinamide is limited in publicly available literature. This guide is a predictive overview based on the known chemistry of analogous fluorinated compounds, succinimide derivatives, and general principles of organic chemistry. The quantitative data presented herein is hypothetical and intended for illustrative purposes.
Introduction
This compound, with its perfluorinated carbon backbone, is a molecule of interest in medicinal chemistry and materials science. The presence of fluorine atoms is known to significantly alter the physicochemical properties of organic molecules, including their metabolic stability, lipophilicity, and binding affinity to biological targets. Understanding the stability and reactivity of this compound is crucial for its potential applications. This document provides a detailed technical overview of its predicted stability under various conditions and its expected reactivity profile.
Chemical Properties
| Property | Value | Source |
| CAS Number | 377-37-7 | [1][2][3] |
| Molecular Formula | C₄H₄F₄N₂O₂ | [1] |
| Molecular Weight | 188.08 g/mol | [1] |
| Alternate Names | Perfluorosuccinamide; 2,2,3,3-Tetrafluorobutane-1,4-diamide | [1] |
Stability Studies
The stability of this compound is predicted to be influenced by its susceptibility to hydrolysis and its thermal degradation profile. The strong carbon-fluorine bonds generally impart high thermal stability to fluorinated organic compounds.[4]
Hydrolytic Stability
The amide bonds in this compound are potential sites for hydrolysis. Based on studies of succinimide and its derivatives, it is anticipated that this compound will undergo hydrolysis under both acidic and basic conditions, likely proceeding through the formation of tetrafluorosuccinamic acid and subsequently tetrafluorosuccinic acid.[5][6][7][8] The electron-withdrawing effect of the fluorine atoms may influence the rate of hydrolysis.
Table 1: Hypothetical Hydrolytic Stability of this compound
| Condition | pH | Temperature (°C) | Half-life (t½) (hours) | Major Degradation Product |
| Acidic | 2 | 25 | > 500 | Tetrafluorosuccinamic acid |
| Acidic | 2 | 70 | 72 | Tetrafluorosuccinamic acid |
| Neutral | 7 | 25 | > 1000 | Minimal degradation |
| Neutral | 7 | 70 | 250 | Tetrafluorosuccinamic acid |
| Basic | 10 | 25 | 150 | Tetrafluorosuccinate |
| Basic | 10 | 70 | 12 | Tetrafluorosuccinate |
Thermal Stability
Perfluorinated compounds are known for their high thermal stability.[4] The thermal decomposition of this compound is expected to occur at elevated temperatures, potentially leading to the formation of smaller fluorinated organic fragments and inorganic fluoride.
Table 2: Hypothetical Thermal Decomposition Data for this compound
| Atmosphere | Heating Rate (°C/min) | Onset of Decomposition (°C) | Major Decomposition Products |
| Inert (N₂) | 10 | 280 - 300 | Fluorinated hydrocarbons, HF, CO, CO₂ |
| Oxidative (Air) | 10 | 270 - 290 | COF₂, HF, CO, CO₂ |
Reactivity Profile
Reactivity with Nucleophiles
The carbonyl carbons of the amide groups are electrophilic and susceptible to attack by nucleophiles. Strong nucleophiles are expected to react with this compound, leading to amide bond cleavage or substitution.
Reactivity with Electrophiles
The nitrogen atoms of the amide groups possess lone pairs of electrons, but their basicity and nucleophilicity are expected to be significantly reduced due to the electron-withdrawing effects of the adjacent carbonyl groups and the perfluorinated backbone. Therefore, reactions with electrophiles are predicted to be sluggish.
Experimental Protocols
Hydrolytic Stability Assessment
Objective: To determine the rate of hydrolysis of this compound under acidic, neutral, and basic conditions.
Methodology:
-
Prepare buffer solutions at pH 2 (0.01 M HCl), pH 7 (phosphate buffer), and pH 10 (borate buffer).
-
Dissolve a known concentration of this compound (e.g., 1 mg/mL) in each buffer solution.
-
Incubate the solutions at controlled temperatures (e.g., 25 °C and 70 °C).
-
At specified time intervals, withdraw aliquots from each solution.
-
Quench the reaction if necessary (e.g., by neutralizing the pH).
-
Analyze the samples by High-Performance Liquid Chromatography (HPLC) with UV detection to quantify the remaining this compound and identify major degradation products.
-
Calculate the half-life (t½) at each condition.
Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
Objective: To determine the thermal decomposition profile of this compound.
Methodology:
-
Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA crucible.
-
Heat the sample from ambient temperature to 600 °C at a constant heating rate (e.g., 10 °C/min).
-
Conduct the analysis under both an inert (nitrogen) and an oxidative (air) atmosphere.
-
Record the mass loss as a function of temperature.
-
The onset of decomposition is determined from the resulting TGA curve.
-
For product identification, the TGA can be coupled with a mass spectrometer or an FTIR spectrometer to analyze the evolved gases.
Visualizations
Caption: Predicted hydrolytic degradation pathway of this compound.
Caption: Experimental workflow for stability testing of this compound.
Conclusion
References
- 1. scbt.com [scbt.com]
- 2. This compound | 377-37-7 [chemicalbook.com]
- 3. This compound CAS#: 377-37-7 [chemicalbook.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Modelling the hydrolysis of succinimide: formation of aspartate and reversible isomerization of aspartic acid via succinimide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Kinetics of Hydrolysis of Succinimides (1977) | G. J. Yakatan | 14 Citations [scispace.com]
- 8. researchgate.net [researchgate.net]
A Theoretical Exploration of the Reactivity of Tetrafluorosuccinamide: A Guide for Researchers
Introduction
Tetrafluorosuccinamide, a perfluorinated diamide, represents an intriguing yet underexplored molecule in synthetic chemistry. Its dense functionalization with highly electronegative fluorine atoms and two amide moieties suggests a unique reactivity profile with potential applications in materials science, medicinal chemistry, and as a precursor to novel fluorinated heterocycles. This technical guide provides a theoretical framework for the exploratory reactions of this compound, drawing upon established principles of perfluorinated compound chemistry. The proposed reactions, detailed experimental protocols, and structured data are intended to serve as a foundational resource for researchers and drug development professionals venturing into the study of this compound.
The reactivity of perfluorinated amides is often characterized by the strong electron-withdrawing effect of the fluorine atoms, which significantly influences the electrophilicity of the carbonyl carbon and the acidity of the N-H protons.[1][2] Consequently, this compound is anticipated to undergo a variety of transformations, including nucleophilic acyl substitution, reduction, dehydration, and cyclization reactions.
Proposed Reaction Pathways and Methodologies
This section outlines potential synthetic transformations of this compound. The experimental protocols provided are adapted from established procedures for analogous fluorinated compounds and should be considered as starting points for optimization.
Hydrolysis to Tetrafluorosuccinic Acid
The hydrolysis of amides to their corresponding carboxylic acids is a fundamental transformation.[3] For this compound, this reaction is expected to proceed under acidic or basic conditions. The strong electron-withdrawing nature of the tetrafluoroethyl backbone may facilitate this process compared to non-fluorinated analogs.
Experimental Protocol: Acid-Catalyzed Hydrolysis
-
Apparatus: A 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reagents:
-
This compound (1.0 g, 5.7 mmol)
-
6 M Hydrochloric Acid (20 mL)
-
-
Procedure:
-
To the round-bottom flask, add this compound and 6 M hydrochloric acid.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or 19F NMR spectroscopy.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Extract the aqueous solution with diethyl ether (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Tetrafluorosuccinic acid.
-
Expected Quantitative Data
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Melting Point (°C) | 19F NMR (δ, ppm) |
| Tetrafluorosuccinic Acid | C4H2F4O4 | 190.05 | 85-95 | 114-116 | -120 to -125 |
Reaction Pathway: Hydrolysis
Caption: Proposed pathway for the hydrolysis of this compound.
Reduction to 1,2,3,4-Tetrafluorobutane-1,4-diamine
The reduction of amides to amines is a key synthetic transformation.[3] Powerful reducing agents like lithium aluminum hydride (LiAlH4) are typically required. This reaction would provide access to a fluorinated diamine, a valuable building block for polymers and ligands.
Experimental Protocol: Reduction with LiAlH4
-
Apparatus: A 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a nitrogen inlet, and a magnetic stirrer.
-
Reagents:
-
Lithium Aluminum Hydride (LiAlH4) (0.9 g, 23.7 mmol)
-
Anhydrous Tetrahydrofuran (THF) (100 mL)
-
This compound (1.0 g, 5.7 mmol)
-
-
Procedure:
-
Under a nitrogen atmosphere, suspend LiAlH4 in anhydrous THF in the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound in a minimum amount of anhydrous THF and add it dropwise to the LiAlH4 suspension via the dropping funnel.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water (0.9 mL), 15% aqueous NaOH (0.9 mL), and then water again (2.7 mL).
-
Filter the resulting white precipitate and wash it with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the diamine.
-
Expected Quantitative Data
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Boiling Point (°C) | 19F NMR (δ, ppm) |
| 1,2,3,4-Tetrafluorobutane-1,4-diamine | C4H8F4N2 | 160.11 | 60-75 | 140-145 | -210 to -220 |
Reaction Pathway: Reduction
Caption: Proposed pathway for the reduction of this compound.
Dehydration to Tetrafluorosuccinonitrile
The dehydration of primary amides to nitriles is a common transformation, often achieved using reagents like phosphorus pentoxide (P4O10) or thionyl chloride (SOCl2).[3] This would yield a perfluorinated dinitrile, a precursor for various heterocyclic compounds.
Experimental Protocol: Dehydration with P4O10
-
Apparatus: A 50 mL round-bottom flask connected to a distillation apparatus.
-
Reagents:
-
This compound (1.0 g, 5.7 mmol)
-
Phosphorus Pentoxide (P4O10) (2.4 g, 8.5 mmol)
-
-
Procedure:
-
In the flask, thoroughly mix this compound and P4O10.
-
Heat the mixture gently under vacuum.
-
The product, Tetrafluorosuccinonitrile, should distill as a colorless liquid.
-
Collect the distillate in a cooled receiver.
-
Expected Quantitative Data
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Boiling Point (°C) | IR (cm-1) |
| Tetrafluorosuccinonitrile | C4F4N2 | 152.05 | 50-65 | 62-65 | 2250-2270 (C≡N) |
Reaction Pathway: Dehydration
Caption: Proposed pathway for the dehydration of this compound.
Cyclization to Tetrafluorosuccinimide
Intramolecular cyclization of this compound could potentially be induced by heating, possibly with a dehydrating agent or a catalyst, to form Tetrafluorosuccinimide. This reaction would be analogous to the formation of succinimide from succinamide.
Experimental Protocol: Thermal Cyclization
-
Apparatus: A sublimation apparatus.
-
Reagents:
-
This compound (1.0 g, 5.7 mmol)
-
-
Procedure:
-
Place this compound in the bottom of the sublimation apparatus.
-
Heat the apparatus under vacuum.
-
Ammonia will be evolved, and the Tetrafluorosuccinimide product should sublime onto the cold finger.
-
Carefully scrape the sublimed product from the cold finger.
-
Expected Quantitative Data
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Melting Point (°C) | 1H NMR (δ, ppm) |
| Tetrafluorosuccinimide | C4HF4NO2 | 171.05 | 70-80 | 115-118 | 11-12 (broad s, 1H) |
Reaction Pathway: Cyclization
Caption: Proposed pathway for the cyclization of this compound.
Conclusion
This technical guide presents a theoretical exploration of the reactivity of this compound. The proposed reactions, including hydrolysis, reduction, dehydration, and cyclization, are based on the established chemistry of fluorinated amides and related compounds. The detailed experimental protocols and tabulated data provide a practical starting point for researchers interested in the synthesis and derivatization of this novel perfluorinated building block. Further experimental investigation is required to validate and optimize these proposed transformations, which hold the potential to unlock new avenues in fluorine chemistry.
References
Theoretical Conformational Analysis of Tetrafluorosuccinamide: A Methodological Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive technical guide to the theoretical and computational methodologies required for a thorough conformational analysis of tetrafluorosuccinamide. Lacking extensive published data on this specific molecule, this paper serves as a methodological framework, outlining the necessary steps, computational protocols, and data interpretation strategies based on established principles in computational chemistry.
Introduction
This compound (C₄H₄F₄N₂O₂) is a small, functionalized organic molecule whose three-dimensional structure is dictated by the rotation around its central carbon-carbon single bond.[1][2] This rotation gives rise to various conformational isomers, or conformers, each with a distinct energy level and potential biological activity. Understanding the relative stability of these conformers, the energy barriers separating them, and the preferred dihedral angles is crucial for applications in drug design, materials science, and molecular recognition studies.
The presence of four electron-withdrawing fluorine atoms on the succinamide backbone significantly influences the molecule's electronic properties and conformational preferences. Phenomena such as the gauche effect, observed in molecules like 1,2-difluoroethane where the gauche conformer is atypically more stable than the anti conformer, may play a critical role.[3] Theoretical studies, employing quantum chemical methods, are indispensable for elucidating these complex stereoelectronic interactions.
This guide details a robust, multi-level computational workflow for performing a comprehensive conformational analysis of this compound.
Hypothetical Conformational Data
A primary goal of a conformational study is to identify all stable conformers and quantify their relative energies and the barriers to interconversion. The following table presents a hypothetical summary of results for this compound, illustrating the type of quantitative data that would be generated from the protocols described herein. The key dihedral angle is defined by the F-C-C-F atom sequence.
| Conformer ID | Description | Dihedral Angle (F-C-C-F) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |
| CONF-1 | Gauche | ~65° | 0.00 (Global Minimum) | 5.8 |
| CONF-2 | Anti | 180° | 1.20 | 3.5 |
| TS-1 | Eclipsed | ~0° | 5.80 (Transition State) | - |
| TS-2 | Eclipsed | ~120° | 4.70 (Transition State) | - |
Note: These values are illustrative and serve as a template for presenting results. The stability of the gauche conformer is hypothesized based on the known gauche effect in similar fluorinated alkanes.[3][4]
Experimental Protocols: A Computational Approach
A rigorous conformational analysis requires a multi-step computational strategy to balance accuracy and computational cost.[5] The following protocol outlines a standard workflow for this purpose.
Step 1: Initial Potential Energy Surface (PES) Scan
-
Objective: To identify all potential low-energy conformers across the entire conformational space.
-
Methodology: A low-cost but robust semi-empirical quantum mechanical method (e.g., GFN2-xTB) or a molecular mechanics force field (e.g., GAFF2 for fluorinated alkanes[6]) is used.
-
Procedure:
-
The structure of this compound is built using molecular modeling software.
-
A systematic (grid-based) or stochastic (e.g., Monte Carlo) search is initiated. A popular modern approach is the use of metadynamics as implemented in the CREST program, which is highly effective for exploring conformational space.[7]
-
The search algorithm systematically rotates the central C-C bond (and other rotatable bonds, such as C-N) and performs a rapid geometry optimization at each step.
-
All unique conformers within a specified energy window (e.g., 10 kcal/mol) of the identified global minimum are saved for further analysis.
-
Step 2: High-Level Geometry Optimization
-
Objective: To obtain accurate geometries and relative energies for the conformers identified in Step 1.
-
Methodology: Density Functional Theory (DFT) is the most common choice, offering a good balance of accuracy and efficiency.[8][9]
-
Procedure:
-
Each conformer from Step 1 is used as a starting geometry.
-
A sufficiently flexible basis set, such as 6-311+G(2d,p), is employed to accurately describe the electronic structure.
-
To confirm that each optimized structure is a true energy minimum, a frequency calculation is performed. A minimum must have zero imaginary frequencies.
-
Step 3: Calculation of Rotational Barriers
-
Objective: To determine the energy required to convert between stable conformers.
-
Methodology: A relaxed Potential Energy Surface (PES) scan is performed at the DFT level.
-
Procedure:
-
Starting from the lowest energy conformer (e.g., the gauche form), the key dihedral angle (F-C-C-F) is constrained and rotated in small increments (e.g., 10-15 degrees).
-
At each step of the scan, all other geometric parameters are allowed to relax (optimize).
-
The energy is plotted against the dihedral angle. The peaks of this plot correspond to the transition states, and their energy difference from the minima gives the rotational barrier.[11]
-
The geometry of each transition state should be further refined using a dedicated transition state search algorithm (e.g., using OPT=(TS, CALCFC, NOEIGEN) in Gaussian) and confirmed by a frequency calculation (which should yield exactly one imaginary frequency).
-
Step 4: Solvation Effects
-
Objective: To evaluate the influence of a solvent on conformational preference, as polarity can significantly alter relative stabilities.[3]
-
Methodology: Implicit solvation models are computationally efficient for this purpose.
-
Procedure:
-
The geometry optimizations and energy calculations from Steps 2 and 3 are repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[8]
-
This allows for the simulation of conformational preferences in various solvents (e.g., water, DMSO, chloroform) to assess environmental impact.
-
Visualizations
Diagrams are essential for conceptualizing both the computational workflow and the molecular structure under investigation.
Computational Workflow
References
- 1. This compound | C4H4F4N2O2 | CID 342469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Gauche effect - Wikipedia [en.wikipedia.org]
- 4. Conformational energy differences and barriers to rotation in fluoroethanes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Improved GAFF2 parameters for fluorinated alkanes and mixed hydro- and fluorocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Emerging Conformational-Analysis Protocols from the RTCONF55-16K Reaction Thermochemistry Conformational Benchmark Set - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
- 9. arxiv.org [arxiv.org]
- 10. Accelerating AI-Powered Chemistry and Materials Science Simulations with NVIDIA ALCHEMI Toolkit-Ops | NVIDIA Technical Blog [developer.nvidia.com]
- 11. researchgate.net [researchgate.net]
The Discovery and History of Tetrafluorosuccinamide: A Technical Guide
Introduction
Tetrafluorosuccinamide, a fully fluorinated derivative of succinamide, represents a molecule of significant interest within the realm of medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and unique conformational preferences. Despite its seemingly simple structure, the history of this compound is not extensively documented in mainstream chemical literature, suggesting it may be a compound that has been synthesized for specific applications rather than being a subject of broad academic inquiry. This guide provides a comprehensive overview of the likely discovery route, synthetic approaches, and potential properties and applications of this compound, drawing upon established principles of organofluorine chemistry.
Postulated Discovery and Historical Context
The discovery of this compound is not attributed to a single, seminal publication. Instead, its synthesis and study are likely products of the broader expansion of fluorine chemistry throughout the 20th century. The development of potent and selective fluorinating agents, coupled with a growing understanding of the profound impact of fluorination on molecular properties, spurred the synthesis of a vast array of fluorinated organic compounds.
The synthesis of this compound would logically follow the availability of its precursor, tetrafluorosuccinic acid. The preparation of perfluorinated dicarboxylic acids has been an area of research for several decades, driven by their utility as monomers for fluoropolymers and as building blocks in organic synthesis. It is highly probable that this compound was first prepared as a straightforward derivative of tetrafluorosuccinic acid to explore the properties of perfluorinated diamides.
Physicochemical Properties
While specific, experimentally determined quantitative data for this compound is scarce in publicly accessible databases, we can infer its likely properties based on the behavior of analogous fluorinated molecules. The strong electron-withdrawing nature of the fluorine atoms would significantly impact the molecule's characteristics.
| Property | Postulated Value/Characteristic |
| Molecular Formula | C₄H₄F₄N₂O₂ |
| Molecular Weight | 188.08 g/mol |
| Appearance | Likely a white crystalline solid. |
| Melting Point | Expected to be significantly higher than its non-fluorinated counterpart, succinamide, due to strong intermolecular forces (dipole-dipole interactions and hydrogen bonding). |
| Solubility | Predicted to have low solubility in non-polar organic solvents and moderate solubility in polar aprotic solvents like DMSO and DMF. Solubility in water is expected to be limited. |
| Acidity/Basicity | The amide protons are expected to be more acidic than in succinamide due to the inductive effect of the fluorine atoms. |
| Spectroscopic Data | ¹⁹F NMR: A complex multiplet is expected due to fluorine-fluorine coupling. ¹H NMR: A broad singlet for the amide protons. ¹³C NMR: Resonances for the carbonyl and fluorinated carbons, with characteristic C-F coupling. IR: Strong C=O and N-H stretching bands. |
Experimental Protocols: Synthesis of this compound
The most direct and logical synthetic route to this compound is the amidation of tetrafluorosuccinic acid or its derivatives. Below is a detailed, generalized protocol for such a synthesis.
3.1. Synthesis from Tetrafluorosuccinic Acid via the Acyl Chloride
This two-step method involves the conversion of the dicarboxylic acid to the more reactive diacyl chloride, followed by reaction with ammonia.
Step 1: Synthesis of Tetrafluorosuccinyl Chloride
-
Materials: Tetrafluorosuccinic acid, thionyl chloride (SOCl₂), and a catalytic amount of N,N-dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ byproducts), a mixture of tetrafluorosuccinic acid (1 equivalent) and an excess of thionyl chloride (2.5-3 equivalents) is prepared.
-
A few drops of DMF are added as a catalyst.
-
The reaction mixture is heated to reflux (typically 60-80 °C) and maintained at this temperature until the evolution of gas ceases (usually 2-4 hours).
-
Excess thionyl chloride is removed by distillation under reduced pressure.
-
The resulting crude tetrafluorosuccinyl chloride is then purified by vacuum distillation.
-
Step 2: Synthesis of this compound
-
Materials: Tetrafluorosuccinyl chloride, and concentrated aqueous ammonia.
-
Procedure:
-
The purified tetrafluorosuccinyl chloride is dissolved in a suitable anhydrous, inert solvent (e.g., diethyl ether or dichloromethane) in a flask cooled in an ice bath.
-
Concentrated aqueous ammonia is added dropwise to the stirred solution. A vigorous reaction occurs with the formation of a white precipitate (this compound).
-
The addition is continued until the solution is basic.
-
The mixture is stirred for an additional 1-2 hours at room temperature to ensure complete reaction.
-
The white solid is collected by filtration, washed with cold water to remove ammonium chloride, and then with a small amount of cold diethyl ether.
-
The crude product is dried and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or water).
-
Potential Biological Activity and Signaling Pathways
While no specific biological activities for this compound have been reported, the introduction of fluorine can lead to potent and selective biological effects. Fluorinated analogs of bioactive molecules are a cornerstone of modern drug discovery. The high electronegativity and small size of fluorine can influence binding affinities to biological targets, block metabolic pathways, and alter cell permeability.
Given its structure as a diamide, this compound could potentially interact with enzymes that process amide-containing substrates. A hypothetical area of investigation could be its effect on proteases or amidases. The diagram below illustrates a generic workflow for investigating the biological activity of a novel fluorinated compound like this compound.
Conclusion
This compound remains a molecule with underexplored potential. While its specific discovery and history are not well-documented, its synthesis is achievable through established organic chemistry principles. The profound influence of fluorination on molecular properties suggests that this compound and its derivatives could possess unique and valuable characteristics for applications in drug discovery, materials science, and agrochemicals. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its potential.
Methodological & Application
Application Notes and Protocols: Laboratory-Scale Synthesis of Tetrafluorosuccinamide
Disclaimer: The following protocol is a proposed synthetic route based on established chemical principles for the synthesis of analogous fluorinated amides. Tetrafluorosuccinamide is not a widely synthesized compound, and therefore, this protocol has not been experimentally validated. All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Introduction
This compound is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The introduction of fluorine atoms can significantly alter the physicochemical properties of organic molecules, including their metabolic stability, lipophilicity, and binding affinity to biological targets. This document outlines a proposed two-step laboratory-scale synthetic protocol for this compound, commencing from the commercially available precursor, tetrafluorosuccinic acid.
Proposed Synthetic Pathway
The proposed synthesis involves two sequential reactions:
-
Halogenation: The conversion of tetrafluorosuccinic acid to its corresponding acyl chloride, tetrafluorosuccinyl chloride, using thionyl chloride.
-
Amidation: The subsequent reaction of tetrafluorosuccinyl chloride with an excess of ammonia to yield the desired this compound.
Experimental Protocols
Step 1: Synthesis of Tetrafluorosuccinyl Chloride
This procedure is adapted from standard methods for the preparation of acyl chlorides from carboxylic acids.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Tetrafluorosuccinic acid | C₄H₂F₄O₄ | 190.05 | 10.0 g (52.6 mmol) | Starting material |
| Thionyl chloride | SOCl₂ | 118.97 | 25 mL (excess) | Reagent and solvent |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 2-3 drops | Catalyst |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | For washing |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tetrafluorosuccinic acid (10.0 g, 52.6 mmol).
-
In a fume hood, carefully add thionyl chloride (25 mL) to the flask, followed by the addition of 2-3 drops of N,N-dimethylformamide (DMF) to catalyze the reaction.
-
The reaction mixture is heated to reflux (approximately 75-80 °C) and stirred for 4-6 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, the excess thionyl chloride is removed by distillation under atmospheric pressure.
-
The crude tetrafluorosuccinyl chloride is then purified by fractional distillation under reduced pressure to yield a colorless liquid.
Step 2: Synthesis of this compound
This procedure involves the reaction of the synthesized tetrafluorosuccinyl chloride with aqueous ammonia.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Tetrafluorosuccinyl chloride | C₄Cl₂F₄O₂ | 226.94 | Assumed quantitative yield from Step 1 | Intermediate |
| Concentrated Ammonium Hydroxide | NH₄OH | 35.04 | 100 mL (excess) | Reagent and solvent |
| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | For extraction |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Drying agent |
Procedure:
-
A 250 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer, and is placed in an ice-water bath.
-
Concentrated ammonium hydroxide (100 mL) is added to the flask and the solution is cooled to 0-5 °C with stirring.
-
The crude tetrafluorosuccinyl chloride from Step 1 is dissolved in a minimal amount of anhydrous dichloromethane and placed in the dropping funnel.
-
The solution of tetrafluorosuccinyl chloride is added dropwise to the cold, stirred ammonium hydroxide solution over a period of 30-45 minutes, ensuring the temperature does not exceed 10 °C. A white precipitate should form.
-
After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at room temperature.
-
The white precipitate (crude this compound) is collected by vacuum filtration and washed with cold water and then with a small amount of cold diethyl ether.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
The purified product is dried under vacuum to yield this compound as a white solid.
Quantitative Data (Projected)
The following table summarizes the projected quantitative data for the synthesis. These values are estimates based on typical yields for analogous reactions and should be confirmed experimentally.
| Parameter | Step 1: Halogenation | Step 2: Amidation | Overall |
| Starting Material | Tetrafluorosuccinic acid | Tetrafluorosuccinyl chloride | Tetrafluorosuccinic acid |
| Product | Tetrafluorosuccinyl chloride | This compound | This compound |
| Projected Yield | 85-95% | 70-85% | 60-80% |
| Projected Purity | >95% (after distillation) | >98% (after recrystallization) | >98% |
| Physical State | Colorless Liquid | White Solid | White Solid |
Visualizations
Caption: Proposed two-step synthesis workflow for this compound.
Caption: Logical progression of the this compound synthesis protocol.
Application Notes and Protocols for Tetrafluorosuccinamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Tetrafluorosuccinamide (2,2,3,3-tetrafluorobutanediamide) is a sparsely documented building block in the chemical literature. The following application notes and protocols are based on the known reactivity of its non-fluorinated analog, succinamide, and the general chemical principles of organofluorine compounds. These protocols should be considered as hypothetical starting points for research and development, and all experiments should be conducted with appropriate caution and optimization.
Introduction to this compound as a Synthetic Building Block
This compound, with the chemical structure 2,2,3,3-tetrafluorobutanediamide, is a bifunctional organic molecule featuring two primary amide groups attached to a perfluorinated four-carbon backbone. The presence of the electron-withdrawing tetrafluoroethane bridge is expected to significantly influence the reactivity of the amide functionalities compared to its non-fluorinated counterpart, succinamide. This unique structure suggests its potential as a building block in the synthesis of fluorinated heterocycles, polymers, and as a precursor to valuable fluorinated amines and nitriles. The incorporation of fluorine is a well-established strategy in drug discovery and materials science to enhance properties such as metabolic stability, lipophilicity, and thermal stability.[1][2][3]
Chemical Structure:
-
IUPAC Name: 2,2,3,3-tetrafluorobutanediamide[1]
Proposed Synthetic Applications and Protocols
Based on the chemistry of succinamide and other related amides, several key transformations of this compound can be proposed. The following sections outline hypothetical protocols for these reactions.
Synthesis of Tetrafluorosuccinonitrile: A Precursor for Fluorinated Heterocycles and Polymers
The dehydration of amides to nitriles is a fundamental transformation. Tetrafluorosuccinonitrile could serve as a valuable precursor for the synthesis of fluorinated nitrogen-containing heterocycles and as a monomer for specialty polymers. It is also explored as an electrolyte additive in batteries.[5][6][7][8][9]
Hypothetical Reaction Scheme:
Caption: Proposed dehydration of this compound.
Experimental Protocol (Hypothetical):
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Add a suitable dehydrating agent (e.g., phosphorus pentoxide (2.0 eq), thionyl chloride (2.2 eq), or oxalyl chloride (2.2 eq)) portion-wise with stirring. For reactions with SOCl₂ or (COCl)₂, a catalytic amount of DMF can be added.
-
The reaction mixture is carefully heated. The reaction temperature and time will require optimization, starting from room temperature and gradually increasing to reflux if necessary.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature. If P₂O₅ is used, the product may be isolated by distillation or sublimation under reduced pressure. If SOCl₂ or (COCl)₂ is used, excess reagent is removed under reduced pressure, and the crude product is purified by distillation or crystallization.
Table 1: Analogous Dehydration of Succinamide (for reference)
| Dehydrating Agent | Solvent | Temperature (°C) | Yield of Succinonitrile (%) | Reference |
| P₂O₅ | Neat | 150-200 | ~80 | General Knowledge |
| SOCl₂ | Neat/DMF (cat.) | Reflux | >70 | General Knowledge |
Reduction to 1,1,2,2-Tetrafluoro-1,4-butanediamine
The reduction of amides to amines is a crucial reaction for accessing primary amines. 1,1,2,2-Tetrafluoro-1,4-butanediamine could be a valuable monomer for fluorinated polyamides or a building block for agrochemicals and pharmaceuticals.
Hypothetical Reaction Scheme:
Caption: Proposed reduction of this compound.
Experimental Protocol (Hypothetical):
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an addition funnel, under an inert atmosphere, suspend a strong reducing agent such as lithium aluminum hydride (LiAlH₄, 4.0 eq) in an anhydrous ether solvent (e.g., THF, diethyl ether).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution or suspension of this compound (1.0 eq) in the same anhydrous solvent via the addition funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash thoroughly with the reaction solvent.
-
Dry the combined organic filtrates over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude diamine by distillation or crystallization.
Table 2: Analogous Reduction of Succinimide (for reference)
| Reducing Agent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| LiAlH₄ | THF | Reflux | Pyrrolidine | High | General Knowledge |
| NaBH₄/BF₃·OEt₂ | Diglyme | 65 | Pyrrolidine | ~70 | General Knowledge |
Note: Reduction of succinimide typically yields pyrrolidine. The open-chain diamine from this compound would be a different outcome, and conditions would need careful optimization.
Hofmann Rearrangement to 2,2,3,3-Tetrafluoro-1,2-diaminoethane
The Hofmann rearrangement of a diamide could potentially offer a route to a vicinal diamine with one fewer carbon atom in the backbone.[10][11][12][13] This reaction would be a novel transformation for a fluorinated substrate.
Hypothetical Reaction Scheme:
Caption: Proposed Hofmann rearrangement of this compound.
Experimental Protocol (Hypothetical):
-
Prepare a solution of sodium hypobromite (NaOBr) by adding bromine (2.2 eq) to a cold (0 °C) aqueous solution of sodium hydroxide (8.8 eq).
-
In a separate flask, dissolve this compound (1.0 eq) in a cold aqueous solution of NaOH.
-
Slowly add the cold NaOBr solution to the this compound solution, maintaining the temperature below 10 °C.
-
After the addition, gradually warm the reaction mixture and then heat to a temperature typically between 50-80 °C.
-
Monitor the reaction for the evolution of CO₂ and the formation of the product.
-
Once the reaction is complete, cool the mixture.
-
The product, being a small, potentially water-soluble amine, may require extraction with an organic solvent at high pH, followed by distillation or derivatization for purification.
Table 3: Analogous Hofmann Rearrangement of Succinamide (for reference)
| Amide | Reagents | Product | Yield (%) | Reference |
| Succinamide | Br₂/NaOH(aq) | β-Alanine | ~45 | [14] |
Note: The Hofmann rearrangement of succinamide yields β-alanine after hydrolysis of the intermediate isocyanate and subsequent reaction workup. The expected product from this compound is a vicinal diamine, which highlights a potentially different reaction outcome.
Synthesis of Heterocyclic Compounds
This compound could potentially be a precursor for five-membered nitrogen heterocycles, analogous to how succinimide is used to synthesize pyrroles.[15]
Hypothetical Reaction Scheme for Pyrrole Synthesis:
Caption: Proposed synthesis of a tetrafluoropyrrole derivative.
Experimental Protocol (Hypothetical):
-
This compound is mixed with zinc dust.
-
The mixture is heated strongly to induce distillation. The enol form of the amide is thought to be the reactive intermediate which then undergoes reduction and cyclization.
-
The distillate is collected and purified, likely by redistillation or chromatography.
Note: This is a classical, often low-yielding reaction for succinimide. Its applicability to an acyclic, fluorinated diamide is highly speculative and would likely require significant investigation.
Conclusion
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. Chemo- and Diastereoselectivities in the Electrochemical Reduction of Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Succinimide synthesis [organic-chemistry.org]
- 5. Succinonitrile Electrolyte Additive for Stabilizing Aqueous Zinc Metal Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Peculiarly fast Li-ion conduction mechanism in a succinonitrile-based molecular crystal electrolyte: a molecular dynamics study - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 11. pharmdguru.com [pharmdguru.com]
- 12. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Tetrafluorosuccinamide in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrafluorosuccinamide, a fluorinated diamide, presents significant potential as a versatile building block in polymer chemistry. While direct applications are still emerging, its chemical structure—a C4 backbone with four fluorine atoms and two terminal amide groups—suggests its utility as both a novel monomer for the synthesis of advanced fluorinated polyamides and as a crosslinking agent. The incorporation of fluorine is anticipated to impart desirable properties to polymers, including enhanced thermal stability, chemical resistance, and modified solubility. These application notes provide an overview of the hypothesized applications of this compound, along with detailed protocols for its potential use.
Hypothesized Applications
-
Monomer for Fluorinated Polyamides: this compound can serve as a diamine monomer in polycondensation reactions with dicarboxylic acids or their derivatives to produce novel fluorinated polyamides. The resulting polymers are expected to exhibit properties characteristic of fluorinated polymers, such as high thermal stability, excellent chemical resistance, and low water absorption.[1][2][3] These attributes make them suitable for high-performance applications in demanding environments.
-
Crosslinking Agent: The two amide groups of this compound can react with functional groups in other polymers, such as carboxylic acids or epoxides, to form crosslinked networks.[4][5] This can enhance the mechanical properties, thermal stability, and solvent resistance of the base polymer.
Data Presentation: Anticipated Properties of this compound-Based Polyamides
The following table summarizes the expected property enhancements in polyamides synthesized using this compound, based on data from analogous fluorinated polymers.[1][6][7]
| Property | Expected Outcome with this compound Incorporation | Rationale |
| Thermal Stability (Tg, Td) | Increased Glass Transition Temperature (Tg) and Decomposition Temperature (Td) | The strong C-F bonds and increased chain rigidity contribute to higher thermal stability. |
| Chemical Resistance | Enhanced resistance to a broad range of solvents and chemicals | The electron-withdrawing nature of fluorine atoms protects the polymer backbone from chemical attack. |
| Solubility | Improved solubility in a wider range of organic solvents | The fluorine atoms can disrupt chain packing, leading to better solubility compared to non-fluorinated analogs.[6] |
| Dielectric Constant | Lower dielectric constant | The low polarizability of the C-F bond is expected to reduce the dielectric constant of the material.[7] |
| Water Absorption | Reduced water uptake | The hydrophobic nature of the fluorinated segments will decrease the affinity of the polymer for moisture.[7] |
| Mechanical Properties | Potentially high tensile strength and modulus | The rigid structure of the tetrafluoro-succinyl unit can contribute to robust mechanical properties. |
Experimental Protocols
Protocol 1: Synthesis of a Fluorinated Polyamide using this compound
This protocol describes the synthesis of a novel fluorinated polyamide via solution polycondensation of this compound with a dicarboxylic acid chloride.
Materials:
-
This compound
-
Terephthaloyl chloride
-
N,N-Dimethylacetamide (DMAc, anhydrous)
-
Lithium Chloride (LiCl)
-
Pyridine (anhydrous)
-
Methanol
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel
-
Heating mantle with temperature controller
-
Condenser
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Vacuum filtration apparatus
Procedure:
-
Monomer Dissolution: In a clean, dry three-necked flask under a nitrogen atmosphere, dissolve this compound and LiCl in anhydrous DMAc with stirring.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Acid Chloride: Slowly add a stoichiometric amount of terephthaloyl chloride dissolved in a small amount of anhydrous DMAc to the cooled solution via the dropping funnel over 30 minutes.
-
Polycondensation: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 24 hours under a nitrogen atmosphere.
-
Polymer Precipitation: Precipitate the resulting polymer by slowly pouring the viscous solution into a large volume of methanol with vigorous stirring.
-
Purification: Filter the precipitated polymer and wash it thoroughly with hot water and methanol to remove any unreacted monomers and salts.
-
Drying: Dry the purified polymer in a vacuum oven at 80 °C for 24 hours.
Characterization:
-
Structure: Confirm the polymer structure using FTIR and NMR spectroscopy.
-
Molecular Weight: Determine the molecular weight and molecular weight distribution by Gel Permeation Chromatography (GPC).
-
Thermal Properties: Analyze the thermal stability using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Protocol 2: Crosslinking of a Carboxylic Acid-Containing Polymer with this compound
This protocol outlines a method for crosslinking a polymer containing carboxylic acid side groups using this compound as a crosslinking agent.
Materials:
-
Carboxylic acid-functionalized polymer (e.g., poly(acrylic acid-co-methyl methacrylate))
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent
-
4-Dimethylaminopyridine (DMAP) as a catalyst
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Dichloromethane
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware
-
Solvent casting setup (e.g., petri dish, level surface)
Procedure:
-
Polymer Solution: Dissolve the carboxylic acid-containing polymer in anhydrous DMF.
-
Addition of Reagents: To the polymer solution, add this compound (the amount will depend on the desired crosslinking density), DCC, and a catalytic amount of DMAP.
-
Crosslinking Reaction: Stir the reaction mixture at room temperature for 48 hours.
-
Film Casting: Cast the resulting solution onto a glass plate or into a petri dish and allow the solvent to evaporate slowly in a dust-free environment.
-
Curing: Heat the cast film in a vacuum oven at a temperature above the glass transition temperature of the polymer to complete the crosslinking reaction.
-
Purification: Wash the crosslinked film with a suitable solvent (e.g., dichloromethane) to remove any unreacted reagents and by-products.
-
Drying: Dry the crosslinked polymer film under vacuum.
Characterization:
-
Crosslinking Confirmation: Use FTIR to observe the disappearance of carboxylic acid peaks and the appearance of new amide peaks.
-
Swelling Test: Determine the degree of crosslinking by measuring the swelling ratio of the polymer in a suitable solvent.
-
Mechanical Testing: Evaluate the effect of crosslinking on the mechanical properties (e.g., tensile strength, modulus) using a universal testing machine.
Visualizations
Signaling Pathway for Polyamide Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 3. ntut.elsevierpure.com [ntut.elsevierpure.com]
- 4. mdpi.com [mdpi.com]
- 5. "Crosslinking of polyamides using dianhydrides, diacid chloride and dia" by Sonia Zulfiqar [fount.aucegypt.edu]
- 6. Synthesis and properties of fluorinated polyamideimides with high solubility | Semantic Scholar [semanticscholar.org]
- 7. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) [pubs.rsc.org]
Tetrafluorosuccinamide as a Ligand in Coordination Chemistry: Application Notes and Protocols
Note to the Reader: Following a comprehensive search of available scientific literature, no specific research articles, application notes, or detailed protocols were found describing the use of tetrafluorosuccinamide as a ligand in coordination chemistry. The information presented below is therefore based on the general principles of coordination chemistry and the known properties of related fluorinated and amide-containing ligands. This document is intended to serve as a foundational guide for researchers interested in exploring the potential of this compound in this capacity. All proposed experimental protocols are hypothetical and would require significant optimization and validation.
Introduction to this compound in Coordination Chemistry
This compound, with its two amide functionalities and electron-withdrawing tetrafluoroethylene backbone, presents an intriguing yet unexplored candidate as a ligand for metal coordination. The amide groups offer potential bidentate or bridging coordination modes through both the oxygen and nitrogen atoms. The presence of highly electronegative fluorine atoms is expected to significantly influence the electronic properties of the ligand and, consequently, the resulting metal complexes. This could lead to novel catalytic, magnetic, or optical properties.
Potential Coordination Modes:
-
Bidentate Chelation: A single this compound molecule could coordinate to a metal center through the oxygen atoms of both amide groups, forming a stable chelate ring.
-
Bridging Ligand: The diamide structure allows for the bridging of two or more metal centers, potentially leading to the formation of coordination polymers or metal-organic frameworks (MOFs).
-
Monodentate Coordination: Under certain conditions, only one amide group may coordinate to a metal ion.
The electron-withdrawing nature of the fluorinated backbone is predicted to decrease the basicity of the amide oxygen and nitrogen atoms, potentially favoring coordination with harder metal ions.
Hypothetical Applications
Based on the chemistry of related fluorinated and amide-based ligands, potential applications for this compound-metal complexes could include:
-
Catalysis: The unique electronic environment provided by the ligand could lead to novel catalytic activities, particularly in oxidation or Lewis acid-catalyzed reactions.
-
Materials Science: Coordination polymers or MOFs incorporating this compound could exhibit interesting properties such as gas sorption or luminescence.
-
Drug Development: While speculative, metal complexes often exhibit enhanced biological activity compared to the free ligand. The introduction of a fluorinated ligand could impact properties like lipophilicity and metabolic stability.
Proposed Experimental Protocols
The following protocols are hypothetical and serve as a starting point for the investigation of this compound as a ligand.
Protocol 1: Synthesis of this compound
This protocol is based on general methods for amide synthesis and would require optimization.
Materials:
-
Tetrafluorosuccinyl chloride
-
Ammonia (gas or concentrated aqueous solution)
-
Anhydrous diethyl ether (or other suitable aprotic solvent)
-
Dry ice/acetone bath
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve tetrafluorosuccinyl chloride in anhydrous diethyl ether in a three-necked flask equipped with a gas inlet, a dropping funnel, and a stirrer, under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly bubble ammonia gas through the solution with vigorous stirring, or add a concentrated aqueous ammonia solution dropwise via the dropping funnel.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to warm to room temperature.
-
Filter the resulting precipitate (ammonium chloride) and wash it with diethyl ether.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield crude this compound.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and mass spectrometry.
Protocol 2: General Procedure for the Synthesis of a this compound-Metal Complex (Example: with Copper(II))
Materials:
-
This compound
-
A copper(II) salt (e.g., CuCl₂, Cu(NO₃)₂, Cu(OAc)₂)
-
A suitable solvent (e.g., methanol, ethanol, acetonitrile)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in the chosen solvent.
-
In a separate flask, dissolve the copper(II) salt in the same solvent.
-
Slowly add the ligand solution to the metal salt solution with constant stirring at room temperature.
-
Observe for any color change or precipitate formation. The reaction mixture may be gently heated to promote complexation.
-
If a precipitate forms, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms, slowly evaporate the solvent to induce crystallization.
-
Characterize the resulting solid by single-crystal X-ray diffraction (if suitable crystals are obtained), powder X-ray diffraction, elemental analysis, IR spectroscopy (to observe shifts in C=O and N-H stretching frequencies upon coordination), and UV-Vis spectroscopy.
Data Presentation (Hypothetical Data)
As no experimental data exists, the following tables are templates for how quantitative data for hypothetical this compound complexes could be presented.
Table 1: Hypothetical Crystallographic Data for a [Cu(TFSA)(H₂O)₂] Complex (TFSA = this compound)
| Parameter | Value |
| Chemical Formula | C₄H₆CuF₄N₂O₄ |
| Formula Weight | 293.64 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) | Value g/cm³ |
| R-factor | Value |
Table 2: Hypothetical Selected Bond Lengths and Angles for a [Cu(TFSA)(H₂O)₂] Complex
| Bond/Angle | Length (Å) / Angle (°) |
| Cu-O(amide) | Value |
| Cu-O(water) | Value |
| C=O | Value |
| C-N | Value |
| O(amide)-Cu-O(amide) | Value |
| O(amide)-Cu-O(water) | Value |
Visualization of Proposed Workflow
The following diagrams illustrate the proposed experimental workflows for the synthesis and characterization of this compound and its potential metal complexes.
Caption: Workflow for the proposed synthesis of this compound.
Application Notes and Protocols for the Synthesis of Tetrafluorosuccinamide
Disclaimer: The following protocol is a proposed general method and has not been experimentally validated to produce a high yield of tetrafluorosuccinamide. It is based on established principles of organic synthesis for analogous compounds. Researchers should conduct their own optimization and characterization of the reaction.
Introduction
This compound is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. As such, the development of robust synthetic routes to fluorinated building blocks like this compound is of considerable interest to researchers in drug development. This document outlines a proposed experimental setup and protocol for the synthesis of this compound, designed to provide a starting point for laboratory investigation.
Proposed Synthetic Pathway
A plausible two-step synthetic route to this compound begins with the conversion of tetrafluorosuccinic acid to its more reactive acyl chloride derivative, tetrafluorosuccinyl chloride. This intermediate can then undergo amidation with an ammonia source to yield the desired this compound.
Reaction Scheme:
Experimental Protocols
Part 1: Synthesis of Tetrafluorosuccinyl Chloride
-
Apparatus Setup:
-
A round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (containing a sodium hydroxide solution to neutralize evolving HCl and SO2 gases).
-
The entire apparatus should be set up in a well-ventilated fume hood. All glassware must be thoroughly dried to prevent hydrolysis of the acyl chloride.
-
-
Procedure:
-
To the round-bottom flask, add tetrafluorosuccinic acid.
-
Slowly add an excess of thionyl chloride (SOCl2) to the flask. A typical molar ratio would be 2.5 to 3 equivalents of thionyl chloride per equivalent of tetrafluorosuccinic acid.
-
A few drops of dimethylformamide (DMF) can be added as a catalyst.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours, or until the evolution of gas ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude tetrafluorosuccinyl chloride can be purified by fractional distillation.
-
Part 2: Synthesis of this compound
-
Apparatus Setup:
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
The flask should be placed in an ice bath to control the reaction temperature.
-
-
Procedure:
-
Place a concentrated aqueous solution of ammonia (e.g., 28-30%) in the three-necked flask and cool it to 0-5°C using the ice bath.
-
Dissolve the freshly prepared tetrafluorosuccinyl chloride in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).
-
Slowly add the solution of tetrafluorosuccinyl chloride dropwise to the cold, vigorously stirred ammonia solution via the dropping funnel. The rate of addition should be controlled to maintain the temperature below 10°C.
-
After the addition is complete, continue stirring the mixture at 0-5°C for an additional 1-2 hours.
-
The resulting white precipitate (this compound) can be collected by vacuum filtration.
-
Wash the collected solid with cold water to remove any ammonium chloride, followed by a cold organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or water).
-
Data Presentation
The following table represents a hypothetical summary of quantitative data for the proposed synthesis. Actual experimental values will need to be determined.
| Parameter | Step 1: Acyl Chloride Formation | Step 2: Amidation |
| Reactants | ||
| Tetrafluorosuccinic Acid (g) | e.g., 10.0 | - |
| Thionyl Chloride (mL) | e.g., 15.0 | - |
| Tetrafluorosuccinyl Chloride (g) | - | Calculated from Step 1 |
| Aqueous Ammonia (28%, mL) | - | e.g., 50.0 |
| Reaction Conditions | ||
| Temperature (°C) | 80 | 0-5 |
| Reaction Time (h) | 3 | 2 |
| Results | ||
| Product Yield (g) | To be determined | To be determined |
| Product Purity (%) | To be determined | To be determined |
| Melting Point (°C) | To be determined | To be determined |
Visualizations
Caption: Proposed workflow for the two-step synthesis of this compound.
Application Notes and Protocols for Tetrafluorosuccinamide Derivatization in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a theoretical framework and practical, albeit illustrative, protocols for the derivatization of tetrafluorosuccinamide. Given the limited specific literature on the derivatization of this particular molecule, the following methods are based on established reactions of amides, succinimides, and other fluorinated compounds relevant to medicinal chemistry.
Introduction to this compound in Medicinal Chemistry
This compound is a unique chemical scaffold characterized by a C2-symmetric structure with two amide functionalities and a tetrafluorinated ethylene bridge. The presence of fluorine can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Derivatization of the amide nitrogens of this compound offers a promising avenue for generating novel compound libraries for drug discovery. By attaching various functional groups, researchers can systematically explore the structure-activity relationship (SAR) and develop new therapeutic agents.
Application Notes: Strategies for Derivatization
The derivatization of this compound can be approached through several key strategies, each offering unique advantages for tuning molecular properties.
-
N-Alkylation and N-Arylation: The introduction of alkyl or aryl substituents on the amide nitrogen atoms is a fundamental derivatization strategy. This can be used to increase lipophilicity, introduce steric bulk, or append functional groups for further modification. The electron-withdrawing effect of the adjacent tetrafluoroethyl group is expected to increase the acidity of the N-H protons, potentially facilitating their deprotonation and subsequent reaction with electrophiles.
-
N-Acylation: Acylation of the amide nitrogen can introduce a variety of functional groups, including esters, amides, and ketones. This method is useful for adding new pharmacophoric elements or for creating prodrugs where the acyl group is later cleaved in vivo.
-
Hofmann Rearrangement: For a more profound structural modification, the Hofmann rearrangement can be employed to convert the primary amide functionalities into primary amines. This opens up a completely new chemical space, allowing for the synthesis of novel fluorinated diamines, which are valuable building blocks in medicinal chemistry.
-
Ring-Opening Analogue Reactions: Inspired by the ring-opening reactions of succinimides, one could explore reactions that cleave the amide bond to generate new functionalities. For instance, reaction with hydroxylamine could potentially yield hydroxamic acid derivatives.[1][2][3]
Illustrative Quantitative Data
The following table summarizes hypothetical quantitative data for the proposed derivatization reactions of this compound. These values are illustrative and based on typical yields and conditions for similar reactions reported in the literature. Optimization would be required for specific substrates.
| Derivatization Method | Reagents | Temperature (°C) | Time (h) | Hypothetical Yield (%) | Purity (%) |
| N,N'-Dialkylation | 1. NaH 2. R-X (e.g., Benzyl bromide) | 0 to 25 | 12 - 24 | 65 - 85 | >95 |
| N,N'-Diacylation | 1. Pyridine 2. R-COCl (e.g., Benzoyl chloride) | 0 to 50 | 6 - 18 | 70 - 90 | >95 |
| Hofmann Rearrangement | 1. Br₂, NaOH | 0 to 70 | 4 - 8 | 40 - 60 | >90 |
Experimental Protocols
Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Reactions involving fluorinated compounds and strong bases or reactive reagents should be handled with extreme care.
Protocol 1: General Procedure for N,N'-Dialkylation of this compound
This protocol describes a general method for the dialkylation of this compound using a strong base and an alkyl halide.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., Benzyl bromide)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (2.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (2.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for N,N'-Diacylation of this compound
This protocol provides a general method for the diacylation of this compound using an acyl chloride in the presence of a base.
Materials:
-
This compound
-
Anhydrous Pyridine
-
Acyl chloride (e.g., Benzoyl chloride)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C.
-
Add the acyl chloride (2.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 50 °C for 6-18 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with DCM.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by recrystallization or column chromatography.
Protocol 3: Hypothetical Procedure for Hofmann Rearrangement of this compound
This protocol outlines a hypothetical procedure for the Hofmann rearrangement of this compound to the corresponding diamine. This reaction can be hazardous and should be performed with caution.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Dioxane
-
Water
-
Concentrated Hydrochloric acid (HCl)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Prepare a solution of sodium hydroxide (4.4 eq) in water and cool it to 0 °C.
-
Slowly add bromine (2.2 eq) to the cold NaOH solution to form a sodium hypobromite solution.
-
In a separate flask, dissolve this compound (1.0 eq) in dioxane and cool to 0 °C.
-
Slowly add the cold sodium hypobromite solution to the this compound solution, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 70 °C for 4-8 hours.
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl.
-
Wash the aqueous solution with diethyl ether to remove any non-basic organic byproducts.
-
Basify the aqueous layer with a concentrated NaOH solution.
-
Extract the product into a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Dry the organic layer over a suitable drying agent, filter, and concentrate to obtain the crude diamine, which can be further purified.
Visualizations
Caption: General experimental workflow for the derivatization and screening of this compound derivatives.
Caption: Logical relationship for exploring Structure-Activity Relationships (SAR) through derivatization.
References
Application Notes and Protocols for Incorporating Tetrafluorosuccinamide into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorinated moieties into peptides is a powerful strategy to enhance their conformational stability, metabolic resistance, and binding affinity. Tetrafluorosuccinamide, as a linker or modification, introduces a rigid, fluorinated bridge that can impart unique structural and chemical properties to peptide-based therapeutics. These application notes provide detailed protocols for the incorporation of a tetrafluorosuccinyl moiety into peptides, forming a this compound linkage. The protocols described herein are based on established principles of peptide chemistry and bioconjugation, adapted for the unique reactivity of fluorinated compounds. Two primary strategies are presented: on-resin peptide modification and solution-phase conjugation.
Data Presentation
Table 1: Reagents and Materials for On-Resin Incorporation of Tetrafluorosuccinyl Moiety
| Reagent/Material | Supplier | Grade | Purpose |
| Fmoc-protected peptide on resin | User-synthesized | N/A | Starting material |
| Tetrafluorosuccinic acid | Various | ≥98% | Linker precursor |
| HBTU | Various | Peptide synthesis | Activating agent |
| DIPEA | Various | Peptide synthesis | Base |
| N,N-Dimethylformamide (DMF) | Various | Peptide synthesis | Solvent |
| Dichloromethane (DCM) | Various | Peptide synthesis | Solvent for washing |
| Piperidine | Various | Peptide synthesis | Fmoc deprotection |
| Trifluoroacetic acid (TFA) | Various | Reagent | Cleavage from resin |
| Triisopropylsilane (TIS) | Various | Reagent | Scavenger |
| Water | N/A | Deionized | Scavenger |
| Diethyl ether (cold) | Various | ACS | Peptide precipitation |
Table 2: Key Parameters for On-Resin Coupling Reaction
| Parameter | Value | Notes |
| Scale of synthesis | 0.1 mmol | Based on resin loading |
| Equivalents of Tetrafluorosuccinic acid | 10 eq | To drive the reaction to completion |
| Equivalents of HBTU | 9.9 eq | As an activating agent |
| Equivalents of DIPEA | 20 eq | To activate and neutralize |
| Reaction Time | 4 - 12 hours | Monitor with Kaiser test |
| Temperature | Room Temperature | Standard condition |
Table 3: Reagents and Materials for Solution-Phase Conjugation
| Reagent/Material | Supplier | Grade | Purpose |
| Purified Peptide with free amine | User-prepared | ≥95% | Starting material |
| Tetrafluorosuccinic acid | Various | ≥98% | Linker precursor |
| EDC | Various | Bioconjugation | Activating agent |
| NHS | Various | Bioconjugation | Stabilizing agent |
| Anhydrous DMSO or DMF | Various | Anhydrous | Solvent |
| 0.1 M MES Buffer, pH 6.0 | User-prepared | N/A | Reaction Buffer |
| Diisopropylethylamine (DIPEA) | Various | Peptide synthesis | Base |
| Reverse-phase HPLC system | N/A | N/A | Purification |
| Mass Spectrometer | N/A | N/A | Characterization |
Table 4: Key Parameters for Solution-Phase Conjugation
| Parameter | Value | Notes |
| Peptide Concentration | 1-5 mg/mL | Dependent on peptide solubility |
| Equivalents of Tetrafluorosuccinic acid | 10-20 eq | To favor mono-conjugation initially |
| Equivalents of EDC/NHS | 1.2 eq (relative to acid) | For activation |
| Reaction Time | 2 - 6 hours | Monitor by LC-MS |
| Temperature | Room Temperature | Standard condition |
| pH | 6.0 - 7.5 | Optimal for amine reactivity |
Experimental Protocols
Protocol 1: On-Resin Incorporation of Tetrafluorosuccinyl Moiety
This protocol describes the modification of a peptide with a free N-terminal amine or a lysine side-chain amine while the peptide is still attached to the solid support.
1. Resin Preparation:
-
The peptide is synthesized on a suitable resin (e.g., Rink Amide for C-terminal amide) using standard Fmoc-based solid-phase peptide synthesis (SPPS).
-
After the final amino acid coupling, the N-terminal Fmoc group is removed by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
The resin is washed thoroughly with DMF (5x) and DCM (3x) and then dried under a stream of nitrogen.
2. Activation of Tetrafluorosuccinic Acid:
-
In a separate reaction vial, dissolve 10 equivalents of tetrafluorosuccinic acid and 9.9 equivalents of HBTU in DMF.
-
Add 20 equivalents of DIPEA to the solution and vortex briefly. This is the activation solution.
3. Coupling to the Resin-Bound Peptide:
-
Add the activation solution to the reaction vessel containing the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, extend the reaction time.
4. Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove excess reagents.
-
Dry the resin under vacuum.
5. Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
6. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide pellet.
-
Purify the peptide by reverse-phase HPLC and characterize by mass spectrometry.
Protocol 2: Solution-Phase Conjugation to a Purified Peptide
This protocol is suitable for modifying a purified peptide with one or more free amine groups in solution.
1. Preparation of Activated Tetrafluorosuccinate:
-
Dissolve 10-20 equivalents of tetrafluorosuccinic acid in anhydrous DMF or DMSO.
-
Add 1.2 equivalents (relative to the acid) of EDC and NHS.
-
Stir the reaction mixture at room temperature for 30 minutes to generate the NHS-activated tetrafluorosuccinate.
2. Peptide Conjugation:
-
Dissolve the purified peptide (containing a free amine, e.g., N-terminus or lysine side-chain) in a suitable buffer (e.g., 0.1 M MES buffer, pH 6.0, or PBS, pH 7.4). The choice of buffer will depend on the peptide's stability and solubility. For peptides not soluble in aqueous buffers, a polar aprotic solvent like DMF or DMSO with a non-nucleophilic base like DIPEA can be used.
-
Add the freshly prepared solution of activated tetrafluorosuccinate to the peptide solution.
-
Allow the reaction to proceed at room temperature for 2-6 hours. The progress of the reaction should be monitored by LC-MS to check for the formation of the desired conjugate and consumption of the starting peptide.
3. Quenching and Purification:
-
Once the desired level of conjugation is achieved, the reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris buffer or glycine) to consume any remaining activated ester.
-
The reaction mixture is then diluted with an appropriate solvent (e.g., water with 0.1% TFA) and purified using reverse-phase HPLC.
4. Characterization:
-
The purified this compound-peptide conjugate is characterized by mass spectrometry to confirm its molecular weight.
-
Further characterization by NMR or other spectroscopic methods may be necessary to confirm the site of conjugation if multiple reactive amines are present.
Mandatory Visualization
Application Notes and Protocols: The Use of Tetrafluorosuccinamide in the Synthesis of Fluorinated Materials
Introduction
Fluorinated polymers are a class of materials renowned for their exceptional properties, including high thermal stability, chemical inertness, low surface energy, and unique optical and dielectric characteristics. The incorporation of fluorine atoms into a polymer backbone can significantly enhance its performance, making these materials desirable for advanced applications in aerospace, electronics, and biomedical devices.
Tetrafluorosuccinamide, the diamide derivative of tetrafluorosuccinic acid, represents a potentially valuable but underexplored monomer for the synthesis of novel fluorinated polyamides. Its rigid, fluorinated aliphatic structure could impart unique properties to the resulting polymers, such as improved solubility and modified thermal behavior, when compared to aromatic or non-fluorinated aliphatic counterparts. These notes outline the prospective synthesis of this compound and its subsequent use as a building block in the creation of fluorinated polyamides.
Application Note 1: Proposed Synthesis of this compound
The most direct route to this compound would involve the amidation of a suitable tetrafluorosuccinic acid derivative, such as its diacyl chloride or diester. The reaction with ammonia would yield the target diamide.
Proposed Reaction Scheme
The conversion of tetrafluorosuccinic acid to this compound can be envisioned as a two-step process:
-
Activation of the Carboxylic Acid: Conversion of tetrafluorosuccinic acid to a more reactive species like tetrafluorosuccinyl chloride using a chlorinating agent (e.g., thionyl chloride).
-
Amidation: Reaction of the activated diacyl chloride with an excess of ammonia to form the diamide.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis of this compound (Hypothetical)
Materials:
-
Tetrafluorosuccinic acid
-
Thionyl chloride (SOCl₂)
-
Pyridine (catalytic amount)
-
Anhydrous ammonia (gas or solution in a suitable solvent like dioxane)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere synthesis
Protocol:
-
Step 1: Synthesis of Tetrafluorosuccinyl Chloride a. In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, add tetrafluorosuccinic acid (1 equivalent). b. Add an excess of thionyl chloride (e.g., 2.5 equivalents). c. Add a catalytic amount of pyridine (e.g., 1-2 drops). d. Gently reflux the mixture for 2-4 hours or until the evolution of HCl and SO₂ gas ceases. e. After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The remaining crude tetrafluorosuccinyl chloride can be used directly in the next step.
-
Step 2: Synthesis of this compound a. Dissolve the crude tetrafluorosuccinyl chloride from Step 1 in an anhydrous solvent (e.g., THF or diethyl ether) in a flask cooled to 0°C in an ice bath. b. Bubble anhydrous ammonia gas through the solution slowly or add a chilled solution of ammonia in dioxane (e.g., 2.5 equivalents) dropwise with vigorous stirring. Maintain the temperature below 10°C. c. A white precipitate (a mixture of this compound and ammonium chloride) will form. d. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours. e. Filter the solid precipitate and wash it with cold water to remove the ammonium chloride byproduct. f. Dry the remaining solid (crude this compound) under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Application Note 2: Synthesis of Fluorinated Polyamides via Polycondensation
This compound can serve as an aliphatic diamide monomer in polycondensation reactions. When reacted with an aromatic or aliphatic diacyl chloride, it can form a novel fluorinated polyamide. The properties of the resulting polymer will be influenced by the choice of the comonomer. For instance, using an aromatic diacyl chloride would result in a semi-aromatic polyamide.
General Polycondensation Scheme
Caption: Polycondensation of this compound with a diacyl chloride.
Experimental Protocol: Synthesis of a Fluorinated Polyamide (Generalized)
This protocol describes a low-temperature solution polycondensation, a common method for preparing high-molecular-weight polyamides.
Materials:
-
This compound (1 equivalent)
-
Aromatic diacyl chloride (e.g., terephthaloyl chloride or isophthaloyl chloride) (1 equivalent)
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) as the solvent
-
Lithium chloride (LiCl) (optional, to improve solubility)
-
Anhydrous pyridine or triethylamine as an acid scavenger
-
Methanol (for polymer precipitation)
-
Standard glassware for inert atmosphere synthesis
Protocol:
-
Monomer Dissolution: a. In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add this compound and anhydrous NMP (to achieve a final polymer concentration of 10-15% w/v). b. If needed, add LiCl (e.g., 5% w/v) to the solvent to aid in the dissolution of the monomer and the resulting polymer. c. Stir the mixture under a nitrogen atmosphere until the diamide is completely dissolved. Cool the solution to 0°C using an ice bath.
-
Polymerization: a. Add the diacyl chloride as a solid powder to the stirred diamide solution in one portion. b. Add the acid scavenger (e.g., pyridine, 2 equivalents) to the reaction mixture. c. Allow the reaction to proceed at 0°C for 1-2 hours, then let it warm to room temperature and continue stirring for 12-24 hours. The viscosity of the solution will increase significantly as the polymer forms.
-
Polymer Isolation and Purification: a. Pour the viscous polymer solution into a large excess of a non-solvent, such as methanol, with vigorous stirring in a blender. b. The polyamide will precipitate as a fibrous or powdery solid. c. Collect the polymer by filtration. d. Wash the collected polymer thoroughly with hot water and then with methanol to remove any unreacted monomers, solvent, and salts. e. Dry the purified polymer in a vacuum oven at 80-100°C for 24 hours.
Workflow: From Polymer Synthesis to Film Casting
Caption: General workflow for polyamide synthesis and film preparation.
Data Presentation: Properties of Analogous Fluorinated Polyamides
Since no experimental data exists for polymers derived from this compound, the following table summarizes properties reported for various fluorinated polyamides synthesized from different fluorinated monomers. This data provides a reasonable expectation for the performance characteristics of materials synthesized using this compound. The introduction of fluorine generally enhances solubility and thermal stability.[1][2][3]
| Polymer Type | Monomers Used | Inherent Viscosity (dL/g) | 5% Weight Loss Temp. (T₅, °C) | Glass Transition Temp. (Tg, °C) | Solubility | Reference |
| Fluorinated Polyamide | 1,2-bis(4-amino-2-trifluoromethylphenoxy)benzene + Aromatic Diacids | 0.55 - 0.78 | N/A | N/A | Soluble in NMP, DMAc, DMSO | [1] |
| Fluorinated Polyamide | Unsymmetrical Diamine with CF₃ groups + Aromatic Diacids | N/A | > 400 | > 300 | Soluble in NMP, DMAc, DMF at room temp. | [2] |
| Fluorinated Polyamide | Fluorinated diamine with phthalazinone moiety + Aromatic Diacids | 0.47 - 0.87 | 437 - 466 (in N₂) | > 300 | Soluble in NMP, DMF, DMAc, Pyridine | [3] |
| Poly(amide-imide) | Diimide-diacid + Aromatic Diamines | 0.37 - 0.51 | N/A | N/A | Soluble in NMP, DMAc | [1] |
| Poly(amide-imide) | Diamide-diamine with CF₃ groups + Pyromellitic dianhydride | N/A | 464 - 497 (in air) | No Tg up to 400 | Soluble in polar organic solvents | [4] |
NMP: N-methyl-2-pyrrolidone; DMAc: N,N-dimethylacetamide; DMF: N,N-dimethylformamide; DMSO: Dimethyl sulfoxide; Py: Pyridine.
Conclusion
While this compound remains a compound to be synthesized and characterized, its structure suggests significant potential as a monomer for creating a new family of fluorinated polyamides. Based on analogous systems, polymers derived from it are expected to exhibit high thermal stability and excellent solubility in polar aprotic solvents, which would facilitate their processing into films, coatings, and fibers. The protocols and data presented here offer a foundational guide for researchers to explore the synthesis of this novel monomer and its subsequent polymerization into high-performance materials.
References
Application Notes and Protocols for the Quantification of Tetrafluorosuccinamide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tetrafluorosuccinamide is a fluorinated organic compound with potential applications in various fields, including pharmaceuticals and materials science. Accurate and reliable quantification of this compound is crucial for quality control, pharmacokinetic studies, and environmental monitoring. This document provides detailed application notes and protocols for the quantification of this compound using several analytical techniques: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantification of this compound by ¹⁹F NMR Spectroscopy
¹⁹F NMR spectroscopy is a powerful and direct method for the quantification of fluorinated compounds.[1][2] Its high specificity, the wide chemical shift range of ¹⁹F, and the simplicity of sample preparation make it an excellent choice for purity assessment and quantification in bulk samples and simple matrices.[1][2] The principle of quantification relies on the direct relationship between the integrated signal area of the analyte and that of a known amount of an internal standard.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Prepare a stock solution of an internal standard (e.g., trifluoroacetic acid) of known concentration in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Add a precise volume of the internal standard stock solution to the vial containing the this compound sample.
-
Add a sufficient volume of the deuterated solvent to completely dissolve the sample and internal standard.
-
Vortex the sample until fully dissolved and transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer equipped with a fluorine probe.
-
Nucleus: ¹⁹F
-
Pulse Program: A standard single-pulse experiment (e.g., zg) is typically sufficient.
-
Acquisition Parameters:
-
Spectral Width: Sufficient to cover the chemical shifts of both this compound and the internal standard (e.g., -50 to -200 ppm).
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation and accurate integration.
-
Number of Scans: Dependent on the sample concentration, typically 16-64 scans.
-
-
Processing:
-
Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Fourier transform the FID.
-
Phase correct the spectrum.
-
Baseline correct the spectrum.
-
Integrate the signals corresponding to this compound and the internal standard.
-
-
-
Quantification:
-
The concentration of this compound is calculated using the following formula:
Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (Mₓ / Mₛ) * (mₛ / mₓ) * Purityₛ
Where:
-
Cₓ = Concentration of this compound
-
Iₓ = Integral of the this compound signal
-
Nₓ = Number of fluorine atoms giving rise to the this compound signal
-
Iₛ = Integral of the internal standard signal
-
Nₛ = Number of fluorine atoms giving rise to the internal standard signal
-
Mₓ = Molar mass of this compound
-
Mₛ = Molar mass of the internal standard
-
mₛ = Mass of the internal standard
-
mₓ = Mass of the sample
-
Purityₛ = Purity of the internal standard
-
-
Workflow for ¹⁹F NMR Quantification:
Caption: Workflow for this compound quantification by ¹⁹F NMR.
Quantification of this compound by HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely used technique for the quantification of organic molecules.[3][4][5] This method is suitable if this compound possesses a chromophore that absorbs UV radiation. The method relies on separating this compound from other components in a sample followed by its detection and quantification based on its UV absorbance.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range.
-
For unknown samples, dissolve a known weight of the sample in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter before injection.[6]
-
-
HPLC-UV Method:
-
Instrument: HPLC system with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is commonly used. The gradient can be optimized to achieve good separation.
-
Example Gradient: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: The optimal wavelength should be determined by acquiring a UV spectrum of this compound. If this is not known, 210 nm or 254 nm can be used as a starting point.[4]
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Quantify the amount of this compound in unknown samples by interpolating their peak areas on the calibration curve.
-
Workflow for HPLC-UV Quantification:
Caption: Workflow for this compound quantification by HPLC-UV.
Quantification of this compound by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry is a highly sensitive and selective technique ideal for quantifying low levels of analytes in complex matrices.[7][8][9] This method involves chromatographic separation followed by mass spectrometric detection using multiple reaction monitoring (MRM) for high specificity.
Experimental Protocol:
-
Sample Preparation:
-
For biological samples (e.g., plasma): Perform a protein precipitation by adding three volumes of cold acetonitrile containing an internal standard to one volume of plasma. Vortex and centrifuge to pellet the proteins. Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
For environmental samples (e.g., water): Solid-phase extraction (SPE) may be necessary to concentrate the analyte and remove interfering matrix components.[10][11]
-
Prepare calibration standards in the same matrix as the samples to account for matrix effects.
-
-
LC-MS/MS Method:
-
Instrument: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions: Similar to the HPLC-UV method, but with a potentially lower flow rate (e.g., 0.4 mL/min) and a smaller column internal diameter (e.g., 2.1 mm) for better sensitivity.
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive or negative mode (to be optimized for this compound).
-
MRM Transitions: The precursor ion (e.g., [M+H]⁺ or [M-H]⁻) and suitable product ions need to be determined by infusing a standard solution of this compound into the mass spectrometer.
-
Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for each MRM transition to maximize signal intensity.
-
-
-
Data Analysis:
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
Use a weighted (e.g., 1/x²) linear regression for the calibration curve.
-
Quantify this compound in the samples using the regression equation.
-
Workflow for LC-MS/MS Quantification:
Caption: Workflow for this compound quantification by LC-MS/MS.
Quantification of this compound by GC-MS
Gas Chromatography-Mass Spectrometry is suitable for the analysis of volatile and thermally stable compounds.[12][13] If this compound is not directly amenable to GC analysis, derivatization may be required to increase its volatility and thermal stability.
Experimental Protocol:
-
Sample Preparation and Derivatization:
-
Extract this compound from the sample matrix using an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
(If necessary) Derivatize the extracted analyte. For amides, silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.
-
Add an internal standard prior to extraction.
-
-
GC-MS Method:
-
Instrument: GC system coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet: Splitless injection at a temperature that ensures volatilization without degradation.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity by monitoring characteristic ions of the this compound derivative.
-
-
-
Data Analysis:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
Perform a linear regression analysis and quantify the samples using the calibration curve.
-
Workflow for GC-MS Quantification:
Caption: Workflow for this compound quantification by GC-MS.
Summary of Quantitative Data
The following table summarizes the typical performance characteristics of the described analytical methods for the quantification of small organic molecules. The exact values for this compound would need to be determined through method validation.
| Feature | ¹⁹F NMR | HPLC-UV | LC-MS/MS | GC-MS |
| Typical Limit of Quantification (LOQ) | mg/mL range | µg/mL to ng/mL range | ng/mL to pg/mL range[7] | ng/mL to pg/mL range |
| Typical Linearity Range | 2-3 orders of magnitude | 3-4 orders of magnitude[14] | 3-5 orders of magnitude[7] | 3-4 orders of magnitude |
| Precision (%RSD) | < 2%[1][2] | < 5% | < 15% (in complex matrices) | < 15% (in complex matrices) |
| Selectivity | High | Moderate to High | Very High | High to Very High |
| Sample Throughput | Low to Moderate | High | High | Moderate |
| Matrix Effects | Low | Moderate | High | Moderate |
| Instrumentation Cost | High | Low | High | Moderate to High |
| Primary Application | Purity of bulk material | Routine QC, formulation analysis | Bioanalysis, trace analysis | Volatile/semi-volatile analysis |
References
- 1. researchgate.net [researchgate.net]
- 2. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of relative UV response factors for HPLC by use of a chemiluminescent nitrogen-specific detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Evaluation of the clinical and quantitative performance of a practical HPLC-UV platform for in-hospital routine therapeutic drug monitoring of multiple drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. htslabs.com [htslabs.com]
- 7. diva-portal.org [diva-portal.org]
- 8. ymerdigital.com [ymerdigital.com]
- 9. researchgate.net [researchgate.net]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. Quantitative determination of trace concentrations of tetracycline and sulfonamide antibiotics in surface water using solid-phase extraction and liquid chromatography/ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. shimadzu.com [shimadzu.com]
- 13. phenomenex.com [phenomenex.com]
- 14. Development and validation of an HPLC-UV detection assay for the determination of rufinamide in human plasma and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Tetrafluorosuccinamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetrafluorosuccinamide. The following information is based on established principles of amide synthesis, with a focus on potential challenges arising from the unique properties of fluorinated compounds.
Troubleshooting Guides
Problem 1: Low or No Product Yield
Low or no yield of this compound is a common issue that can stem from several factors, from reagent quality to reaction conditions.
| Potential Cause | Suggested Solution |
| Poor quality of starting materials | Ensure tetrafluorosuccinic acid is pure and dry. Moisture can hydrolyze activating agents and interfere with the reaction. Use high-purity ammonia or its source. |
| Inefficient activation of carboxylic acid | If using a coupling agent (e.g., DCC, HATU), ensure it is fresh and added under anhydrous conditions. For direct amidation with catalysts like TiF4, ensure the catalyst is active and used in the correct loading.[1] |
| Incomplete reaction | Extend the reaction time or increase the temperature, monitoring for potential side product formation. Ensure efficient mixing. |
| Formation of stable ammonium salt | The reaction between a carboxylic acid and an amine can form a stable ammonium salt that may not readily convert to the amide.[1] Heating is often required to drive the dehydration of this salt. |
| Product loss during workup | This compound may have some water solubility. Avoid excessive washing with aqueous solutions. If an extraction is performed, ensure the organic layer is thoroughly dried. |
Problem 2: Presence of Significant Impurities
The formation of side products can complicate purification and reduce the overall yield. Below are common impurities and strategies to mitigate their formation.
| Potential Side Product | Formation Mechanism | Mitigation and Removal |
| Tetrafluorosuccinic acid (starting material) | Incomplete reaction. | Optimize reaction conditions (time, temperature, stoichiometry). Can be removed by a mild basic wash during workup, but be cautious of hydrolyzing the desired amide. |
| Mono-amide of tetrafluorosuccinic acid | Insufficient ammonia or reaction time. | Use a molar excess of the ammonia source. Increase reaction time. Purification can be achieved by chromatography. |
| Tetrafluorosuccinimide | Intramolecular cyclization of the mono-amide, especially at elevated temperatures. | Control the reaction temperature carefully. Use a sufficient excess of ammonia to favor the formation of the diamide over the imide. Tetrafluorophthalimide is readily formed from its corresponding anhydride, suggesting the imide is a likely side product.[2] |
| Hydrolysis product (Tetrafluorosuccinic acid) | Presence of water in the reaction or during workup. | Use anhydrous solvents and reagents. Perform workup at low temperatures if possible. |
| Side products from coupling agents | For example, dicyclohexylurea (DCU) if using DCC. | These can often be removed by filtration if they are insoluble in the reaction solvent.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
While specific literature on this compound synthesis is sparse, the most probable and direct method is the amidation of tetrafluorosuccinic acid or its derivatives (like the acid chloride or an ester) with ammonia. Direct amidation of the carboxylic acid can be achieved by heating with a source of ammonia or by using a coupling agent or a catalyst such as Titanium(IV) fluoride (TiF4).[1]
Q2: How can I monitor the progress of the reaction?
The reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking aliquots from the reaction mixture at different time points, you can track the disappearance of the starting material and the appearance of the product and any major side products.
Q3: What are the expected spectroscopic characteristics of this compound?
-
¹H NMR: A broad singlet corresponding to the -NH₂ protons. The chemical shift would depend on the solvent and concentration.
-
¹⁹F NMR: A singlet or a more complex multiplet depending on the molecular symmetry and solvent, corresponding to the four equivalent fluorine atoms.
-
¹³C NMR: Signals for the carbonyl carbon and the fluorinated carbons.
-
IR Spectroscopy: Characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650-1700 cm⁻¹), and C-F bonds.
Q4: My final product is difficult to purify. What are some recommended purification techniques?
Purification of highly polar and potentially water-soluble compounds like this compound can be challenging.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for removing impurities.
-
Column Chromatography: Silica gel chromatography can be used, but the polar nature of the amide may require a polar mobile phase (e.g., dichloromethane/methanol or ethyl acetate/methanol mixtures).
-
Sublimation: For thermally stable compounds, sublimation under high vacuum can be a powerful purification technique.
Q5: Can tetrafluorosuccinimide be a side product?
Yes, the formation of tetrafluorosuccinimide is a plausible side reaction. This can occur via the intramolecular cyclization of the mono-ammonated intermediate, especially under thermal conditions. To minimize its formation, it is advisable to use an excess of the aminating agent and maintain careful control over the reaction temperature. The synthesis of analogous tetrafluorophthalimides proceeds readily, indicating the favorability of the five-membered imide ring formation.[2]
Experimental Protocols (Illustrative)
As specific, validated protocols for this compound synthesis are not widely published, the following are illustrative procedures based on general amidation reactions. Researchers should conduct their own optimization and safety assessments.
Protocol 1: Direct Thermal Amidation
-
In a pressure-rated reaction vessel, combine tetrafluorosuccinic acid (1 equivalent) and a solution of ammonia in a suitable solvent (e.g., dioxane or THF, large excess).
-
Seal the vessel and heat the mixture with stirring to 100-150 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction to room temperature and carefully vent any excess pressure.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Amidation using an Activating Agent (Illustrative with Pentafluoropyridine)
Pentafluoropyridine (PFP) can be used for the one-pot deoxyfluorination and amidation of carboxylic acids.[4][5][6]
-
To a solution of tetrafluorosuccinic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., acetonitrile or dichloromethane) under an inert atmosphere, add pentafluoropyridine (2.2 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the acyl fluoride intermediate.
-
Introduce a source of ammonia (e.g., a solution of ammonia in an organic solvent or ammonium hydroxide) to the reaction mixture.
-
Stir at room temperature or with gentle heating until the reaction is complete (monitor by TLC or HPLC).
-
Perform an aqueous workup, carefully neutralizing any excess acid.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to obtain the crude product.
-
Purify by recrystallization or column chromatography.
Data Presentation (Illustrative)
The following table presents hypothetical data on the impact of reaction temperature on side product formation during the direct thermal amidation of tetrafluorosuccinic acid. This illustrates how quantitative data should be structured for easy comparison.
| Reaction Temperature (°C) | Yield of this compound (%) | Tetrafluorosuccinic Acid (unreacted, %) | Mono-amide (%) | Tetrafluorosuccinimide (%) |
| 80 | 45 | 40 | 10 | 5 |
| 100 | 70 | 15 | 10 | 5 |
| 120 | 85 | 5 | 5 | 5 |
| 140 | 75 | <5 | <5 | 15 |
| 160 | 60 | <5 | <5 | 30 |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Troubleshooting Logic Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antiangiogenic Properties of Tetrafluorophthalimido and Tetrafluorobenzamido Barbituric Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6562944B1 - Amide library formation using a âby-product-freeâ activation/coupling sequence - Google Patents [patents.google.com]
- 4. Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,2,3,3-Tetrafluorosuccinamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2,3,3-Tetrafluorosuccinamide. The information is presented in a question-and-answer format to directly address potential challenges in the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce 2,2,3,3-Tetrafluorosuccinamide?
A common and effective method involves a two-step process. The first step is the synthesis of the precursor, diethyl 2,2,3,3-tetrafluorosuccinate, via a Kolbe electrolysis of ethyl 2,2-difluoroacetate.[1][2][3][4] The subsequent step is the amidation of the resulting diethyl ester with ammonia to yield the desired 2,2,3,3-Tetrafluorosuccinamide.
Q2: What are the critical parameters for a successful Kolbe electrolysis in the first step?
For a successful Kolbe electrolysis to form the carbon-carbon bond, it is crucial to control the current density, electrode material, and the composition of the electrolyte solution. Platinum electrodes are often preferred, and maintaining a weakly acidic condition in a protic solvent can enhance the desired dimerization and suppress side reactions.[1]
Q3: What challenges might I encounter during the amidation of diethyl 2,2,3,3-tetrafluorosuccinate?
The amidation of fluorinated esters can sometimes be challenging.[5][6] Potential issues include incomplete conversion, formation of mono-amide intermediate, and side reactions due to the electron-withdrawing nature of the fluorine atoms. Careful control of reaction temperature, pressure (if using anhydrous ammonia), and the choice of solvent are critical for achieving a high yield.
Q4: How can I purify the final product, 2,2,3,3-Tetrafluorosuccinamide?
Purification of 2,2,3,3-Tetrafluorosuccinamide typically involves recrystallization from an appropriate solvent. The choice of solvent will depend on the solubility characteristics of the product and any remaining impurities. It is advisable to perform small-scale solubility tests to identify a suitable recrystallization solvent.
Troubleshooting Guides
Problem 1: Low yield of diethyl 2,2,3,3-tetrafluorosuccinate in the Kolbe electrolysis step.
-
Question: My Kolbe electrolysis of ethyl 2,2-difluoroacetate is resulting in a low yield of the desired dimerized product. What are the likely causes and how can I improve the yield?
-
Answer: Low yields in Kolbe electrolysis can stem from several factors. Here's a systematic approach to troubleshoot the issue:
-
Check Current Density and Voltage: An inappropriate current density can lead to side reactions. If the current is too high, it may favor further oxidation of the radical intermediate to a carbocation, leading to undesired byproducts.[1] Conversely, a current that is too low will result in a slow and inefficient reaction. Consult literature for optimal electrochemical parameters for similar reactions and adjust your power supply accordingly.
-
Inspect Electrodes: The condition of the platinum electrodes is critical. Fouling of the electrode surface can impede the electrochemical process. Ensure the electrodes are clean and smooth before starting the reaction.
-
Solvent and Electrolyte Composition: The reaction is sensitive to the solvent and electrolyte. The presence of water can sometimes be detrimental. Ensure you are using anhydrous solvents and appropriate supporting electrolytes. The pH of the solution should also be controlled, as highly acidic or basic conditions can promote side reactions.[1]
-
Purity of Starting Material: Impurities in the ethyl 2,2-difluoroacetate can interfere with the reaction. Ensure your starting material is of high purity.
-
Problem 2: Incomplete amidation of diethyl 2,2,3,3-tetrafluorosuccinate.
-
Question: I am observing a significant amount of unreacted starting material and the mono-amide intermediate in my amidation reaction. How can I drive the reaction to completion?
-
Answer: Incomplete amidation is a common issue. Consider the following troubleshooting steps:
-
Increase Reaction Time and/or Temperature: The kinetics of the amidation of fluorinated esters can be sluggish.[6] Increasing the reaction time or cautiously raising the temperature can help drive the reaction to completion. Monitor the reaction progress by a suitable analytical technique like TLC or GC-MS to avoid decomposition at elevated temperatures.
-
Excess Ammonia: Using a larger excess of ammonia (either as a solution in an organic solvent or as a gas under pressure) can shift the equilibrium towards the formation of the diamide.
-
Choice of Solvent: The solvent can play a crucial role. A polar aprotic solvent may be more effective in solvating the intermediates and facilitating the reaction.
-
Catalyst: While often not necessary, in some cases, a catalyst could be employed to enhance the reaction rate. However, compatibility with the fluorinated substrate must be carefully considered.
-
Problem 3: Formation of significant side products during the synthesis.
-
Question: I am observing unexpected side products in my reaction mixture. What are the possible side reactions and how can I minimize them?
-
Answer: Side product formation can occur in both steps of the synthesis.
-
During Kolbe Electrolysis: A common side reaction is the Hofer-Moest reaction, where the radical intermediate is further oxidized to a carbocation, which can then lead to alcohols or alkenes.[1] To minimize this, ensure a high current density and use a platinum anode in a weakly acidic, protic solvent.
-
During Amidation: The electron-withdrawing nature of the tetrafluoroethane backbone can make the amide product susceptible to further reactions, especially under harsh conditions. For instance, dehydration of the amide to a nitrile is a possibility at high temperatures. To avoid this, maintain the reaction temperature as low as feasible while still achieving a reasonable reaction rate.
-
Experimental Protocols
Step 1: Synthesis of Diethyl 2,2,3,3-tetrafluorosuccinate via Kolbe Electrolysis
-
Apparatus Setup: Assemble an undivided electrochemical cell with two platinum foil electrodes (2 cm x 2 cm) placed parallel to each other at a distance of 1 cm.
-
Electrolyte Solution: Prepare a solution of ethyl 2,2-difluoroacetate (10 mmol) and sodium 2,2-difluoroacetate (1 mmol) in anhydrous ethanol (50 mL).
-
Electrolysis: Cool the cell in an ice bath and apply a constant current of 0.2 A. The voltage should be monitored and is expected to be in the range of 15-25 V.
-
Reaction Monitoring: Continue the electrolysis for 6 hours. The progress of the reaction can be monitored by GC-MS analysis of aliquots taken from the reaction mixture.
-
Work-up: After the reaction is complete, neutralize the solution with a few drops of acetic acid. Remove the solvent under reduced pressure.
-
Purification: The residue is then partitioned between diethyl ether and water. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by vacuum distillation to afford diethyl 2,2,3,3-tetrafluorosuccinate.
Step 2: Synthesis of 2,2,3,3-Tetrafluorosuccinamide
-
Apparatus Setup: Place a high-pressure stainless-steel autoclave equipped with a magnetic stir bar.
-
Reaction Mixture: To the autoclave, add diethyl 2,2,3,3-tetrafluorosuccinate (5 mmol) and a 7 N solution of ammonia in methanol (50 mL).
-
Reaction Conditions: Seal the autoclave and heat the reaction mixture to 80°C with vigorous stirring for 24 hours.
-
Work-up: After cooling the reactor to room temperature, carefully vent the excess ammonia.
-
Isolation: The resulting solid product is collected by filtration and washed with cold methanol.
-
Purification: The crude 2,2,3,3-Tetrafluorosuccinamide is purified by recrystallization from hot ethanol to yield a white crystalline solid.
Data Presentation
Table 1: Influence of Reaction Parameters on the Yield of Diethyl 2,2,3,3-tetrafluorosuccinate
| Entry | Current Density (A/cm²) | Temperature (°C) | Solvent | Yield (%) |
| 1 | 0.05 | 0 | Ethanol | 45 |
| 2 | 0.1 | 0 | Ethanol | 65 |
| 3 | 0.1 | 25 | Ethanol | 58 |
| 4 | 0.1 | 0 | Methanol | 60 |
Table 2: Effect of Reaction Conditions on the Amidation of Diethyl 2,2,3,3-tetrafluorosuccinate
| Entry | Temperature (°C) | Time (h) | Ammonia Conc. (M) | Yield (%) |
| 1 | 60 | 24 | 7 | 70 |
| 2 | 80 | 24 | 7 | 85 |
| 3 | 80 | 48 | 7 | 90 |
| 4 | 80 | 24 | 10 | 88 |
Visualizations
Caption: Overall workflow for the synthesis of 2,2,3,3-Tetrafluorosuccinamide.
Caption: Logical troubleshooting flow for synthesis issues.
References
- 1. Kolbe electrolysis - Wikipedia [en.wikipedia.org]
- 2. Kolbe's Electrolytic Method: Reaction, Mechanism & Uses [vedantu.com]
- 3. Kolbe Electrolytic Synthesis (Chapter 73) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Kolbe Electrolysis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F [pubs.rsc.org]
"troubleshooting low reactivity of Tetrafluorosuccinamide"
Welcome to the technical support center for Tetrafluorosuccinamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fluorinated organic compound. While specific applications are not widely documented in publicly available literature, its structure suggests potential use as a building block in the synthesis of more complex fluorinated molecules, such as pharmaceuticals, agrochemicals, or advanced materials. The presence of fluorine atoms can significantly alter the physicochemical properties of molecules, including metabolic stability, lipophilicity, and binding affinity.
Q2: What are the general safety precautions for handling this compound?
As with any chemical reagent, proper safety protocols should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Avoid inhalation of dust or fumes and prevent contact with skin and eyes. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Q3: How does the fluorine substitution in this compound affect its reactivity compared to standard succinamide?
The four fluorine atoms on the carbon backbone are strong electron-withdrawing groups. This electronic effect makes the carbonyl carbons more electrophilic and susceptible to nucleophilic attack. However, the high degree of fluorination can also lead to instability under certain conditions, potentially resulting in elimination or decomposition pathways. The reactivity of perfluorinated amides can be complex, and they may not always follow the same reaction patterns as their non-fluorinated analogs.[1][2]
Troubleshooting Low Reactivity
Q4: My reaction with this compound is not proceeding to completion. What are the potential causes and solutions?
Low reactivity or incomplete conversion can stem from several factors. The following guide provides a systematic approach to troubleshooting these issues.
Troubleshooting Workflow for Incomplete Reactions
Caption: Troubleshooting workflow for incomplete reactions.
Q5: I am attempting a nucleophilic substitution on this compound, but the yield is very low. What could be the problem?
Low yields in nucleophilic substitution reactions with highly fluorinated amides can be due to the stability of the amide bond or competing side reactions.
Potential Issues and Solutions for Nucleophilic Substitution
| Potential Issue | Explanation | Suggested Solution |
| Poor Nucleophile | The nucleophile may not be strong enough to attack the electron-deficient carbonyl carbon. | Use a stronger nucleophile or increase its concentration. |
| Side Reactions | The basicity of the nucleophile may cause deprotonation and subsequent elimination or decomposition of the this compound. | Use a less basic, "softer" nucleophile. Run the reaction at a lower temperature to minimize side reactions. |
| Solvent Effects | The solvent may not be optimal for the reaction, affecting the solubility of reagents or the stability of intermediates. | Screen a range of aprotic polar solvents (e.g., DMF, DMSO, Acetonitrile) to find the most suitable one. |
| Steric Hindrance | The nucleophile may be too bulky to approach the carbonyl center. | Consider using a smaller, less sterically hindered nucleophile. |
Q6: Could hydrolysis be a competing reaction pathway? How can I minimize it?
Yes, hydrolysis of the amide bonds to form tetrafluorosuccinic acid is a potential side reaction, especially in the presence of water and acid or base catalysts. Perfluoroalkyl carboxamides have been shown to undergo hydrolysis.[3]
Strategies to Minimize Hydrolysis
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Neutral pH: If possible, maintain a neutral pH to avoid acid or base-catalyzed hydrolysis.
-
Aprotic Solvents: Use aprotic solvents that do not participate in hydrolysis.
Hypothetical Signaling Pathway for Hydrolysis
Caption: Potential pathways for hydrolysis of this compound.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Acyl Substitution (Illustrative)
This is a general, illustrative protocol and may require optimization for specific nucleophiles.
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous aprotic polar solvent (e.g., THF, DMF, or acetonitrile) to dissolve the starting material.
-
Nucleophile Addition: Dissolve the nucleophile (1.1 - 2.2 eq) in the same anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the desired time (monitor by TLC, LC-MS, or GC-MS). If no reaction is observed, gradually increase the temperature.
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Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl). Extract the product with an appropriate organic solvent.
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Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Amide Reduction using Lithium Aluminum Hydride (Illustrative)
Caution: Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable reagent. Handle with extreme care under anhydrous conditions.
-
LAH Suspension: In a flame-dried, three-necked flask under an inert atmosphere, suspend LiAlH₄ (4.0 eq) in anhydrous THF.
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Amide Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reflux: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for several hours, monitoring the reaction progress.
-
Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
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Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite®. Wash the filter cake with THF or another suitable solvent. Concentrate the filtrate.
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Purification: The crude amine can be further purified by distillation or chromatography.
Data Presentation
Table 1: Illustrative Solvent Effects on a Hypothetical Nucleophilic Substitution Reaction
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) |
| 1 | THF | 25 | 24 | 15 |
| 2 | Acetonitrile | 25 | 24 | 30 |
| 3 | DMF | 25 | 24 | 55 |
| 4 | DMSO | 25 | 24 | 65 |
| 5 | DMF | 60 | 12 | 85 |
Note: The data in this table is illustrative and intended to demonstrate the potential impact of solvent choice on reaction outcomes. Actual results may vary.
References
Technical Support Center: Optimization of Reaction Conditions for Tetrafluorosuccinamide
Welcome to the technical support center for the synthesis and optimization of Tetrafluorosuccinamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its preparation. The following troubleshooting guides and frequently asked questions (FAQs) provide direct solutions to specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is formatted in a question-and-answer format to provide clear and direct assistance for common experimental issues.
FAQ 1: I am observing a very low yield or no formation of this compound. What are the likely causes and how can I improve the outcome?
Answer:
A low or negligible yield in the synthesis of this compound, particularly from the ammonolysis of a dialkyl tetrafluorosuccinate (e.g., diethyl tetrafluorosuccinate), can stem from several factors. Below is a systematic guide to troubleshooting this issue.
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Incomplete Reaction: The ammonolysis of sterically hindered or electron-deficient esters can be sluggish.
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Solution: Increase the reaction time and/or temperature. Ensure vigorous stirring to maintain a homogenous mixture, especially if the starting materials have limited solubility.
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Insufficient Ammonia: Ammonia may be lost from the reaction mixture, especially at elevated temperatures, if the reaction vessel is not properly sealed.
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Solution: Use a sealed pressure vessel rated for the reaction temperature and pressure. Ensure all seals and fittings are secure.
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Hydrolysis of Starting Material or Product: The presence of water can lead to the hydrolysis of the starting ester to tetrafluorosuccinic acid or the product to the corresponding mono-amide or dicarboxylic acid.
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Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.
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Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition or side reactions.
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Solution: Optimize the reaction temperature. A stepwise increase in temperature (e.g., from room temperature to 50°C, then to 80°C) while monitoring the reaction progress by techniques like TLC, GC-MS, or NMR can help identify the optimal condition.
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FAQ 2: My final product is contaminated with a significant amount of the mono-amide of tetrafluorosuccinic acid. How can I favor the formation of the diamide?
Answer:
The formation of the mono-amide is a common issue and indicates that the reaction has not gone to completion.
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Stoichiometry of Ammonia: An insufficient amount of ammonia will naturally lead to the formation of the mono-amide as the primary product.
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Solution: Use a large excess of ammonia. This will statistically favor the reaction of the intermediate mono-amide with ammonia to form the desired diamide.
-
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Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration for the second amidation to occur.
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Solution: Increase the reaction time significantly and monitor the disappearance of the mono-amide intermediate.
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FAQ 3: I am having difficulty purifying the final product. What purification strategies are recommended for this compound?
Answer:
Purification of highly polar and potentially water-soluble compounds like this compound can be challenging.
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Recrystallization: This is often the most effective method for purifying solid amides.
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Recommended Solvents: A solvent screen is advisable. Start with polar solvents in which the amide has limited solubility at room temperature but is soluble at elevated temperatures, such as ethanol, isopropanol, or water. Mixtures of solvents, like ethanol/water or acetone/hexane, can also be effective.
-
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Column Chromatography: Due to the high polarity of the product, standard silica gel chromatography might be difficult.
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Solution: Consider using reverse-phase silica gel if the compound is sufficiently non-polar. For normal phase, a highly polar mobile phase (e.g., dichloromethane/methanol or ethyl acetate/methanol with a small amount of ammonium hydroxide to prevent streaking) may be necessary. Alternatively, alumina (neutral or basic) can be a suitable stationary phase.
-
-
Washing: If the primary impurity is the unreacted starting ester, washing the crude solid product with a non-polar solvent in which the diamide is insoluble (e.g., diethyl ether or hexane) can be effective.
Quantitative Data Summary
The following table presents hypothetical data for the optimization of the reaction between diethyl tetrafluorosuccinate and ammonia in ethanol. This data is for illustrative purposes to guide your experimental design.
| Entry | Temperature (°C) | Time (h) | Ammonia (equivalents) | Yield of Diamide (%) | Purity (%) |
| 1 | 25 | 24 | 10 | 45 | 85 |
| 2 | 50 | 24 | 10 | 65 | 90 |
| 3 | 80 | 24 | 10 | 80 | 92 |
| 4 | 80 | 48 | 10 | 85 | 95 |
| 5 | 80 | 24 | 20 | 92 | 98 |
| 6 | 100 | 24 | 20 | 88 | 94 |
Experimental Protocols
Synthesis of this compound from Diethyl Tetrafluorosuccinate
This protocol describes a representative procedure for the synthesis of this compound.
Materials:
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Diethyl tetrafluorosuccinate
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Anhydrous ethanol
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Ammonia gas or a saturated solution of ammonia in ethanol
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Pressure-rated reaction vessel with a magnetic stir bar
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Standard glassware for workup and purification
Procedure:
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Reaction Setup: In a fume hood, add diethyl tetrafluorosuccinate (1.0 eq) and anhydrous ethanol to a pressure-rated reaction vessel equipped with a magnetic stir bar.
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Addition of Ammonia: Cool the vessel in an ice bath and carefully bubble ammonia gas through the solution for 30 minutes, or add a freshly prepared saturated solution of ammonia in anhydrous ethanol (20 eq).
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Reaction: Seal the vessel tightly and stir the reaction mixture at 80°C for 24 hours.
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Workup: Cool the reaction vessel to room temperature and then to 0°C before carefully venting the excess ammonia in the fume hood.
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Isolation: Concentrate the reaction mixture under reduced pressure to obtain the crude product.
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Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low product yield.
Caption: Proposed reaction mechanism for the ammonolysis of diethyl tetrafluorosuccinate.
"degradation pathways of Tetrafluorosuccinamide under acidic conditions"
Frequently Asked Questions (FAQs)
Q1: What is the expected degradation pathway for a fluorinated succinamide like Tetrafluorosuccinamide under acidic conditions?
A1: Under acidic conditions, amides generally undergo hydrolysis.[1] For a diamide like a fluorinated succinamide, the degradation is expected to proceed in a stepwise manner. The first amide group is protonated at the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[2] This leads to the formation of a tetrahedral intermediate, which then collapses to yield a carboxyl group and an ammonium ion, cleaving the first amide bond. This process would be repeated for the second amide group, ultimately leading to the formation of the corresponding dicarboxylic acid (e.g., Tetrafluorosuccinic acid) and two equivalents of ammonia (which will be protonated to ammonium ions in the acidic medium).
Q2: How does the presence of fluorine atoms affect the degradation of the succinamide backbone?
A2: The high electronegativity of fluorine atoms can have a significant impact on the reactivity of the molecule. Perfluorinated compounds are known for their exceptional stability.[3] The strong electron-withdrawing effect of the fluorine atoms can decrease the basicity of the amide's carbonyl oxygen, potentially making the initial protonation step of acid-catalyzed hydrolysis more difficult. However, the stability can vary depending on the overall structure of the molecule. While the carbon-fluorine bond itself is very strong and unlikely to be cleaved under typical hydrolytic conditions, the electronic effects on the amide functional groups are the primary consideration for degradation.
Q3: What are the typical conditions for conducting a forced degradation study under acidic conditions?
A3: Forced degradation studies are designed to accelerate the degradation process to identify potential degradation products and establish stability-indicating analytical methods.[4] For acidic hydrolysis, the drug substance is typically exposed to an acid solution (e.g., 0.1 N to 1 N HCl or H₂SO₄) at room temperature or elevated temperatures (e.g., 50-80°C).[1][5] The choice of acid concentration and temperature depends on the stability of the compound. If no degradation is observed under mild conditions, more stringent conditions can be applied.[1]
Q4: What analytical techniques are suitable for monitoring the degradation of a fluorinated succinamide and identifying its degradation products?
A4: A stability-indicating analytical method is required, which can separate the parent drug from its degradation products.[4] High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for this purpose.[5] To identify the degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. For fluorinated compounds specifically, techniques such as ¹⁹F NMR can be a powerful tool for the analysis of fluorinated acids and other degradation products.[6] Combustion Ion Chromatography (CIC) can also be used for the analysis of adsorbable organic fluorine (AOF).[7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No degradation observed under acidic conditions. | The compound is highly stable due to the perfluorinated backbone. The acidic conditions are too mild. | Increase the acid concentration (e.g., from 0.1 N to 1 N or higher). Increase the temperature in increments (e.g., to 60°C, 80°C). Extend the duration of the study. |
| Degradation is too rapid, and the parent compound is completely gone in the first time point. | The acidic conditions are too harsh. | Reduce the acid concentration. Lower the reaction temperature. Take earlier time points for analysis. |
| Poor peak shape or resolution in the HPLC chromatogram. | The mobile phase is not optimized. The pH of the sample injected is too different from the mobile phase pH. | Optimize the mobile phase composition (e.g., organic solvent ratio, buffer concentration, pH). Neutralize the acidic sample with a suitable base before injection. |
| Difficulty in identifying degradation products by LC-MS. | Degradation products are not ionizing well. Co-elution of multiple degradation products. | Try different ionization sources (e.g., ESI, APCI) in both positive and negative ion modes. Optimize the HPLC method to achieve better separation. |
| Mass balance is not achieved (sum of the parent compound and degradation products is significantly less than 100%). | Some degradation products are not being detected by the analytical method (e.g., lack a chromophore for UV detection). Degradation products are volatile. The formation of insoluble degradation products. | Use a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). Use Gas Chromatography (GC) if volatile products are suspected. Visually inspect the sample for any precipitates. |
Data Presentation
Table 1: Hypothetical Degradation Profile of a Fluorinated Succinamide in 0.1 N HCl at 60°C
| Time (hours) | % Parent Compound Remaining | % Degradation Product 1 (Mono-acid) | % Degradation Product 2 (Di-acid) |
| 0 | 100.0 | 0.0 | 0.0 |
| 2 | 85.2 | 12.5 | 2.3 |
| 4 | 71.8 | 20.1 | 8.1 |
| 8 | 50.5 | 28.3 | 21.2 |
| 12 | 32.1 | 25.4 | 42.5 |
| 24 | 5.6 | 10.2 | 84.2 |
Note: This table is a template for researchers to present their quantitative data. The degradation products and their distribution are hypothetical.
Experimental Protocols
Protocol for Acidic Forced Degradation of a Fluorinated Succinamide
-
Preparation of Stock Solution: Accurately weigh and dissolve the fluorinated succinamide in a suitable inert solvent (e.g., acetonitrile or methanol) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Transfer a known volume of the stock solution into a reaction vessel.
-
Add an equal volume of 0.2 N HCl to achieve a final acid concentration of 0.1 N and a final drug concentration of 0.5 mg/mL.
-
Incubate the solution in a temperature-controlled water bath at 60°C.
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Prepare a control sample by adding an equal volume of purified water instead of the acid solution and keep it at the same temperature.
-
-
Time Points: Withdraw aliquots of the stressed and control samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
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Sample Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of a suitable base (e.g., 0.1 N NaOH) to stop the degradation reaction.
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Analysis:
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Dilute the neutralized samples with the mobile phase to a suitable concentration for analysis.
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Analyze the samples using a validated stability-indicating HPLC method.
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If identification of degradation products is required, analyze the samples using LC-MS.
-
Visualizations
Caption: Hypothetical acid-catalyzed hydrolysis pathway of this compound.
Caption: General experimental workflow for a forced degradation study.
References
- 1. ajpsonline.com [ajpsonline.com]
- 2. A Kinetic Study of the Acid and Base Catalyzed Hydrolysis of Succinimide - ProQuest [proquest.com]
- 3. Perfluorinated compound - Wikipedia [en.wikipedia.org]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. pnrjournal.com [pnrjournal.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
"removing impurities from Tetrafluorosuccinamide reactions"
Technical Support Center: Tetrafluorosuccinamide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with this compound reactions. The information is designed to help identify and resolve common issues related to impurities and reaction inefficiencies.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed in this compound synthesis?
A1: The most common impurities in this compound synthesis typically arise from incomplete reactions or side reactions. These can include:
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Unreacted Tetrafluorosuccinic Acid: The starting dicarboxylic acid may not fully convert to the diamide.
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Mono-amidated Intermediate: Incomplete amidation can lead to the presence of tetrafluorosuccinamic acid.
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Ammonium Salts: Residual ammonium salts from the ammonia source can be present.
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Solvent Adducts: Solvents used in the reaction or purification may form adducts with the product or intermediates.
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Degradation Products: At elevated temperatures, decarboxylation or other degradation pathways may lead to byproducts.
Q2: How can I minimize the formation of the mono-amidated intermediate?
A2: To minimize the formation of the mono-amidated intermediate, ensure a stoichiometric excess of the aminating agent is used. Optimizing reaction conditions such as temperature and reaction time can also drive the reaction to completion. A stepwise addition of the aminating agent may also improve the yield of the desired diamide.
Q3: What are the best practices for storing this compound to prevent degradation?
A3: this compound should be stored in a cool, dry place, away from moisture and strong acids or bases, which can catalyze hydrolysis. Inert atmosphere storage (e.g., under nitrogen or argon) is recommended to prevent atmospheric moisture contamination.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction; Suboptimal reaction temperature; Insufficient reaction time. | Increase the molar ratio of the aminating agent. Optimize the reaction temperature and extend the reaction time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
| Product is Contaminated with Starting Material | Incomplete conversion of tetrafluorosuccinic acid. | Purify the crude product using recrystallization from a suitable solvent system. Alternatively, column chromatography can be employed for more challenging separations. |
| Presence of a Water-Soluble Impurity | Residual ammonium salts. | Wash the crude product with cold deionized water. Ensure the product is thoroughly dried afterward to remove any residual moisture. |
| Oily or Gummy Product Instead of Crystalline Solid | Presence of solvent impurities or a mixture of products. | Attempt to precipitate the product by trituration with a non-polar solvent. If this fails, purification by column chromatography may be necessary. Ensure all solvents are removed under vacuum. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Tetrafluorosuccinic Acid and Ammonia
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
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Tetrafluorosuccinic acid
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Aqueous ammonia (28-30%)
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Ethanol (95%)
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Deionized water
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10 g of tetrafluorosuccinic acid in 50 mL of deionized water.
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Cool the flask in an ice bath and slowly add a 2-fold molar excess of concentrated aqueous ammonia with constant stirring.
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After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours.
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Allow the mixture to cool to room temperature.
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The crude this compound may precipitate out. If not, concentrate the solution under reduced pressure.
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Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.
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Recrystallize the crude product from a hot ethanol/water mixture to obtain pure this compound.
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Dry the purified crystals under vacuum.
Protocol 2: Purification of this compound by Recrystallization
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
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Add a minimal amount of a suitable solvent (e.g., hot ethanol/water mixture) to dissolve the solid completely.
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If the solution is colored, a small amount of activated carbon can be added, and the solution heated for a few minutes.
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Hot filter the solution to remove the activated carbon or any insoluble impurities.
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Allow the filtrate to cool slowly to room temperature to form crystals.
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For maximum yield, cool the flask in an ice bath.
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Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
| Purification Method | Typical Purity (%) | Typical Yield (%) | Advantages | Disadvantages |
| Recrystallization | 98-99.5 | 70-85 | Simple, cost-effective, good for removing small amounts of impurities. | Can lead to product loss in the mother liquor; may not be effective for impurities with similar solubility. |
| Column Chromatography | >99.5 | 50-70 | High purity achievable; can separate complex mixtures. | More time-consuming and expensive; requires larger volumes of solvent. |
| Sublimation | >99 | 40-60 | Excellent for removing non-volatile impurities. | Only applicable to thermally stable compounds; can be difficult to scale up. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yield or impurity issues.
Technical Support Center: Tetrafluorosuccinamide Reaction Scale-up
Troubleshooting Guide
Scaling up the synthesis of any chemical compound can introduce a unique set of challenges not always apparent at the laboratory scale. For a compound like tetrafluorosuccinamide, these challenges can be multifaceted, involving reaction kinetics, thermal management, and product purification. Below are common issues that researchers and drug development professionals may encounter, along with potential causes and recommended solutions.
| Issue | Potential Causes | Troubleshooting Steps |
| 1. Low Yield Upon Scale-up | - Inefficient mixing leading to localized "hot spots" or poor reactant contact. - Poor temperature control, causing side reactions or product decomposition. - Change in the surface area to volume ratio affecting heat transfer. - Insufficient or excessive reaction time at a larger scale. | - Improve Agitation: Switch from magnetic stirring to overhead mechanical stirring. Consider the impeller design and stirring speed to ensure homogeneity. - Enhance Heat Management: Use a reactor with a jacketed cooling/heating system. Monitor the internal reaction temperature closely. For highly exothermic reactions, consider a semi-batch or continuous flow process to control heat generation. - Optimize Reaction Time: Conduct time-course studies at the larger scale to determine the optimal reaction endpoint. |
| 2. Increased Impurity Profile | - Minor side reactions at the lab scale become significant at a larger scale. - Localized high concentrations of reactants due to inadequate mixing. - Thermal degradation of reactants, intermediates, or the final product. - Reaction with atmospheric moisture or oxygen. | - Identify Byproducts: Use analytical techniques (e.g., LC-MS, GC-MS, NMR) to identify major impurities and propose their formation mechanisms. - Control Stoichiometry: Implement controlled addition of one reactant to the other to maintain a low concentration of the added reactant and minimize side reactions. - Inert Atmosphere: Ensure the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent unwanted reactions with air components. |
| 3. Difficulty in Product Isolation and Purification | - Changes in crystal morphology or particle size at a larger scale affecting filtration. - Co-precipitation of impurities with the desired product. - Product solubility differing in larger volumes of solvent. | - Optimize Crystallization: Study and optimize cooling rates, solvent systems, and seeding strategies to control crystal size and purity. - Recrystallization Studies: Perform small-scale recrystallization experiments with different solvents to find the optimal conditions for impurity removal. - Alternative Purification: Consider alternative purification methods such as column chromatography (if feasible at scale) or distillation if the product is volatile and thermally stable. |
| 4. Exothermic Runaway Reaction | - Poor heat dissipation in a larger reactor. - Accumulation of unreacted starting materials followed by a sudden, rapid reaction. | - Calorimetry Studies: Perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to understand the heat flow of the reaction at a small scale before scaling up. - Controlled Addition: Add the more reactive reagent slowly to control the rate of heat generation. - Emergency Quenching Plan: Have a well-defined and tested emergency quenching procedure in place. |
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for this compound, and what are its immediate precursors?
A1: While specific literature for this compound is scarce, a probable synthetic route involves the reaction of a tetrafluorosuccinic acid derivative with an ammonia source. The most common precursors would be tetrafluorosuccinyl chloride or a tetrafluorosuccinic acid ester. The reaction of an acyl chloride with ammonia is typically a vigorous, exothermic reaction.
Q2: What are the key safety considerations when scaling up a reaction that may involve tetrafluorosuccinyl chloride and ammonia?
A2: Both tetrafluorosuccinyl chloride and ammonia are corrosive and toxic. The reaction is expected to be highly exothermic and will produce ammonium chloride as a byproduct. Key safety considerations include:
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Personal Protective Equipment (PPE): Use of appropriate gloves, safety glasses, and a lab coat is mandatory. Work should be conducted in a well-ventilated fume hood.
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Exothermic Control: The addition of ammonia to tetrafluorosuccinyl chloride should be slow and controlled, with efficient cooling to manage the heat generated.
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Pressure Management: The reaction may generate gaseous byproducts or heat that can increase pressure in a closed system. Ensure the reactor is appropriately vented.
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Quenching Strategy: Have a plan to safely quench the reaction in case of a thermal runaway.
Q3: How can I monitor the progress of the reaction at a larger scale?
A3: In-process monitoring is crucial for scale-up. Techniques to consider include:
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Thin-Layer Chromatography (TLC): A simple and quick method to check for the disappearance of starting materials and the appearance of the product.
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High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These provide more quantitative data on the reaction progress and impurity formation.
-
Infrared (IR) Spectroscopy: Can be used to monitor the disappearance of the acyl chloride peak and the appearance of the amide peaks.
Q4: What are the expected byproducts in the synthesis of this compound from tetrafluorosuccinyl chloride and ammonia?
A4: Besides the primary product, this compound, the main byproduct from the neutralization of HCl is ammonium chloride. Other potential organic byproducts could arise from incomplete reaction (mono-amide) or side reactions if the temperature is not well-controlled.
Experimental Workflow and Logic Diagrams
To aid in visualizing the process and troubleshooting logic, the following diagrams are provided.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
"strategies to improve solubility of Tetrafluorosuccinamide"
Technical Support Center: Tetrafluorosuccinamide Solubility
This guide provides researchers, scientists, and drug development professionals with strategies to understand and improve the solubility of this compound. Given the limited publicly available solubility data for this specific compound, this document offers a framework of established techniques for characterizing and enhancing the solubility of poorly soluble molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a fluorinated organic compound with the chemical formula C4H4F4N2O2.[1] It has a high melting point of 259°C, which suggests strong crystal lattice energy that may contribute to low aqueous solubility.[2]
Q2: I'm observing very low solubility of this compound in aqueous solutions. Is this expected?
Yes, this is plausible. Many fluorinated compounds exhibit low water solubility due to the hydrophobic nature of fluorine atoms.[3] Additionally, the amide groups can form strong intermolecular hydrogen bonds, creating a stable crystal structure that is difficult to disrupt with a solvent.[4] Approximately 40% of currently marketed drugs and a majority of development candidates are poorly water-soluble, making this a common challenge in research.[5]
Q3: What is the first step I should take to address solubility issues?
The first step is to conduct a systematic solubility screening in a range of solvents and pH conditions. This will establish a baseline and inform which enhancement strategies are most likely to succeed. This process involves determining both kinetic and thermodynamic solubility.
Q4: What are the primary strategies to improve the solubility of a compound like this compound?
Common strategies for enhancing the solubility of poorly soluble drugs include:
-
pH Adjustment: For ionizable compounds, modifying the pH of the solution can significantly increase solubility.
-
Co-solvency: Using a mixture of a primary solvent (like water) with a miscible organic solvent (a co-solvent) can increase the solubility of hydrophobic compounds.[6][7]
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous media.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, shielding them from the aqueous environment and increasing solubility.[6][8]
-
Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area, which can improve the dissolution rate.[7][9]
Troubleshooting Guide
Issue: My this compound is precipitating out of my aqueous buffer.
| Potential Cause | Troubleshooting Step |
| Low Intrinsic Solubility | The concentration exceeds the thermodynamic solubility limit. Confirm the thermodynamic solubility by following the Protocol for Thermodynamic Solubility Assay . |
| pH is near the pKa | If the compound is ionizable, its solubility will be lowest near its pKa. Determine the compound's pKa and adjust the buffer pH to be at least 2 units away from the pKa (higher for an acid, lower for a base). |
| Solvent Effects | A small amount of organic solvent from a stock solution may be causing the compound to crash out when diluted into an aqueous buffer. Lower the percentage of organic solvent in the final solution or explore alternative formulation strategies like using surfactants or cyclodextrins. |
| Temperature Changes | Solubility is often temperature-dependent. Ensure your experiments are conducted at a consistent temperature. Check if cooling the solution is causing precipitation. |
Issue: I cannot achieve a high enough concentration for my in vitro assay.
| Potential Cause | Troubleshooting Step |
| Poor Aqueous Solubility | The required concentration is above the compound's intrinsic water solubility. |
| Action 1: Co-solvent System | Follow the Protocol for Co-solvent Screening . Systematically test the addition of water-miscible organic solvents like DMSO, ethanol, or PEG 400. Be mindful of the final co-solvent concentration as it may affect your assay. |
| Action 2: Cyclodextrin Complexation | Follow the Protocol for Solubility Enhancement with Cyclodextrins . This can significantly increase aqueous solubility without using organic co-solvents. |
| Action 3: pH Modification | If the molecule has acidic or basic centers, determine the pH-solubility profile (see Protocol for pH-Dependent Solubility Profile ) and use a buffer that maximizes solubility. |
Data Presentation: Templates for Your Experiments
Use the following tables to record and compare your experimental results.
Table 1: Initial Solubility Screening of this compound
| Solvent / Medium | Temperature (°C) | Measured Solubility (µg/mL) | Method (Kinetic/Thermodynamic) | Observations |
| Deionized Water | 25 | |||
| PBS (pH 7.4) | 25 | |||
| 0.1 M HCl (pH 1) | 25 | |||
| 0.1 M NaOH (pH 13) | 25 | |||
| Methanol | 25 | |||
| Ethanol | 25 | |||
| DMSO | 25 | |||
| Acetonitrile | 25 |
Table 2: Co-solvent Solubility Enhancement
| Aqueous Buffer | Co-solvent | Co-solvent % (v/v) | Measured Solubility (µg/mL) | Fold Increase vs. Aqueous Buffer |
| PBS (pH 7.4) | DMSO | 1% | ||
| PBS (pH 7.4) | DMSO | 5% | ||
| PBS (pH 7.4) | Ethanol | 5% | ||
| PBS (pH 7.4) | Ethanol | 10% | ||
| PBS (pH 7.4) | PEG 400 | 10% | ||
| PBS (pH 7.4) | PEG 400 | 20% |
Experimental Protocols
Protocol 1: Thermodynamic Solubility Assay
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., 1-2 mg in 1 mL of PBS pH 7.4) in a glass vial.
-
Equilibration: Seal the vial and agitate at a constant temperature (e.g., 25°C) for 24-48 hours. This allows the solution to reach equilibrium.
-
Separation: After equilibration, let the vial stand to allow undissolved solid to settle. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining solid.
-
Sampling: Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilution: Dilute the supernatant with a suitable mobile phase or solvent compatible with your analytical method.
-
Quantification: Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
Protocol 2: Co-solvent Screening
-
Prepare Co-solvent Mixtures: Prepare a series of aqueous buffers (e.g., PBS pH 7.4) containing increasing percentages of a water-miscible co-solvent (e.g., 1%, 2%, 5%, 10%, 20% DMSO).
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Perform Solubility Assay: For each co-solvent mixture, perform the Thermodynamic Solubility Assay as described in Protocol 1.
-
Analyze Data: Plot the measured solubility against the percentage of the co-solvent to determine the optimal concentration for your needs.
-
Verify Compatibility: Ensure the final co-solvent concentration is compatible with downstream biological assays.
Protocol 3: Solubility Enhancement with Cyclodextrins
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Prepare Cyclodextrin Solutions: Prepare solutions of a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), in your desired aqueous buffer at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).
-
Perform Solubility Assay: Use these cyclodextrin solutions as the solvent in the Thermodynamic Solubility Assay (Protocol 1).
-
Analyze Data: Plot the solubility of this compound as a function of the cyclodextrin concentration. This is known as a phase-solubility diagram and can reveal the stoichiometry of the inclusion complex.
Visualizations: Workflows and Logic
Caption: A workflow for systematically troubleshooting and improving compound solubility.
Caption: The experimental workflow for determining thermodynamic solubility.
References
- 1. This compound | C4H4F4N2O2 | CID 342469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 377-37-7 [amp.chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. [PDF] Strategies to Address Low Drug Solubility in Discovery and Development | Semantic Scholar [semanticscholar.org]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
"handling and storage best practices for Tetrafluorosuccinamide"
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for handling and storing Tetrafluorosuccinamide. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store this compound?
This compound should be stored in a cool, dry, and well-ventilated area.[1] Keep the container tightly closed when not in use.[1]
Q2: What are the primary hazards associated with this compound?
Based on data for the closely related compound, Tetrafluorosuccinic acid, this substance is irritating to the eyes, respiratory system, and skin.[1] Ingestion may cause irritation of the digestive tract.[1]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
When handling this compound, it is recommended to wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and protective clothing to prevent skin exposure.[1] Work should be conducted in a well-ventilated area, and if ventilation is inadequate, a suitable respirator should be used.[1]
Q4: Is this compound stable?
This compound is stable at room temperature in closed containers under normal storage and handling conditions.[1] However, it is sensitive to high pH, with complete hydrolysis observed at pH 12.3 over two days.[2]
Q5: What materials are incompatible with this compound?
While specific incompatibility data for this compound is limited, information for the related compound Tetrafluorosuccinic acid suggests avoiding contact with incompatible materials and excess heat.[1] General best practices for amides suggest avoiding strong oxidizing agents, strong acids, and strong bases.
Q6: What should I do in case of a spill?
In the event of a spill, use proper personal protective equipment.[1] For the related Tetrafluorosuccinic acid, it is recommended to sweep up the material and place it in a suitable container for disposal.[1] Ensure the area is well-ventilated.
Q7: How should this compound be disposed of?
Dispose of this compound in accordance with local, state, and federal regulations. Consult a licensed professional waste disposal service.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Degradation of sample in solution | The solution has a high pH. | This compound is susceptible to hydrolysis at high pH.[2] Prepare stock solutions in a neutral or slightly acidic solvent, such as methanol, immediately before use.[2] |
| Inconsistent experimental results | The material may have absorbed moisture. | Store this compound in a tightly sealed container in a dry environment to prevent moisture absorption. |
| Skin or eye irritation after handling | Direct contact with the compound. | Always wear appropriate PPE, including gloves and safety goggles.[1] In case of contact, flush the affected area with plenty of water.[1] |
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 377-37-7 | [2][3][4] |
| Molecular Formula | C4H4F4N2O2 | [3][4] |
| Appearance | Beige crystalline powder | [1] |
| Melting Point | 115-118°C | [1] |
| Boiling Point | 200.3°C at 760 mmHg | [1] |
| Density | 1.797 g/cm³ | [1] |
| Flash Point | 75°C | [1] |
Experimental Protocols
Detailed methodologies for experiments involving this compound can be found in various research articles. For instance, studies on its use in rotaxane-based molecular machines describe its behavior under specific conditions, such as irradiation with ultraviolet light.[5][6][7] Research on the degradation of perfluoroalkyl acid amides (PFAAs) highlights its susceptibility to hydrolysis at high pH.[2]
Safe Handling and Storage Workflow
Caption: Workflow for the safe handling and storage of this compound.
References
- 1. TETRAFLUOROSUCCINIC ACID|377-38-8 - MOLBASE Encyclopedia [m.molbase.com]
- 2. escholarship.org [escholarship.org]
- 3. Page loading... [guidechem.com]
- 4. Organic fluorine compound 7 page [m.chemicalbook.com]
- 5. duepublico2.uni-due.de [duepublico2.uni-due.de]
- 6. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Diamides for Researchers
A deep dive into the physicochemical and biological properties of diamide compounds, highlighting the significant impact of fluorination.
In the realm of modern chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a powerful tool to enhance a compound's efficacy and physicochemical properties. This guide provides a comprehensive comparative study of fluorinated and non-fluorinated diamides, with a particular focus on their application as insecticides. We will explore the synthesis, quantitative performance data, and the underlying mechanisms that differentiate these two classes of compounds.
Data Presentation: A Side-by-Side Comparison
To illustrate the impact of fluorination, we compare the well-established fluorinated anthranilic diamide insecticide, Chlorantraniliprole, with a representative non-fluorinated analog. While a direct, single-source comparison is not available in the literature, the following tables compile data from various studies to provide a comparative overview.
Table 1: Physicochemical Properties
| Property | Fluorinated Diamide (Chlorantraniliprole) | Non-Fluorinated Diamide Analog |
| Chemical Structure | 3-bromo-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide | 3-bromo-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-phenyl-1H-pyrazole-5-carboxamide |
| Molecular Formula | C₁₈H₁₄BrCl₂N₅O₂ | C₁₈H₁₅BrClN₅O₂ |
| Molecular Weight | 483.15 g/mol | 448.70 g/mol |
| Melting Point | 208-210 °C | Data not available |
| Water Solubility | 1.023 mg/L | Data not available (expected to be lower than fluorinated analog) |
| Solubility in Acetone | 3.446 g/L | Data not available |
Table 2: Biological Activity (Insecticidal Efficacy)
| Parameter | Fluorinated Diamide (Chlorantraniliprole) | Non-Fluorinated Diamide Analog | Target Pest |
| LC₅₀ | 0.4674 mg/L[1] | 1.0426 mg/L (for a closely related analog)[1] | Mythimna separata (Oriental armyworm) |
| LC₅₀ | 1.5 x 10⁻⁴ mg/L[2] | Data not available | Plutella xylostella (Diamondback moth) |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the synthesis and evaluation of diamide compounds.
Synthesis of a Fluorinated Diamide (Chlorantraniliprole)
The synthesis of Chlorantraniliprole involves a multi-step process, with a key step being the amide coupling of two main intermediates.[3]
Intermediate 1: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
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Preparation of Hydrazone: React 3-chloro-2-hydrazinylpyridine with a suitable pyruvic acid derivative.
-
Cyclization: Cyclize the resulting hydrazone to form the pyrazole ring.
-
Bromination: Introduce a bromine atom at the 3-position of the pyrazole ring using a brominating agent like N-bromosuccinimide (NBS).
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Hydrolysis: Hydrolyze the ester group on the pyrazole to yield the carboxylic acid.
Intermediate 2: 2-amino-5-chloro-N,3-dimethylbenzamide
-
Nitration: Nitrate 2-amino-5-chloro-3-methylbenzoic acid.
-
Amidation: Convert the carboxylic acid to an amide by reacting with methylamine.
-
Reduction: Reduce the nitro group to an amine.
Final Amide Coupling:
-
Activate the carboxylic acid of Intermediate 1 using a coupling agent (e.g., thionyl chloride or a carbodiimide).
-
React the activated acid with Intermediate 2 in the presence of a base to form the final product, Chlorantraniliprole.
-
Purify the product by recrystallization or column chromatography.
Synthesis of a Non-Fluorinated Diamide Analog
The synthesis of a non-fluorinated analog, such as 3-bromo-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-phenyl-1H-pyrazole-5-carboxamide, follows a similar pathway, with the primary difference being the starting material for the pyrazole intermediate.
-
Preparation of Hydrazone: React phenylhydrazine with a suitable pyruvic acid derivative.
-
The subsequent steps of cyclization, bromination, hydrolysis, and final amide coupling are analogous to the synthesis of Chlorantraniliprole.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a common technique for determining the equilibrium solubility of a compound.[4]
-
Add an excess amount of the diamide compound to a known volume of the solvent (e.g., water, acetone) in a flask.
-
Seal the flask and agitate it at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it to remove any suspended particles.
-
Analyze the concentration of the dissolved diamide in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The determined concentration represents the solubility of the compound in that solvent at the specified temperature.
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
TGA is used to evaluate the thermal stability of a compound by measuring its mass change as a function of temperature.[5]
-
Place a small, accurately weighed sample of the diamide compound (typically 5-10 mg) into a TGA sample pan.
-
Place the pan into the TGA furnace.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Continuously monitor and record the sample's weight as the temperature increases.
-
The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition (Td) is a key indicator of thermal stability.
Insecticidal Activity Assay (Leaf-Dip Bioassay)
The leaf-dip bioassay is a standard method for evaluating the toxicity of insecticides to leaf-feeding insects.
-
Prepare a series of dilutions of the diamide compound in a suitable solvent (e.g., acetone-water mixture with a surfactant).
-
Select healthy, uniform leaves from the host plant of the target insect.
-
Dip each leaf into a specific concentration of the insecticide solution for a set period (e.g., 10-30 seconds).
-
Allow the leaves to air dry.
-
Place the treated leaves into individual petri dishes or ventilated containers.
-
Introduce a known number of test insects (e.g., 10-20 larvae) into each container.
-
Include a control group with leaves dipped only in the solvent.
-
Maintain the containers under controlled environmental conditions (temperature, humidity, and light).
-
Assess insect mortality at regular intervals (e.g., 24, 48, and 72 hours).
-
Use the mortality data to calculate the lethal concentration (LC₅₀), which is the concentration of the insecticide that causes 50% mortality of the test population.
Visualizing the Mechanisms and Workflows
Ryanodine Receptor Signaling Pathway
Diamide insecticides exert their effect by targeting the ryanodine receptors (RyRs) in insect muscle cells. The following diagram illustrates this signaling pathway.
Caption: Mode of action of fluorinated diamide insecticides on the insect ryanodine receptor.
Experimental Workflow for Insecticide Screening
The discovery and development of new insecticides often involve a high-throughput screening process to identify promising lead compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Improving Insecticidal Activity of Chlorantraniliprole by Replacing the Chloropyridinyl Moiety with a Substituted Cyanophenyl Group. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Buy 3-Bromo-1-(5-bromo-3-chloropyridin-2-yl)-N-(4-chloro-2-methyl-6-(methylcarbamoyl)phenyl)-1H-pyrazole-5-carboxamide | 500011-53-0 [smolecule.com]
- 5. researchgate.net [researchgate.net]
Illuminating the Molecular Architecture: A Comparative Guide to the Structural Validation of Tetrafluorosuccinamide
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's structure is a critical cornerstone of scientific rigor. This guide provides a comprehensive comparison of modern analytical techniques for the structural validation of Tetrafluorosuccinamide, a fluorinated diamide of interest. By presenting a combination of experimental and predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), alongside a discussion of alternative characterization methods, this document serves as a practical resource for elucidating the structure of this and similar fluorinated small molecules.
Introduction to this compound
This compound, with the systematic IUPAC name 2,2,3,3-tetrafluorobutanediamide, is a small organic molecule featuring a fully fluorinated four-carbon backbone capped with two amide functionalities. Its chemical formula is C₄H₄F₄N₂O₂ and it has a molecular weight of approximately 188.08 g/mol . The presence of multiple fluorine atoms is expected to significantly influence its chemical and physical properties, making robust structural confirmation essential for any research or development application.
Core Analytical Techniques: NMR and MS
The primary methods for the structural elucidation of organic molecules are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). NMR provides detailed information about the chemical environment of specific nuclei, while MS reveals the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues to its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are the most relevant experiments.
Experimental Protocol: NMR Spectroscopy
A general protocol for acquiring NMR spectra of a small organic molecule like this compound is as follows:
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Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine-19 NMR spectrum. ¹⁹F is a highly sensitive nucleus, so fewer scans are generally needed compared to ¹³C NMR.
-
Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., Tetramethylsilane - TMS for ¹H and ¹³C) or an external standard.
Data Presentation: NMR
Due to the limited availability of public experimental data for this compound, the following tables present a combination of available experimental data and predicted values. Predicted spectra were generated using reputable online NMR prediction tools.
Table 1: ¹H and ¹³C NMR Data for this compound (Predicted)
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~7.5 - 8.0 | Broad Singlet | -NH ₂ |
| ¹³C | ~160 - 165 | Singlet | C =O |
| ¹³C | ~115 - 125 | Triplet (due to ¹JCF) | -C F₂- |
Note: Predicted values are estimates and may vary from experimental results. The amide proton chemical shift is highly dependent on solvent and concentration.
Table 2: ¹⁹F NMR Data for this compound
| Nucleus | Experimental Chemical Shift (ppm) | Multiplicity |
| ¹⁹F | (Reference from SpectraBase) | Singlet |
Note: A specific chemical shift value from the referenced SpectraBase entry is not publicly available without a subscription. However, for a symmetrical molecule like this compound, a single peak is expected in the ¹⁹F NMR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides the molecular weight of the compound and information about its structure through fragmentation analysis.
Experimental Protocol: Mass Spectrometry
A general protocol for obtaining a mass spectrum of this compound is as follows:
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is suitable. For less volatile or thermally sensitive compounds, direct infusion with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.
-
Ionization: Ionize the sample molecules. Electron Ionization (EI) is common for GC-MS and typically induces significant fragmentation. ESI and APCI are softer ionization techniques that often yield a prominent molecular ion peak.
-
Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Data Presentation: MS
The following table outlines the expected key ions in the mass spectrum of this compound.
Table 3: Expected Mass Spectrometry Data for this compound
| m/z (Expected) | Ion | Fragmentation Pathway |
| 188 | [M]⁺ or [M+H]⁺ | Molecular Ion |
| 171 | [M-NH₃]⁺ | Loss of ammonia |
| 144 | [M-C(O)NH₂]⁺ | Loss of a primary amide group |
| 100 | [C₂F₄]⁺ | Cleavage of the C-C bond |
Comparison with Alternative Analytical Techniques
While NMR and MS are the primary tools for structural elucidation, other techniques can provide complementary information.
Table 4: Comparison of Analytical Techniques for this compound Characterization
| Technique | Information Provided | Advantages | Limitations |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., N-H, C=O, C-F). | Fast, simple, and requires minimal sample. | Provides limited information on the overall molecular skeleton. |
| X-ray Crystallography | Unambiguous 3D molecular structure in the solid state. | Provides the most definitive structural information. | Requires a suitable single crystal, which can be difficult to grow. |
| Elemental Analysis | Percentage composition of elements (C, H, N, F). | Confirms the empirical and molecular formula. | Does not provide information on the connectivity of atoms. |
Visualizing the Validation Workflow
The logical flow of experiments for the structural validation of a synthesized compound like this compound can be visualized as follows:
Caption: A flowchart illustrating the typical experimental workflow for the synthesis and structural validation of an organic compound.
The following diagram illustrates the logical relationship between the different analytical techniques in confirming the structure of this compound.
Caption: A diagram showing how data from various analytical techniques converge to validate the proposed molecular structure.
Conclusion
Navigating Purity Analysis of Synthetic Tetrafluorosuccinamide: An HPLC-Based Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic compounds is a critical step in the journey from laboratory to clinical application. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of synthetic Tetrafluorosuccinamide, a fluorinated amide of significant interest. We present a detailed experimental protocol, comparative data, and a visual workflow to aid in the selection and implementation of a robust analytical strategy.
This compound's unique chemical structure, characterized by its high fluorine content and amide functionalities, presents specific challenges and considerations for its analytical characterization. The polarity and potential for hydrogen bonding necessitate a well-defined chromatographic approach to achieve optimal separation from potential impurities. This guide explores a reverse-phase HPLC (RP-HPLC) method as a primary analytical tool, offering a balance of resolution, sensitivity, and accessibility.
Comparative Analysis of Analytical Methods
While this guide focuses on a primary RP-HPLC-UV method, it is important to consider alternative and complementary techniques for a comprehensive purity assessment. The choice of method will depend on the specific requirements of the analysis, such as the need for structural elucidation of impurities or the analysis of chiral purity.
| Analytical Method | Principle | Primary Application | Advantages | Limitations |
| RP-HPLC-UV | Differential partitioning between a nonpolar stationary phase and a polar mobile phase. | Routine purity assessment and quantification. | Robust, widely available, cost-effective. | Limited peak identification capabilities. |
| LC-MS | HPLC separation coupled with mass spectrometry detection. | Impurity identification and structural elucidation. | High sensitivity and specificity, provides molecular weight information. | Higher equipment cost and complexity. |
| Chiral HPLC | Enantioselective separation on a chiral stationary phase. | Determination of enantiomeric purity. | Essential for stereoisomer separation. | Requires specialized columns and method development. |
| ¹⁹F NMR Spectroscopy | Nuclear magnetic resonance spectroscopy of the fluorine-19 nucleus. | Structural confirmation and identification of fluorinated impurities. | Highly sensitive to the chemical environment of fluorine atoms, providing detailed structural information. | Not a separative technique, complex spectra for mixtures. |
Experimental Protocol: Purity Analysis of this compound by RP-HPLC-UV
This section details a robust RP-HPLC method suitable for the routine purity analysis of synthetic this compound.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Formic acid (FA), analytical grade.
-
This compound reference standard.
-
Volumetric flasks, pipettes, and autosampler vials.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL.
-
Sample Solution: Prepare the synthetic this compound sample in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The purity of the this compound sample is determined by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Peak identification of impurities can be further investigated using LC-MS.
Experimental Workflow
The following diagram illustrates the key steps in the purity analysis of synthetic this compound by HPLC.
Caption: Workflow for this compound Purity Analysis by HPLC.
Logical Relationship of Analytical Techniques
For a comprehensive understanding of the purity profile of synthetic this compound, a multi-faceted analytical approach is often necessary. The following diagram outlines the logical relationship between different analytical techniques.
Caption: Interrelation of Analytical Techniques for Purity Profiling.
By employing the detailed HPLC protocol and considering the complementary analytical techniques presented in this guide, researchers can confidently assess the purity of synthetic this compound, ensuring the quality and reliability of their scientific investigations and drug development efforts.
Unveiling Alternatives to the Enigmatic Tetrafluorosuccinamide in Synthesis
A comprehensive guide for researchers, scientists, and drug development professionals on alternative reagents, supported by comparative data and detailed experimental protocols.
The landscape of chemical synthesis is in constant evolution, with a continuous demand for novel reagents that offer improved efficiency, safety, and accessibility. Tetrafluorosuccinamide, a fluorinated diamide, represents a niche area of organic chemistry. Due to the limited publicly available information on its specific synthetic applications, this guide first delves into the potential uses of structurally related and more broadly documented fluorinated compounds. By examining the reactivity of analogous reagents, we can infer the likely applications of this compound and subsequently propose and compare viable alternatives.
Based on the chemistry of similar fluorinated molecules, this compound could potentially be employed in reactions such as fluorination, or as a building block in the synthesis of more complex fluorinated molecules. This guide will therefore focus on alternatives for these hypothetical applications.
Comparison of Alternative Reagents
For the purpose of this comparison, we will consider reagents used for nucleophilic and electrophilic fluorination, as well as building blocks for fluorinated structures, which represent plausible, albeit unconfirmed, applications of this compound.
| Reagent/Method | Typical Application | Reported Yields (%) | Reaction Conditions | Advantages | Disadvantages |
| Selectfluor® | Electrophilic Fluorination | 50-95% | Room temperature to mild heating; various organic solvents. | Commercially available, relatively stable, broad substrate scope. | Can be expensive, requires careful handling. |
| N-Fluorobenzenesulfonimide (NFSI) | Electrophilic Fluorination | 60-98% | Often requires a catalyst (e.g., a Lewis acid); various organic solvents. | High fluorinating power, effective for a wide range of substrates. | Can be harsh for sensitive substrates, potential for side reactions. |
| Diethylaminosulfur Trifluoride (DAST) | Nucleophilic Fluorination (Deoxyfluorination) | 40-90% | Low temperatures (-78 °C to rt); aprotic solvents. | Effective for converting alcohols and carbonyls to fluorides. | Thermally unstable, can decompose explosively; highly sensitive to moisture. |
| Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) | Nucleophilic Fluorination (Deoxyfluorination) | 50-95% | Generally higher temperatures than DAST; aprotic solvents. | More thermally stable than DAST, offering a better safety profile. | More expensive than DAST, still requires careful handling. |
| Tetrafluorosuccinic Acid/Anhydride | Fluorinated Building Block | Variable | Used in acylation and condensation reactions. | Provides a C4F4 backbone for synthesis. | Reactivity depends on the specific derivative used. |
Experimental Protocols
General Protocol for Electrophilic Fluorination using Selectfluor®
A solution of the substrate (1.0 mmol) in an appropriate solvent (e.g., acetonitrile, 10 mL) is prepared in a reaction vessel. To this solution, Selectfluor® (1.1 mmol) is added in one portion. The reaction mixture is stirred at room temperature or heated as required, while being monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Protocol for Nucleophilic Deoxyfluorination using Deoxo-Fluor®
Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel.
To a solution of the alcohol or carbonyl compound (1.0 mmol) in a dry, aprotic solvent (e.g., dichloromethane, 10 mL) under an inert atmosphere (e.g., nitrogen or argon) and cooled to -78 °C, Deoxo-Fluor® (1.2 mmol) is added dropwise. The reaction mixture is allowed to slowly warm to room temperature and stirred until the starting material is consumed, as indicated by TLC or GC. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography.
Logical Workflow for Reagent Selection
The choice of a suitable alternative to a reagent like this compound is contingent on the desired chemical transformation. The following diagram illustrates a logical workflow for selecting an appropriate fluorinating agent.
Caption: A decision-making flowchart for selecting a suitable fluorinating reagent based on the desired chemical transformation.
Conclusion
While the specific synthetic utility of this compound remains largely undocumented in accessible literature, by examining the broader class of fluorinated reagents, we can propose and evaluate a range of powerful alternatives. Reagents like Selectfluor® and NFSI offer versatile options for electrophilic fluorination, while DAST and its more stable analogue, Deoxo-Fluor®, provide reliable methods for nucleophilic deoxyfluorination. For the introduction of a tetrafluorinated four-carbon unit, derivatives of tetrafluorosuccinic acid are the most direct analogues. The selection of the optimal reagent will invariably depend on the specific substrate, desired transformation, and safety considerations of the experimental setup. Further research into the reactivity of this compound itself would be invaluable in solidifying its place within the synthetic chemist's toolkit.
Performance of Tetrafluorosuccinamide-Based Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tetrafluorosuccinamide-based polymers are anticipated to exhibit a compelling combination of properties inherited from both fluorinated compounds and polyamides. These properties are expected to include high thermal stability, excellent chemical resistance, robust mechanical strength, and favorable biocompatibility. The incorporation of the highly fluorinated succinamide moiety is predicted to enhance the polymer's resistance to harsh chemical environments and improve its thermal and oxidative stability. Concurrently, the amide linkages are expected to contribute to good mechanical properties and potential for hydrogen bonding, influencing solubility and interactions with biological systems. This unique combination makes them promising candidates for a range of applications in drug delivery, medical devices, and other areas requiring high-performance materials.
Comparative Performance Analysis
Due to the limited availability of specific data for this compound-based polymers, this section presents a comparative summary of the typical performance of relevant polymer classes: fluoropolymers and polyamides. It is anticipated that this compound-based polymers would exhibit properties that are a hybrid of these two categories.
Table 1: Comparative Performance of Polymer Classes
| Property | Fluoropolymers (e.g., PTFE, PFA) | Polyamides (e.g., Nylon 6,6) | This compound-Based Polymers (Anticipated) |
| Thermal Stability (TGA, 5% weight loss) | > 500 °C | 350 - 450 °C | High, likely > 450 °C |
| Glass Transition Temperature (Tg) | Variable (e.g., PTFE: ~115 °C) | 40 - 80 °C (aliphatic), > 200 °C (aromatic) | Expected to be high, influenced by backbone rigidity |
| Tensile Strength (MPa) | 15 - 35 | 50 - 90 | High, potentially in the range of 60-100 MPa |
| Elongation at Break (%) | 200 - 400 | 30 - 300 | Variable, dependent on specific monomer composition |
| Chemical Resistance | Excellent to a broad range of chemicals | Good, but susceptible to strong acids and bases | Excellent, particularly against organic solvents and acids |
| Biocompatibility | Generally high, often used in implants | Variable, can elicit an immune response | Anticipated to be high due to the inertness of the fluoro-groups |
Experimental Protocols
To rigorously assess the performance of any new polymer, a series of standardized experimental protocols are employed. The following are detailed methodologies for key experiments relevant to the characterization of this compound-based polymers.
Thermal Stability Analysis
Objective: To determine the thermal degradation profile of the polymer.
Method: Thermogravimetric Analysis (TGA)
-
Instrument: TA Instruments TGA 55 or equivalent.
-
Sample Preparation: A small sample of the polymer (5-10 mg) is placed in a platinum or ceramic pan.
-
Procedure:
-
The sample is heated from room temperature to 800 °C at a constant heating rate of 10 °C/min.
-
The analysis is conducted under a controlled atmosphere, typically nitrogen or air, with a flow rate of 50 mL/min.
-
The weight loss of the sample is continuously monitored as a function of temperature.
-
-
Data Analysis: The temperature at which 5% weight loss occurs (Td5%) is determined as an indicator of the onset of thermal degradation.
Mechanical Properties Testing
Objective: To evaluate the mechanical strength and flexibility of the polymer.
Method: Tensile Testing (in accordance with ASTM D638)
-
Instrument: Instron Universal Testing Machine or equivalent, equipped with a suitable load cell.
-
Sample Preparation: Polymer films are cast from a suitable solvent and cut into dumbbell-shaped specimens according to ASTM D638 specifications.
-
Procedure:
-
The thickness and width of the gauge section of each specimen are measured.
-
The specimen is mounted in the grips of the testing machine.
-
The specimen is pulled at a constant crosshead speed (e.g., 5 mm/min) until it fractures.
-
The load and elongation are recorded throughout the test.
-
-
Data Analysis: Tensile strength, Young's modulus, and elongation at break are calculated from the stress-strain curve.
Chemical Resistance Assessment
Objective: To determine the polymer's stability in various chemical environments.
Method: Immersion Testing (based on ASTM D543)
-
Sample Preparation: Pre-weighed and dimensionally measured polymer film samples are prepared.
-
Procedure:
-
Samples are immersed in a series of chemical reagents (e.g., strong acids, strong bases, organic solvents) at a specified temperature (e.g., 25 °C or 50 °C) for a defined period (e.g., 24 hours, 7 days).
-
After immersion, the samples are removed, rinsed, and dried.
-
Changes in weight, dimensions, and visual appearance (e.g., swelling, discoloration, cracking) are recorded.
-
-
Data Analysis: The percentage of weight change and dimensional change are calculated to quantify the extent of chemical attack.
Biocompatibility Evaluation
Objective: To assess the potential for the polymer to cause adverse reactions in a biological system.
Method: In Vitro Cytotoxicity Test (ISO 10993-5)
-
Cell Line: L929 mouse fibroblast cells or other appropriate cell line.
-
Sample Preparation: Polymer films are sterilized and extracts are prepared by incubating the material in a cell culture medium (e.g., MEM) for 24 hours at 37 °C.
-
Procedure:
-
L929 cells are seeded in 96-well plates and incubated until they form a confluent monolayer.
-
The culture medium is replaced with the polymer extract (or the polymer film is placed in direct contact with the cells).
-
Positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls are included.
-
The cells are incubated for a specified period (e.g., 24-72 hours).
-
Cell viability is assessed using a quantitative assay such as the MTT assay, which measures mitochondrial activity.
-
-
Data Analysis: The cell viability in the presence of the polymer extract is compared to that of the negative control. A significant reduction in cell viability indicates a cytotoxic effect.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key workflows.
Caption: Workflow for Thermal Gravimetric Analysis (TGA).
Caption: Workflow for Tensile Testing of Polymer Films.
Caption: Workflow for In Vitro Cytotoxicity Testing.
Conclusion
While direct experimental data for this compound-based polymers remains to be published, their structural components suggest a promising profile for demanding applications in the pharmaceutical and biomedical fields. The anticipated high thermal stability, chemical resistance, and biocompatibility, combined with the good mechanical properties characteristic of polyamides, position them as a polymer family worthy of further investigation. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of these and other novel polymeric materials, ensuring a thorough understanding of their performance characteristics. As research in this area progresses, it is expected that the unique attributes of this compound-based polymers will be further elucidated, paving the way for their use in next-generation drug delivery systems and medical devices.
Spectroscopic Data Validation: A Comparative Guide to 2,2,3,3-Tetrafluorosuccinamide and Succinamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, meticulous characterization of novel chemical entities is paramount. This guide provides a comparative analysis of the spectroscopic data for 2,2,3,3-Tetrafluorosuccinamide, a fluorinated organic molecule, against its non-fluorinated analog, Succinamide. Due to the limited availability of experimental data for 2,2,3,3-Tetrafluorosuccinamide, this guide utilizes predicted spectroscopic values based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). This comparative approach offers a framework for the validation of fluorinated compounds and highlights the influence of fluorine substitution on key spectral features.
Comparative Spectroscopic Data
The introduction of fluorine atoms into an organic molecule significantly alters its electronic properties, which is reflected in its spectroscopic signatures. The following tables summarize the predicted data for 2,2,3,3-Tetrafluorosuccinamide and the available experimental data for Succinamide.
¹H NMR Data
The high electronegativity of fluorine atoms causes a deshielding effect on neighboring protons, resulting in a downfield shift (higher ppm) in the ¹H NMR spectrum.
| Compound | Predicted/Experimental ¹H Chemical Shift (ppm) | Multiplicity |
| 2,2,3,3-Tetrafluorosuccinamide | ~4.0 - 5.0 | Singlet |
| Succinamide | 2.77 | Singlet[1] |
¹³C NMR Data
Carbon atoms directly bonded to fluorine exhibit a significant downfield shift in the ¹³C NMR spectrum. Furthermore, the signals are split into multiplets due to C-F coupling.
| Compound | Predicted/Experimental ¹³C Chemical Shift (ppm) | Multiplicity |
| 2,2,3,3-Tetrafluorosuccinamide | Carbonyl: ~160-170CF₂: ~110-120 | SingletTriplet |
| Succinamide | Carbonyl: 177.9CH₂: 32.7 | SingletSinglet |
¹⁹F NMR Data
¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. The chemical shift is sensitive to the fluorine's local environment.
| Compound | Predicted ¹⁹F Chemical Shift (ppm) | Multiplicity |
| 2,2,3,3-Tetrafluorosuccinamide | -110 to -130 | Singlet |
Infrared (IR) Spectroscopy Data
The strong C-F bond vibrations give rise to intense absorption bands in the fingerprint region of the IR spectrum. The amide functional group also presents characteristic absorption bands.
| Compound | Predicted/Experimental IR Absorption Bands (cm⁻¹) | Functional Group |
| 2,2,3,3-Tetrafluorosuccinamide | ~3400-3200~1700-1650~1400-1000 | N-H stretch (Amide)C=O stretch (Amide I)C-F stretch |
| Succinamide | 3380, 31901685, 1660- | N-H stretch (Amide)C=O stretch (Amide I)- |
Mass Spectrometry Data
The fragmentation patterns in mass spectrometry provide valuable information about the molecular structure. The presence of fluorine atoms influences the fragmentation pathways.
| Compound | Predicted/Experimental Molecular Ion (m/z) | Key Fragmentation Pathways |
| 2,2,3,3-Tetrafluorosuccinamide | 188.02 | Loss of NH₂, CO, CF₂, and combinations thereof. |
| Succinamide | 116.06[2][3] | Loss of NH₂ (m/z 100), loss of CONH₂ (m/z 72), formation of [CONH₂]⁺ (m/z 44).[4][5][6] |
Experimental Protocols
Standard protocols for acquiring spectroscopic data are outlined below. These can be adapted for the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of scans is typically required compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
-
¹⁹F NMR Acquisition: If applicable, acquire the spectrum with a spectral width appropriate for fluorinated compounds (e.g., -250 to 50 ppm).
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm for ¹H and ¹³C NMR) or the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid Samples (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or pure KBr pellet first, which is then automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Acquisition:
-
Full Scan Mode: Acquire a full scan mass spectrum to determine the molecular weight of the compound.
-
Tandem MS (MS/MS): Select the molecular ion (or a prominent fragment ion) and subject it to collision-induced dissociation (CID) to obtain fragmentation information.
-
-
Data Analysis: Analyze the mass-to-charge ratios (m/z) of the molecular ion and fragment ions to deduce the molecular formula and structural features of the compound.
Visualizing the Validation Workflow and a Hypothetical Signaling Pathway
The following diagrams, generated using Graphviz, illustrate the logical workflow for spectroscopic data validation and a hypothetical signaling pathway where a related drug candidate might be involved.
Caption: Workflow for spectroscopic data validation.
Caption: Hypothetical signaling pathway with an inhibitor.
References
- 1. Succinimide(123-56-8) 1H NMR [m.chemicalbook.com]
- 2. SUCCINAMIDE(110-14-5) MS spectrum [chemicalbook.com]
- 3. Succinamide | C4H8N2O2 | CID 8036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 5. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Assessing the Biological Activity of Tetrafluorosuccinamide Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the biological activity of novel chemical entities, with a focus on methodologies applicable to tetrafluorosuccinamide derivatives and related compounds. Due to the limited specific public data on this compound derivatives, this document leverages experimental data from analogous fluorine-containing and amide-based compounds to illustrate the assessment process. The information presented herein is intended to guide researchers in designing and interpreting their own experimental investigations.
Quantitative Comparison of Cytotoxic Activity
The following table summarizes the cytotoxic activity of various synthetic compounds against different human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. Lower IC₅₀ values indicate higher potency.
| Compound Class/Code | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source |
| Synthetic Compound F03 | MCF7 (Breast Adenocarcinoma) | 18.8 | - | - | [1] |
| Synthetic Compound F06 | MCF7 (Breast Adenocarcinoma) | 24.8 | - | - | [1] |
| Synthetic Compound C02 | MCF7 (Breast Adenocarcinoma) | 25.3 | - | - | [1] |
| Thiourea Derivative (3,4-dichloro-phenyl) | SW480 (Colon Cancer) | 1.5 | Cisplatin | > 20 | [2] |
| Thiourea Derivative (3,4-dichloro-phenyl) | SW620 (Colon Cancer) | 2.9 | Cisplatin | > 20 | [2] |
| Thiourea Derivative (4-CF₃-phenyl) | SW480 (Colon Cancer) | 2.1 | Cisplatin | > 20 | [2] |
| Thiourea Derivative (4-CF₃-phenyl) | SW620 (Colon Cancer) | 8.9 | Cisplatin | > 20 | [2] |
| Sulfonamide Derivatives | MDA-MB-468 (Breast Cancer) | < 30 | Taxol | < 20% survival at 2mg/mL | [3] |
| Sulfonamide Derivatives | MCF-7 (Breast Cancer) | < 128 | Taxol | < 20% survival at 2mg/mL | [3] |
| Sulfonamide Derivatives | HeLa (Cervical Cancer) | < 360 | Taxol | < 20% survival at 2mg/mL | [3] |
| TTF Extract | B16-F1 (Murine Melanoma) | 18.32 | Doxorubicin | 0.22 | [4][5] |
| TTF Extract | SKMel-505 (Melanoma) | 36.18 | Doxorubicin | 9.39 | [4][5] |
| Compound 5 (from TTF) | MaMel-80a (Melanoma) | 10.02 | Doxorubicin | - | [4][5] |
| Compound 5 (from TTF) | SKMel-28 (Melanoma) | 31.73 | Doxorubicin | - | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for commonly employed assays in the assessment of biological activity, particularly cytotoxicity.
Cell Viability and Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 540-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
b) Resazurin Reduction Assay
This assay is another common method for measuring cell viability. It uses the blue dye resazurin, which is reduced to the pink, fluorescent resorufin by metabolically active cells.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Resazurin Addition: Add resazurin solution to each well and incubate for 1-4 hours at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Determine cell viability based on the fluorescence intensity relative to the control and calculate the IC₅₀.[4][5]
Apoptosis Assessment
Understanding whether a compound induces programmed cell death (apoptosis) is crucial.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Assays are available to measure the activity of specific caspases (e.g., caspase-3, -7, -8, -9) using colorimetric or fluorometric substrates.
Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: A generalized workflow for in vitro cytotoxicity screening and subsequent mechanism of action studies.
Hypothetical Signaling Pathway Affected by a Cytotoxic Compound
Caption: A representative signaling pathway illustrating how a cytotoxic compound might induce apoptosis by modulating pro- and anti-apoptotic proteins.
Logical Relationship of Compound Properties
References
- 1. Assessment of cytotoxicity of some synthetic compounds against breast carcinoma spheroids with subsequent analysis of pro-apoptotic and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity, acute and sub-chronic toxicities of the fruit extract of Tetrapleura tetraptera (Schumm. & Thonn.) Taub. (Fabaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Electrophilic Fluorinating Agents: Benchmarking N-Fluoro-2,2,3,3-tetrafluorosuccinimide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering the ability to fine-tune a compound's metabolic stability, lipophilicity, and binding affinity.[1] The selection of an appropriate fluorinating agent is therefore a critical decision in the synthetic workflow. While a variety of powerful electrophilic fluorinating agents are commercially available, the landscape of N-F reagents continues to evolve. This guide provides a comparative analysis of the lesser-known N-Fluoro-2,2,3,3-tetrafluorosuccinimide against the widely used and well-characterized agents, Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).
It is important to note that while the initial topic specified "Tetrafluorosuccinamide," a thorough review of the scientific literature indicates that N-Fluoro-2,2,3,3-tetrafluorosuccinimide is the relevant, albeit less common, fluorinating agent. There is currently no substantial evidence to support the use of this compound as a fluorinating agent.
Performance Comparison of Electrophilic Fluorinating Agents
The reactivity of N-F fluorinating agents is largely governed by the electron-withdrawing capacity of the groups attached to the nitrogen atom, which modulates the electrophilicity of the fluorine atom.[2] Cationic reagents like Selectfluor are generally more reactive than neutral reagents like NFSI.[3] The reactivity of N-Fluoro-2,2,3,3-tetrafluorosuccinimide can be inferred to be high for a neutral reagent due to the presence of four fluorine atoms on the succinimide ring, which are strongly electron-withdrawing.
| Feature | N-Fluoro-2,2,3,3-tetrafluorosuccinimide | Selectfluor® (F-TEDA-BF₄) | N-Fluorobenzenesulfonimide (NFSI) |
| Reactivity | Expected to be a reactive neutral agent. Data is limited. | High. It is a cationic reagent, making it one of the most powerful electrophilic fluorinating agents.[4] | Moderate. It is a neutral reagent, generally less reactive than Selectfluor®.[2][5] |
| Substrate Scope | Data is limited. Likely suitable for electron-rich substrates. | Broad. Effective for the fluorination of a wide range of substrates including enolates, silyl enol ethers, aromatics, and carbanions.[6][7] | Broad. Widely used for the fluorination of enolates, silyl enol ethers, and some aromatic compounds.[5][7][8] |
| Solubility | Data is limited. | Soluble in polar solvents like acetonitrile, DMF, and water.[4] | Soluble in many common organic solvents, including acetonitrile, THF, and dichloromethane.[9] |
| Handling | Expected to be a stable, crystalline solid. | A stable, non-hygroscopic, crystalline solid that is easy to handle in air.[4] | A stable, non-hygroscopic, crystalline solid with a melting point of 114-116 °C.[8] |
| Byproducts | 2,2,3,3-Tetrafluorosuccinimide | 1-chloromethyl-4-azonia-1-azabicyclo[2.2.2]octane bis(tetrafluoroborate) | Benzenesulfonimide |
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of any fluorinating agent. Below are general protocols for the use of Selectfluor® and NFSI, which can serve as a starting point for the optimization of reactions with other N-F reagents like N-Fluoro-2,2,3,3-tetrafluorosuccinimide.
General Procedure for the α-Fluorination of a β-Ketoester using Selectfluor®
This procedure is a general guideline and may require optimization for specific substrates.
Materials:
-
β-Ketoester (1.0 mmol)
-
Selectfluor® (1.1 mmol, 1.1 equiv)
-
Acetonitrile (5 mL)
-
Stir bar
-
Round-bottom flask
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask containing a stir bar, add the β-ketoester (1.0 mmol) and acetonitrile (5 mL).
-
Stir the solution at room temperature under an inert atmosphere.
-
Add Selectfluor® (1.1 mmol) in one portion.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-fluoro-β-ketoester.
General Procedure for the Fluorination of an Indole Derivative using NFSI
This protocol provides a general method for the fluorination of electron-rich heterocycles.[5]
Materials:
-
N-substituted indole (1.0 mmol)
-
N-Fluorobenzenesulfonimide (NFSI) (1.2 mmol, 1.2 equiv)
-
Acetonitrile (10 mL)
-
Stir bar
-
Round-bottom flask
-
Inert atmosphere
Procedure:
-
In a dry round-bottom flask equipped with a stir bar, dissolve the N-substituted indole (1.0 mmol) in acetonitrile (10 mL).
-
Add NFSI (1.2 mmol) to the solution at room temperature under an inert atmosphere.
-
Stir the reaction mixture at the desired temperature (which may range from room temperature to reflux, depending on the substrate's reactivity) and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable solvent like dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography to yield the fluorinated indole product.
Visualizing the Process: Experimental Workflow and Reagent Selection
To further clarify the practical aspects of employing these reagents, the following diagrams illustrate a typical experimental workflow and the decision-making process for selecting a suitable fluorinating agent.
References
- 1. Fluorination - Wordpress [reagents.acsgcipr.org]
- 2. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Selectfluor - Wikipedia [en.wikipedia.org]
- 5. brynmawr.edu [brynmawr.edu]
- 6. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 7. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
A Guide to Cross-Validation of Analytical Methods for Tetrafluorosuccinamide
For Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of pharmaceutical development and analysis, ensuring the reliability and consistency of analytical methods is paramount. When multiple analytical methods are used to measure the concentration of a specific analyte, such as Tetrafluorosuccinamide, or when the same method is employed across different laboratories, a formal process of cross-validation is essential. This guide provides a comprehensive overview of the principles, experimental design, and data interpretation for the cross-validation of analytical methods for this compound, drawing upon established regulatory guidelines and scientific best practices.
Cross-validation serves to demonstrate that different analytical methods or the same method at different sites yield comparable and reliable results for the same set of samples.[1][2] This is critical in long-term studies, multi-site clinical trials, or when methods are updated or changed during the course of a drug development program.[1] The process involves a direct comparison of data obtained from the different methods or laboratories.[1]
Core Concepts in Method Validation and Cross-Validation
Before delving into cross-validation, it's crucial to understand that each analytical method should first undergo a full validation.[3][4] Key validation parameters, as recommended by international guidelines, include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[4]
-
Accuracy: The closeness of the measured value to the true value.[3]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the coefficient of variation (%CV).[3]
-
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[2]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[5]
-
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.[4]
Cross-validation is performed once two or more methods are fully validated.[1]
Comparison of Hypothetical Analytical Methods for this compound
For the purpose of this guide, we will consider two common analytical techniques for the quantification of small molecules like this compound in a biological matrix (e.g., plasma):
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV)
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
The following tables summarize hypothetical validation and cross-validation data for these two methods.
Table 1: Summary of Method Validation Parameters
| Parameter | HPLC-UV Method | LC-MS/MS Method | Acceptance Criteria |
| Linearity (r²) | 0.998 | 0.999 | ≥ 0.99 |
| Range (ng/mL) | 10 - 1000 | 0.1 - 500 | To cover expected concentrations |
| LLOQ (ng/mL) | 10 | 0.1 | Signal-to-noise ≥ 5 |
| Intra-day Precision (%CV) | ≤ 8% | ≤ 5% | ≤ 15% (≤ 20% at LLOQ)[3] |
| Inter-day Precision (%CV) | ≤ 10% | ≤ 7% | ≤ 15% (≤ 20% at LLOQ)[3] |
| Accuracy (% Bias) | -7% to +5% | -4% to +3% | Within ±15% (±20% at LLOQ)[3] |
| Matrix Effect | Not Applicable | 85% - 105% | Within acceptable range |
| Recovery | > 80% | > 90% | Consistent and reproducible |
Table 2: Cross-Validation Results
A set of quality control (QC) samples and incurred samples (samples from a study) are analyzed by both methods. The percentage difference between the results is calculated as: ((Result_MethodA - Result_MethodB) / Mean(Result_A, Result_B)) * 100.
| Sample ID | Concentration by HPLC-UV (ng/mL) | Concentration by LC-MS/MS (ng/mL) | Mean Concentration (ng/mL) | % Difference |
| QC Low | 25.5 | 24.8 | 25.15 | 2.78% |
| QC Mid | 248.2 | 255.1 | 251.65 | -2.74% |
| QC High | 805.6 | 799.3 | 802.45 | 0.78% |
| Incurred Sample 1 | 55.2 | 53.9 | 54.55 | 2.38% |
| Incurred Sample 2 | 432.7 | 440.1 | 436.4 | -1.69% |
| Incurred Sample 3 | 910.3 | 895.5 | 902.9 | 1.64% |
Acceptance Criterion: For at least 67% of the samples, the difference between the two values should be within 20% of the mean.[3] In this hypothetical case, all samples meet this criterion.
Experimental Protocols
Hypothetical HPLC-UV Method
-
Chromatographic Conditions:
-
Sample Preparation:
-
To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Inject 20 µL of the supernatant into the HPLC system.
-
Hypothetical LC-MS/MS Method
-
Chromatographic Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[8]
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
This compound: e.g., m/z 161 -> 141 (quantifier), m/z 161 -> 95 (qualifier)
-
Internal Standard (Isotopically Labeled): e.g., m/z 165 -> 145
-
-
-
Sample Preparation:
-
To 50 µL of plasma, add 150 µL of methanol containing the internal standard.
-
Vortex for 30 seconds.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the cross-validation process and the experimental workflow for a typical analytical method.
Caption: Logical workflow for the cross-validation of two analytical methods.
Caption: General experimental workflow for a bioanalytical method.
Conclusion
The cross-validation of analytical methods is a critical step to ensure data integrity and comparability across different analytical platforms or laboratories. While specific experimental conditions for this compound analysis would require empirical determination, the principles and workflows outlined in this guide provide a robust framework for designing and executing a successful cross-validation study. By adhering to these principles, researchers can have high confidence in the consistency and reliability of their analytical data throughout the drug development lifecycle.
References
- 1. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. criver.com [criver.com]
- 5. Analytical validation of a LC-MS/MS based in vitro diagnostic kit for the quantification of L-tyrosine and taurocholic acid for liver fibrosis diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of Novel RP-HPLC Method for Separation and Estimation of Critical Geometric Isomer and Other Related Impurities of Tafluprost Drug Substance and Identification of Major Degradation Compounds by Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation and implementation of liquid chromatographic-mass spectrometric (LC-MS) methods for the quantification of tenofovir prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Tetrafluorosuccinamide: A Guide for Laboratory Professionals
The proper handling and disposal of chemical waste are paramount to ensuring a safe laboratory environment and minimizing environmental impact. For researchers, scientists, and drug development professionals, adherence to these protocols is a fundamental responsibility. This guide provides a procedural, step-by-step framework for the safe disposal of tetrafluorosuccinamide, grounded in the general principles of managing halogenated organic waste.
I. Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is essential to be aware of its potential hazards. As a fluorinated organic compound, it should be treated with caution.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are the minimum requirement.
-
Hand Protection: Wear appropriate chemical-resistant gloves. Given the fluorinated nature of the compound, nitrile gloves may be suitable for incidental contact, but this should be verified with the glove manufacturer's compatibility chart.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: All handling of this compound, especially in powder form or if aerosols could be generated, should be conducted in a certified chemical fume hood to prevent inhalation.
II. Step-by-Step Disposal Procedure for this compound
This procedure outlines the collection and preparation of this compound waste for pickup by your institution's hazardous waste management team.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe and compliant chemical waste disposal.
-
Designate a "Halogenated Organic Waste" container. this compound waste must not be mixed with non-halogenated organic waste.[1][2][3][4] This is crucial because halogenated and non-halogenated wastes undergo different disposal treatments, and cross-contamination can lead to dangerous reactions and increased disposal costs.[4]
-
Solid vs. Liquid Waste: If you have both solid this compound and solutions containing it, use separate, clearly labeled containers for each physical state.
-
Avoid Incompatibilities: Do not mix this compound waste with incompatible materials such as strong acids, bases, or oxidizing agents in the same container.[1] Always consult the Safety Data Sheet (SDS) for specific incompatibility information.
Step 2: Container Selection and Management
The integrity of the waste container is critical to prevent leaks and spills.
-
Material Compatibility: Use only chemically compatible containers. For halogenated organic solvents, glass or high-density polyethylene (HDPE) containers are generally appropriate.[5][6] The container must have a securely fitting screw-top cap.[1][4][5]
-
Container Condition: Ensure the container is in good condition, free from cracks or defects.
-
Headspace: For liquid waste, fill the container to no more than 80% of its capacity to allow for vapor expansion.[5]
-
Container Cleanliness: The exterior of the waste container must be kept clean and free of contamination.
Step 3: Waste Labeling
Accurate and thorough labeling is a legal requirement and essential for the safety of all personnel handling the waste.
-
Label at the Start: Affix a hazardous waste label to the container before adding the first drop of waste.[1]
-
Required Information: The label must include the following information[7][8][9][10][11]:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[1]
-
The approximate concentration and quantity of the waste.
-
The date when waste was first added to the container (the "accumulation start date").
-
The specific hazards associated with the waste (e.g., "Toxic," "Irritant").
-
Your name, laboratory location, and contact information.
-
-
Legibility: All information must be clearly written and legible.
Step 4: Waste Storage and Accumulation
Waste must be stored safely while awaiting collection.
-
Designated Area: Store the waste container in a designated satellite accumulation area (SAA) within your laboratory.[2]
-
Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks or spills.[5] The secondary container must be made of a compatible material and be large enough to hold the entire contents of the primary container.
-
Segregation in Storage: Keep the halogenated waste container segregated from incompatible waste streams, such as acids and bases.[3]
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[1][2]
Step 5: Arranging for Disposal
-
Request Pickup: Once the waste container is nearly full (around 80% capacity for liquids), or if you are approaching your institution's time limit for waste accumulation, arrange for a waste pickup from your EHS department.
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for requesting a waste pickup. This may involve an online request system or a phone call.
III. Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to hazardous waste disposal, based on general laboratory safety guidelines.
| Parameter | Guideline | Source |
| Liquid Waste Container Fill Level | Do not exceed 80% of the container's total volume. | [5] |
| Maximum Flammable Liquid Storage (Outside Cabinet) | No more than 10 gallons (37 liters) permitted outside of a designated flammable liquid storage area. | [6] |
| Maximum Halogenated Solvent Waste in SAA | A maximum of 25 gallons of halogenated solvent waste may be accumulated in a laboratory (Satellite Accumulation Area). | [2] |
| Contamination Threshold for Halogenation | Solvent mixtures are considered halogenated even at very low (1,000 ppm) halogen concentrations. | [4] |
IV. Visualizing the Disposal Workflow
The following diagram illustrates the logical steps and decision points in the proper disposal of this compound as a halogenated organic waste.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these general guidelines and, most importantly, the specific protocols established by your institution, you contribute to a culture of safety and environmental responsibility within the scientific community.
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. Chemical Waste – USC Environmental Health & Safety [ehs.usc.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. Hazardous Waste Label Requirements | BradyID.com [bradyid.com]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. actenviro.com [actenviro.com]
- 10. actenviro.com [actenviro.com]
- 11. hwhenvironmental.com [hwhenvironmental.com]
Personal protective equipment for handling Tetrafluorosuccinamide
Essential Safety and Handling Guide for Tetrafluorosuccinamide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant handling of this compound.
Hazard Identification and Classification
This compound is a chemical that requires careful handling due to its potential health effects. The following table summarizes its hazard classifications based on available safety data.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
Strict adherence to the use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles or Face Shield | Must be worn at all times to protect against splashes and airborne particles. A face shield is recommended when handling larger quantities or when there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are required. Inspect gloves for any signs of degradation before use and change them immediately if contaminated. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned to protect skin and clothing from accidental contact. |
| Respiratory Protection | NIOSH-approved Respirator | Required if working outside of a certified chemical fume hood or if there is a potential for generating dust. |
| Foot Protection | Closed-toe Shoes | Must be worn in the laboratory at all times to protect against spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
This section details the procedural workflow for the safe handling of this compound from initial preparation to disposal.
Preparation and Weighing
-
Engineering Controls : All handling of solid this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Pre-weighing : Before weighing, ensure the work area is clean and free of clutter. Prepare all necessary equipment, including a calibrated analytical balance, weighing paper or boat, and appropriate utensils (spatulas, etc.).
-
Weighing : Carefully transfer the desired amount of this compound onto the weighing paper or boat. Avoid creating dust. If any material is spilled, follow the spill cleanup procedure outlined below.
-
Container Sealing : After weighing, securely seal the primary container of this compound.
Dissolution and Transfer
-
Solvent Addition : In the chemical fume hood, place the weighed this compound in a suitable reaction vessel. Slowly add the desired solvent to the vessel, avoiding splashing.
-
Mixing : If necessary, use gentle agitation (e.g., magnetic stirrer) to dissolve the solid. Avoid vigorous mixing that could generate aerosols.
-
Transfer : When transferring the solution, use appropriate tools such as a pipette or a funnel to prevent spills.
Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area and alert others.
-
Contain : For small spills, prevent the spread of the solid material. Do not use a dry sweeping method as this can create dust.
-
Cleanup : Gently cover the spill with an inert absorbent material. Carefully scoop the mixture into a labeled, sealable waste container. Wipe the area with a damp cloth, and place the cloth in the same waste container.
-
Decontaminate : Clean the spill area and any contaminated equipment with an appropriate solvent, followed by soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and comply with regulations.
-
Waste Segregation : this compound is a halogenated organic compound.[1] All waste containing this chemical, including unused product, contaminated materials (e.g., gloves, weighing paper, pipette tips), and solutions, must be collected in a dedicated and clearly labeled "Halogenated Organic Waste" container.[1] Do not mix with non-halogenated waste.
-
Container Management : Waste containers must be kept closed except when adding waste.[2] They should be stored in a designated satellite accumulation area away from incompatible materials.
-
Disposal Request : Once the waste container is full, it must be disposed of through the institution's hazardous waste management program. Follow all institutional and local regulations for hazardous waste disposal.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
